N-(4-Hydroxyphenyl)propanamide

Catalog No.
S582046
CAS No.
1693-37-4
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Hydroxyphenyl)propanamide

CAS Number

1693-37-4

Product Name

N-(4-Hydroxyphenyl)propanamide

IUPAC Name

N-(4-hydroxyphenyl)propanamide

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-2-9(12)10-7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3,(H,10,12)

InChI Key

SSMYTAQHMUHRSK-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-(4-Hydroxyphenyl)propanamide; 4'-Hydroxypropionanilid; N-(4-Hydroxyphenyl)propanamide;

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)O

The exact mass of the compound Parapropamol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(4-Hydroxyphenyl)propanamide chemical characterization

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Basic Properties

The table below outlines the fundamental identifying information and basic physicochemical properties of N-(4-Hydroxyphenyl)propanamide [1].

Property Description
CAS Number 1693-37-4 [1]
IUPAC Name This compound [1]
Molecular Formula C₉H₁₁NO₂ [1]
Molecular Weight 165.19 g/mol [1]
Chemical Structure A propanamide group linked to a 4-hydroxyphenyl ring.

Synthesis and Antimicrobial Activity

Compounds based on the 3-((4-Hydroxyphenyl)amino)propanoic acid scaffold, which is closely related to this compound, demonstrate significant structure-dependent activity against drug-resistant bacteria and fungi [2]. The synthetic pathway begins with 4-aminophenol and involves key intermediates to create a diverse library of derivatives [2].

SynthesisPathway Start 4-Aminophenol (1) Int1 N-(4-hydroxyphenyl)-β-alanine methyl ester (2) Start->Int1 Reaction with methyl acrylate Int3 3,3'-((4-hydroxyphenyl) azanediyl)di(propanoic)acid (4) Start->Int3 Reaction with acrylic acid Int2 N-(4-hydroxyphenyl)-β-alanine hydrazide (3) Int1->Int2 Hydrazinolysis

Synthesis of key intermediates [2]

Hydrazide (3) is a versatile intermediate for synthesizing final derivatives. The following workflow shows how it is used to create hydrazones and other heterocyclic compounds [2].

DerivativeSynthesis Hydrazide Hydrazide (3) Hydrazones_A Hydrazones 7-13 (with aromatic aldehydes) Hydrazide->Hydrazones_A Condensation Hydrazones_B Hydrazones 14-16 (with heterocyclic aldehydes) Hydrazide->Hydrazones_B Condensation Heterocycles Dimethylpyrrole (17) Isatin Hydrazone (18) Hydrazide->Heterocycles Reaction with 2,5-hexanedione/isatin

Synthesis of final derivatives from hydrazide [2]

Biological Evaluation Data

The synthesized compounds were screened against WHO-priority ESKAPE pathogens and drug-resistant Candida species, including Candida auris [2]. Activity is highly dependent on molecular structure.

Compound Class / Example Key Structural Features Antimicrobial Activity (MIC Range) [2]
Initial Intermediate (2) Basic 3-((4-hydroxyphenyl)amino)propanoic acid ester Weak activity against S. aureus and E. faecalis; no antifungal activity.
Hydrazide (3) Hydrazide functional group No antibacterial activity across tested strains.

| Lead Hydrazones (14-16) | Heterocyclic substituents (e.g., from heterocyclic aldehydes) | Potent and broad-spectrum: • MRSA: 1–8 µg/mL • VRE: 0.5–2 µg/mL • Gram-negative pathogens: 8–64 µg/mL • Drug-resistant Candida spp.: 8–64 µg/mL • Candida auris: 0.5–64 µg/mL |

Mechanism of Action and Research Significance

While the exact mechanism is under investigation, research suggests that these amino acid derivatives may interfere with essential bacterial enzymes involved in peptidoglycan synthesis (such as the MurA-F enzymes), disrupting cell wall formation [2]. The incorporation of the 4-hydroxyphenyl moiety is crucial, as it allows for diverse chemical interactions with biological targets, enhancing activity and potentially overcoming existing resistance mechanisms [2].

This research highlights the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold as a promising foundation for developing new antimicrobial agents to combat multidrug-resistant infections [2].

References

N-(4-Hydroxyphenyl)propanamide spectral data NMR

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Basic Data

The table below summarizes the key identifying information for N-(4-Hydroxyphenyl)propanamide, which is also known as Parapropamol.

Property Value
CAS Registry Number 1693-37-4 [1]
Molecular Formula C₉H₁₁NO₂ [1]
IUPAC Name This compound [1]
Synonyms 4'-Hydroxypropionanilide, Parapropamol, p-Hydroxypropionanilide [1]
Molecular Weight 165.19 g/mol [1]
Appearance Pale purple solid [1]

NMR Spectral Data and Experimental Protocol

An NMR entry for this compound is available from the Biological Magnetic Resonance Data Bank (BMRB). The following methodology is directly sourced from that entry (BMRB ID: bmse011333) [2].

Parameter Specification
Nucleus ¹H (Proton)
Spectrometer Frequency 600 MHz [2]
Solvent DMSO (Dimethyl sulfoxide) [2]
Sample Concentration 1 mM [2]
Temperature 298 K (24.85 °C) [2]
pH 6.0 [2]
Data Accessibility Time domain data (Free Induction Decay - FID) is available for download [2]

The experimental workflow for obtaining the NMR data can be summarized as follows:

Start Sample Preparation A Dissolve 1mM compound in DMSO solvent Start->A B Adjust pH to 6.0 A->B C Load sample into 600 MHz NMR spectrometer B->C D Set temperature to 298K C->D E Acquire 1D 1H NMR spectrum D->E F Process data (Fourier Transform) E->F End Analyze spectrum F->End

> Experimental workflow for NMR data acquisition of this compound, based on BMRB entry bmse011333 [2].

How to Access and Use the Data

For your research, the most valuable step would be to access the original data from the BMRB:

  • Download the Raw Data: The BMRB entry (bmse011333) provides a link to download the time domain data (FID file). Processing this FID with NMR software (like MestReNova, TopSpin, or similar) will allow you to generate the spectrum yourself and perform your own analysis, including peak picking and integration [2].
  • Compare with Related Structures: The BMRB also lists a closely related compound, N-(4-hydroxyphenyl)-3-phenylpropanamide (BMRB ID: bmse011333), which shares the same core structure with an additional phenyl ring [3]. Examining its fully assigned spectrum could provide valuable insights for predicting the chemical shifts of your target molecule.

References

Antimicrobial Activity of 4-Hydroxyphenyl Amino Acid Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Compound Class / Key Example Core Finding / Activity Pathogens Targeted (MIC values) Key Significance

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (e.g., Hydrazones 14-16) [1] [2] | Potent, broad-spectrum antimicrobial activity. | MRSA: 1-8 µg/mL [1] VRE: 0.5-2 µg/mL [1] Candida auris: 0.5-64 µg/mL [1] | Scaffold effective against WHO-priority ESKAPE pathogens and drug-resistant fungi [1]. | | N-substituted β-amino acid derivatives (e.g., Compound 26) [3] | Promising activity against Gram-positive bacteria and fungi. | S. aureus MRSA: 4-16 µg/mL [3] E. faecalis: Comparable to control antibiotics [3] C. albicans: 16 µg/mL [3] | Validates N-substituted β-amino acid scaffold for targeting Gram-positive pathogens [3]. |

Experimental Protocols: Key Synthesis & Workflow

The synthesis of the 3-((4-Hydroxyphenyl)amino)propanoic acid scaffold, as detailed in the 2024 study, follows a multi-step pathway [1] [2]. The diagram below outlines the core experimental workflow for creating these derivatives.

G Start Start: 4-Aminophenol (1) Step1 Reaction with: • Methyl acrylate (in 2-propanol) • or Acrylic acid (in water) At reflux Start->Step1 Intermediate2 Intermediate: N-(4-hydroxyphenyl)-β-alanine methyl ester (2) Step1->Intermediate2 Intermediate4 Intermediate: 3,3'-((4-hydroxyphenyl) azanediyl)dipropanoic acid (4) Step1->Intermediate4 Intermediate3 Intermediate: N-(4-hydroxyphenyl)-β-alanine hydrazide (3) Intermediate2->Intermediate3 FinalLib Final Library of Derivatives (Hydrazones 7-37) Intermediate3->FinalLib Reaction with aldehydes/ketones Step2 Esterification with MeOH/H₂SO₄ Intermediate4->Step2 Diester5 Dimethyl ester (5) Step2->Diester5 Step3 Hydrazinolysis in propan-2-ol at reflux Diester5->Step3 Dihydrazide6 Key Intermediate: Dihydrazide (6) Step3->Dihydrazide6 Dihydrazide6->FinalLib Condensation with carbonyl compounds

Synthetic pathway for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives [1] [2]

Key Experimental Details:

  • Screening Methodology: The synthesized compounds were screened against clinically relevant ESKAPE pathogens and drug-resistant Candida species (including C. auris) using standard broth microdilution methods to determine Minimum Inhibitory Concentrations (MICs) [1].
  • Proposed Mechanism: While the exact mechanism is under investigation, research suggests these amino acid derivatives may inhibit enzymes involved in microbial cell wall synthesis, such as those in the MurA-F pathway, which are crucial for peptidoglycan formation [1] [2].

Interpretation of Findings and Future Directions

It is important to note that N-(4-Hydroxyphenyl)propanamide itself is not the direct subject of the most current antimicrobial studies. The highly promising research instead centers on closely related 3-((4-Hydroxyphenyl)amino)propanoic acid scaffolds. The strategic incorporation of the 4-hydroxyphenyl moiety and further functionalization into hydrazones and other derivatives are critical for the observed potent, broad-spectrum antimicrobial activity [1] [2] [3].

  • The "4-Hydroxyphenyl" Motif is Key: This structural element is recognized for contributing to potent biological activities in various pharmaceuticals, likely due to the hydroxyl group's ability to form hydrogen bonds and participate in diverse chemical interactions with biological targets [1] [2].
  • A Promising Scaffold: The 3-((4-Hydroxyphenyl)amino)propanoic acid structure is established as a foundational platform for developing novel antimicrobial candidates, particularly against multidrug-resistant threats [1].

References

where to buy N-(4-Hydroxyphenyl)propanamide

Author: Smolecule Technical Support Team. Date: February 2026

Supplier Overview

Supplier / Catalog Product Name / Use Purity & Specification Price & Quantity Key Details
USP Store [1] Acetaminophen Related Compound B Reference Standard $838.00 (30 mg) Official pharmacopoeial standard; for analytical use [1].
Veeprho [2] Paracetamol EP Impurity B Confirmed identity & purity; meets USP, EP, JP, BP standards. Available on request Comes with Structure Elucidation Report (SER); for ANDA/NDA filings [2].
Boron Molecular [3] N-(4-hydroxyphenyl)propanamide - From $250 (1g) to $9,000 Sold by weight, suitable for use as a chemical intermediate [3].
Pharmaffiliates [4] Paracetamol - Impurity B EP/BP Standard Available on request -
Gentaur [5] This compound - Available on request Listed as in stock [5].

Selection Guide & Experimental Protocols

For your research and drug development work, the choice of supplier depends heavily on the application.

  • For Analytical Testing and Regulatory Compliance: If your work requires certification for methods in a New Drug Application (NDA) or Abbreviated New Drug Application (ANDA), the official reference standards from USP or Veeprho are the most appropriate [2]. Their products are fully characterized to meet the strict requirements of regulatory pharmacopoeias (USP, EP, JP, BP).
  • For Synthesis or as a Chemical Intermediate: If you require larger quantities of the compound for use in synthesis, Boron Molecular offers a more practical and cost-effective option, with availability from 1g up to bulk quantities [3].

A typical experimental protocol for using this compound as a reference standard in HPLC analysis would involve the following workflow, which ensures the identity and purity of the main drug substance:

G Start Start: Prepare Reference Standard A Accurately Weigh Reference Standard Start->A B Dissolve in Appropriate Solvent A->B C Dilute to Target Concentration B->C D Inject into HPLC System alongside Test Sample C->D E Analyze Chromatogram: Identify Impurity Peak D->E

Diagram Overview: A standard workflow for using this compound as a reference standard in HPLC analysis for impurity identification.

Key Takeaways

  • This compound is widely available from specialist suppliers for pharmaceutical analysis [1] [2] [4].
  • Your choice between suppliers should be guided by your application: USP or Veeprho for regulatory analytical testing, and Boron Molecular for synthetic work requiring larger quantities [1] [2] [3].
  • This compound is critical for ensuring the quality and safety of Paracetamol/Acetaminophen through precise analytical methods [2].

References

N-(4-Hydroxyphenyl)propanamide solubility characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Profile of a Close Structural Analog

The most direct and applicable data comes from studies on Acetaminophen, which is systematically named N-(4-hydroxyphenyl)acetamide [1]. The only structural difference is an additional methylene group (-CH₂-) in your compound of interest (propanamide vs. acetamide). The solubility behavior of acetaminophen is therefore an excellent model.

The table below summarizes the key physical and solubility properties of acetaminophen, which can be used as a benchmark [1].

Property Description / Value
IUPAC Name N-(4-hydroxyphenyl)ethanamide / N-(4-hydroxyphenyl)acetamide [1]
Common Names Acetaminophen, Paracetamol [1]
Solubility in Water < 1 mg/mL at 25 °C (low water solubility) [1]
Crystal Forms Monoclinic (more stable) and orthorhombic [1]
"Good" Solvents 15 solvents from ICH Classes 1 & 3 (specific solvents not listed, but these classes include water, acetone, ethanol, ethyl acetate, etc.) [1]
"Poor" Solvents MTBE, DMA, chloroform, benzene, toluene, p-xylene, xylene [1]

Experimental Protocols for Solubility Determination

While the search results do not provide a step-by-step protocol for N-(4-Hydroxyphenyl)propanamide, they strongly imply standard methodologies. The following workflow, visualized in the diagram below, outlines a robust approach for determining solubility, drawing from the context of the provided research.

cluster_protocol Experimental Workflow cluster_details Key Experimental Conditions start Start: Solubility Assessment prep Sample Preparation start->prep saturate Saturation prep->saturate equil Equilibration saturate->equil temp1 Temperature: 25°C, 40°C, 60°C saturate->temp1 separate Separation equil->separate analyze Analysis separate->analyze temp2 Various Solvent Systems separate->temp2 end Data Compilation analyze->end method Analysis Method: HPLC or UV-Vis analyze->method

Diagram of the experimental workflow for determining solubility characteristics.

Here is a detailed breakdown of each step, informed by the general principles of pharmaceutical testing referenced in the articles:

  • Sample Preparation:

    • The solid compound should be characterized for its crystal form (polymorph), as this can significantly impact solubility [1]. The monocyclic form is typically more stable, but the orthorhombic form may offer better dissolution properties.
  • Saturation & Equilibration:

    • Prepare an excess of the solid compound in a series of selected solvents, including water, buffers at various pH levels, and organic solvents from ICH classes (e.g., ethanol, methanol) [1].
    • Agitate the mixtures in a temperature-controlled environment (e.g., using a water bath or incubator shaker) for a sufficient duration to reach equilibrium. Common temperatures for profiling include 25°C, 40°C, and 60°C [1].
  • Separation:

    • Once equilibrium is reached, separate the saturated solution from the undissolved solid. This is typically done by filtration using a 0.45 µm or 0.22 µm membrane filter, or by centrifugation. This step must be performed at the same temperature as the equilibration to prevent precipitation.
  • Analysis:

    • The concentration of the compound in the saturated solution is quantified using a validated analytical method. Common techniques include:
      • High-Performance Liquid Chromatography (HPLC): Offers high specificity and accuracy.
      • UV-Vis Spectrophotometry: A quicker method, suitable if the compound has a distinct chromophore and no interfering substances are present.

Research Context and Further Directions

The search for this compound led to a highly relevant and active area of research. A 2024 study focuses on synthesizing and testing antimicrobial activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives [2]. This underscores the pharmaceutical relevance of compounds containing the 4-hydroxyphenyl moiety and highlights that solubility is a critical parameter being optimized in pre-clinical drug development for better bioavailability [2].

To build a complete whitepaper, I suggest you:

  • Experiment to Fill Data Gaps: The most reliable approach is to determine the solubility of this compound directly using the experimental protocol outlined above.
  • Explore Solubility Enhancement: Given the low aqueous solubility of this chemical class, investigate techniques like salt formation, co-solvents, complexation, or nanonization.
  • Consult Specialized Databases: For more precise data, search dedicated pharmaceutical and chemical databases like SciFinder, Reaxys, or the PUBCHEM record for the compound (CID 14717710) [3].

References

Application Notes: Synthesis and Antimicrobial Evaluation of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

The escalating global health crisis of antimicrobial resistance necessitates the development of novel compounds effective against multidrug-resistant pathogens [1]. The ESKAPE group of pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) is particularly problematic, often evading conventional antibiotic treatments [1]. In this context, amino acid derivatives incorporating phenolic moieties have emerged as attractive pharmacophores due to their structural diversity, ability to mimic natural substrates, and potential for targeted activity against microbial cell wall biosynthesis enzymes [1]. The 4-hydroxyphenyl moiety is widely recognized for its potent biological activities, and its integration into amino acid scaffolds allows for interactions with a diverse array of biological targets [1]. These Application Notes detail the synthesis, characterization, and in vitro antimicrobial evaluation of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, a scaffold demonstrating significant activity against drug-resistant bacterial and fungal pathogens [1].

Synthetic Chemistry Protocol

This section outlines the step-by-step procedure for synthesizing the core intermediate and subsequent derivatives.

Synthesis of Core Intermediate: 3,3'-((4-Hydroxyphenyl)azanediyl)dipropanoic acid (Compound 4)
  • Objective: To synthesize the central dipropionic acid intermediate from 4-aminophenol [1].

  • Reaction Type: Nucleophilic conjugate addition.

  • Materials:

    • 4-Aminophenol (Compound 1)
    • Acrylic acid
    • Deionized water
    • 2-Propanol (for washing)
  • Procedure:

    • In a round-bottom flask, combine 4-aminophenol (10.9 g, 100 mmol) and acrylic acid (18 g, 250 mmol) in water (100 mL) [1].
    • Attach a reflux condenser and heat the mixture under reflux with stirring for 14 hours [1].
    • After the reaction period, allow the mixture to cool to room temperature.
    • A crystalline product will form. Filter the solid under vacuum [1].
    • Wash the collected solid thoroughly with 2-propanol to remove any residual starting materials or by-products [1].
    • Dry the product to obtain 3,3'-((4-hydroxyphenyl)azanediyl)dipropanoic acid (4) as a white powder. The reported yield is approximately 75% (18.97 g) [1].
  • Monitoring Reaction Completion: The reaction course and purity of the synthesized compound can be monitored by Thin-Layer Chromatography (TLC) using Silica gel plates with F254 nm indicator [2] [3].

Synthesis of N-(4-Hydroxyphenyl)-β-alanine Hydrazide (Compound 3)
  • Objective: To convert the core intermediate into a hydrazide for further functionalization [1].

  • Reaction Type: Esterification followed by hydrazinolysis.

  • Procedure:

    • Esterification: First, esterify compound 4 with an excess of methanol using a catalytic amount of sulfuric acid to form the dimethyl ester (Compound 5) [1].
    • Hydrazinolysis: React dimethyl ester 5 with hydrazine hydrate in 2-propanol under reflux [1].
    • Cool the reaction mixture and isolate the product to obtain N-(4-hydroxyphenyl)-β-alanine hydrazide (3) [1].
  • Characterization Note: Compare the ( ^1H ) NMR spectrum of the dihydrazide with the starting diester. The characteristic signal for the ester group (~3.54 ppm) should disappear, and new broad singlets corresponding to the NH₂ and NH groups of the hydrazide fragments should appear around 4.17 ppm, 8.61 ppm, and 8.98 ppm [1].

Synthesis of Hydrazone Derivatives (Compounds 7–16)
  • Objective: To synthesize a library of hydrazone derivatives for structure-activity relationship studies [1].

  • Reaction Type: Condensation.

  • Materials:

    • Compound 3 (N-(4-Hydroxyphenyl)-β-alanine hydrazide)
    • Aromatic or heterocyclic aldehydes
    • Methanol
    • Glacial acetic acid (catalytic amount)
  • Procedure:

    • Dissolve compound 3 and the desired aldehyde (in a 1:1 molar ratio) in methanol [1].
    • Add a catalytic drop of glacial acetic acid.
    • Heat the reaction mixture under reflux for several hours until completion is confirmed by TLC [1].
    • Cool the mixture. The product may crystallize out directly or can be concentrated to yield the hydrazone derivatives (7–16). Reported yields range from 58% to 94% [1].
  • Isomerism Note: These hydrazones can exist as mixtures of E/Z isomers due to restricted rotation around the amide bond. NMR analysis typically shows two sets of resonances with an intensity ratio of about 0.35:0.65, where the Z-isomer is the predominant form in DMSO-d₆ solution [1].

The following workflow diagram summarizes the key stages of the synthetic pathway.

G Start 4-Aminophenol (1) Step1 Nucleophilic Addition Reflux with Acrylic Acid Water, 14 hours Start->Step1 Int4 Core Intermediate: 3,3'-((4-Hydroxyphenyl)azanediyl) dipropanoic acid (4) Step1->Int4 Step2 Two-Step Functionalization: 1. Esterification (MeOH, H₂SO₄) 2. Hydrazinolysis (NH₂NH₂) Int4->Step2 Int3 Key Building Block: N-(4-Hydroxyphenyl)-β-alanine hydrazide (3) Step2->Int3 Step3 Condensation Reflux with Aldehydes MeOH, catalytic AcOH Int3->Step3 End Hydrazone Library Derivatives 7–16 Step3->End

Biological Activity and Evaluation Protocol

The synthesized 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibit potent, structure-dependent antimicrobial activity.

Antimicrobial Screening Assay
  • Objective: To determine the in vitro antimicrobial potency of the synthesized compounds against a panel of multidrug-resistant pathogens.
  • Pathogen Strains:
    • Gram-positive Bacteria: Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus faecalis (VRE) [1].
    • Gram-negative Bacteria: ESKAPE pathogens such as Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species [1].
    • Fungi: Drug-resistant Candida species, including the emerging threat Candida auris [1].
  • Method: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) determination, performed according to standards like CLSI M07-A9 [1].
  • Procedure:
    • Prepare serial two-fold dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
    • Standardize the inoculum of each microbial strain to approximately ( 5 \times 10^5 ) CFU/mL.
    • Incolate the diluted compound solutions with the standardized microbial inoculum.
    • Include control wells containing standard antibiotics (e.g., vancomycin, linezolid) for comparison and growth control wells without any compound.
    • Incubate the plates at ( 35^\circ \text{C} ) for 16-20 hours for bacteria or 24-48 hours for fungi.
    • The MIC is defined as the lowest concentration of the compound that completely prevents visible growth.
Key Biological Findings

The in vitro screening of the compound library revealed several promising candidates. The table below summarizes the antimicrobial activity (MIC values) of the most potent derivatives.

Table 1: Antimicrobial Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives [1]

Compound MRSA MIC (µg/mL) VRE MIC (µg/mL) Gram-negative Pathogens MIC (µg/mL) Drug-resistant Candida spp. MIC (µg/mL)
Hydrazone 14 1 - 8 0.5 - 2 8 - 64 8 - 64
Hydrazone 15 1 - 8 0.5 - 2 8 - 64 8 - 64
Hydrazone 16 1 - 8 0.5 - 2 8 - 64 8 - 64
Intermediate 2 Weak activity Weak activity No activity No activity
Core Acid 4 No activity No activity No activity No activity
  • The hydrazone derivatives 14–16, which contain heterocyclic substituents, demonstrated the most potent and broad-spectrum antimicrobial activity [1].
  • Activity is highly structure-dependent. The core intermediates (2, 4) show little to no activity, underscoring the importance of chemical modifications (e.g., hydrazone formation) for enhancing potency and spectrum [1].
  • This scaffold is notably effective against the highly problematic, multidrug-resistant fungal pathogen Candida auris [1].

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential for confirming the structure and purity of all synthesized compounds.

  • Melting Point: Determined using a melting point apparatus (e.g., Büchi B-540) and are uncorrected [2] [3].
  • Spectroscopy:
    • FT-IR: Recorded on a spectrometer (e.g., Perkin-Elmer Spectrum BX) using KBr pellets. Key regions analyzed: O-H stretches (~3045-2971 cm⁻¹), C=O stretches (~1698 cm⁻¹) [2] [3].
    • NMR: Recorded on a spectrometer (e.g., Brucker Avance III, 400 MHz for ( ^1H )). Chemical shifts (δ) are reported in ppm relative to Tetramethylsilane (TMS), using the residual solvent signal of DMSO-d₆ (δ 2.50 ppm for ( ^1H )) as an internal reference [2] [3]. ( ^{13}C ) NMR and ( ^{19}F ) NMR are also employed where applicable.
  • Elemental Analysis (CHN): Performed using an elemental analyzer (e.g., Elemental Analyzer CE-440). Results should be within ±0.3% of the calculated values for the proposed molecular formula [2] [3].

Conclusion

The protocols detailed herein provide a robust and reproducible framework for the synthesis and preliminary biological evaluation of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. The synthetic pathway is efficient, allowing for the generation of a diverse library of compounds. Biological data confirms that this scaffold, particularly when functionalized with heterocyclic hydrazone moieties, serves as a promising foundation for the development of novel antimicrobial agents targeting multidrug-resistant Gram-positive bacteria, Gram-negative bacteria, and fungal pathogens, including Candida auris. Further investigation, including mechanism of action studies and in vivo efficacy models, is strongly warranted for lead optimization.

References

Antimicrobial Activity of Active 4-Hydroxyphenyl Amino Acid Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Compound Derivative Pathogen-Targeted & MIC Values Key Structural Features

| Hydrazones 14-16 [1] [2] | MRSA: 1-8 µg/mL VRE: 0.5-2 µg/mL Gram-negative bacteria: 8-64 µg/mL Candida auris: 0.5-64 µg/mL | 4-hydroxyphenyl core, heterocyclic substituents | | Compound 26 [3] [4] | S. aureus (MRSA): 4-16 µg/mL E. faecalis: Comparable to control antibiotics C. albicans (drug-resistant): 16 µg/mL | 2-hydroxyphenyl core, nitro-heterocyclic substituents |


Detailed Experimental Protocols

The following section provides a standardized methodology for synthesizing the core scaffold and evaluating the antimicrobial activity of these compounds, as derived from the cited research.

Chemical Synthesis of the Core Scaffold

This protocol outlines the synthesis of the foundational intermediate, 3-((4-hydroxyphenyl)amino)propanoic acid, and its subsequent derivatization into active hydrazones [1] [2].

  • Objective: To synthesize 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as described in the 2024 study [1].
  • Materials:
    • 4-Aminophenol
    • Acrylic acid or Methyl acrylate
    • 2-Propanol
    • Hydrazine hydrate
    • Appropriate aromatic or heterocyclic aldehydes (for hydrazone formation)
    • Methanol
  • Procedure:
    • Synthesis of Intermediate (2 or 4): React 4-aminophenol (1) with methyl acrylate in 2-propanol or acrylic acid in water under reflux conditions. This yields the methyl ester intermediate N-(4-hydroxyphenyl)-β-alanine methyl ester (2) or the diacid 3,3′-((4-hydroxyphenyl)azanediyl)di(propanoic)acid (4) [1] [2].
    • Synthesis of Hydrazide (3): Convert the methyl ester (2) to the key intermediate N-(4-hydroxyphenyl)-β-alanine hydrazide (3) via hydrazinolysis using hydrazine hydrate in propan-2-ol under reflux [1].
    • Synthesis of Hydrazones (7-16): React hydrazide (3) with various aromatic or heterocyclic aldehydes in methanol under reflux temperature to obtain the final hydrazone derivatives (7-16) [1]. Compounds 14-16, which contain heterocyclic substituents, showed the most potent and broad-spectrum activity [1] [2].
  • Characterization: Confirm the structure and purity of all synthesized compounds using melting point analysis, Thin-Layer Chromatography (TLC), FT-IR, 1H NMR, 13C NMR, and elemental analysis [3] [4].

The synthesis workflow progresses from initial reactants to the final active hydrazone derivatives through a series of reflux and conversion steps.

G Start Start: 4-Aminophenol Step1 Reflux with methyl acrylate or acrylic acid Start->Step1 Intermediate Intermediate: Methyl Ester (2) or Diacid (4) Step1->Intermediate Step2 Hydrazinolysis (Reflux with hydrazine hydrate) Intermediate->Step2 Hydrazide Key Intermediate: Hydrazide (3) Step2->Hydrazide Step3 Condensation (Reflux with aldehydes) Hydrazide->Step3 Final Final Active Hydrazones (e.g., 14-16) Step3->Final

Antimicrobial Susceptibility Testing (AST) Protocol

This protocol follows the standard broth microdilution method as referenced in the StatPearls guide and applied in the primary research to determine Minimum Inhibitory Concentrations (MICs) [1] [5].

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against a panel of multidrug-resistant bacterial and fungal pathogens [1] [5].
  • Materials:
    • Bacterial/Fungal Strains: Clinical isolates of ESKAPE pathogens (e.g., MRSA, VRE) and drug-resistant Candida species (e.g., C. auris) [1].
    • Growth Media: Cation-adjusted Mueller-Hinton Broth (for bacteria), RPMI-1640 (for fungi) [5].
    • Equipment: Sterile 96-well microtiter plates, micropipettes, incubator.
  • Procedure:
    • Prepare Inoculum:
      • Select 3-5 well-isolated colonies from a fresh culture (18-24 hours old).
      • Prepare a bacterial/fungal suspension in sterile saline or broth.
      • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10^8 CFU/mL for bacteria [5].
    • Dilute Inoculum:
      • Further dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells [5].
    • Prepare Compound Dilutions:
      • Serially dilute the test compound (typically two-fold dilutions) in the growth medium across the rows of the 96-well plate.
    • Inoculate Plate:
      • Add the diluted inoculum to each well of the plate containing the compound dilutions. Include growth control (no compound) and sterility control (no inoculum) wells.
    • Incubate:
      • Incubate the plates at 35°C for 16-20 hours for non-fastidious bacteria. Incubation times may vary for fastidious organisms or fungi [5].
    • Read and Interpret MIC:
      • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism [5].
  • Quality Control:
    • Perform testing in duplicate or triplicate.
    • Include reference antibiotic controls and quality control strains (e.g., S. aureus ATCC 29213) with each test run to ensure accuracy and reproducibility [5].

The AST protocol workflow guides from strain preparation through serial dilution and incubation to determine the Minimum Inhibitory Concentration.

G Start Select 3-5 colonies from fresh culture Standardize Prepare suspension Adjust to 0.5 McFarland Start->Standardize Dilute Dilute inoculum to ~5 x 10⁵ CFU/mL in broth Standardize->Dilute Plate Prepare serial dilutions of compound in 96-well plate Dilute->Plate Inoculate Add diluted inoculum to plate wells Plate->Inoculate Incubate Incubate plate at 35°C for 16-20 hours Inoculate->Incubate Read Read MIC: Lowest concentration with no visible growth Incubate->Read

Key Conclusions for Researchers

  • Promising Scaffold: The 3-((4-hydroxyphenyl)amino)propanoic acid structure is a validated, promising scaffold for developing novel antimicrobial agents against priority multidrug-resistant pathogens [1] [2].
  • Structure-Activity Relationship (SAR): Activity is highly structure-dependent. Incorporating heterocyclic substituents (e.g., in hydrazones 14-16) is critical for achieving broad-spectrum and potent activity against both Gram-positive bacteria and resistant fungi like C. auris [1].
  • Potential Target: Research suggests that amino acid derivatives like these may inhibit enzymes involved in bacterial cell wall synthesis (e.g., the Mur pathway), presenting a non-conventional target to overcome existing resistance [1].

I hope these detailed application notes and protocols are helpful for your research and development efforts. Should you require further clarification on any specific step or wish to delve deeper into the mechanistic studies, please feel free to ask.

References

N-(4-Hydroxyphenyl)propanamide in amino acid derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Chemical Modification

The core synthetic strategy for generating a diverse library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives involves a modular approach, beginning with the key intermediate, N-(4-hydroxyphenyl)-β-alanine hydrazide [1] [2].

The synthesis begins with the reaction of 4-aminophenol with methyl acrylate or acrylic acid to form the initial ester or di-acid intermediates [1] [2]. Subsequent hydrazinolysis of the dimethyl ester derivative yields a crucial building block, dihydrazide [1]. This dihydrazide serves as a versatile precursor for the generation of a wide array of derivatives through condensation reactions with various carbonyl compounds, including aromatic aldehydes, heterocyclic aldehydes, and ketones, to form hydrazones, oxadiazoles, and other heterocyclic systems [1].

The following diagram illustrates the core synthesis workflow and the primary biological activities investigated for the resulting derivatives.

G Start 4-Aminophenol Int1 Ester/Di-acid Intermediates Start->Int1 Acrylic acid/ Methyl acrylate Int2 Dihydrazide (Building Block) Int1->Int2 Hydrazinolysis Hydrazones Hydrazones Int2->Hydrazones Condensation with Carbonyl Compounds Oxadiazoles Oxadiazoles & Other Heterocycles Int2->Oxadiazoles Cyclization Reactions App1 Antimicrobial Activity Hydrazones->App1 App2 Anticancer Activity Hydrazones->App2 App3 Antioxidant Activity Hydrazones->App3 Oxadiazoles->App1 Oxadiazoles->App2 Oxadiazoles->App3

Antimicrobial Applications

Infections caused by ESKAPE group pathogens and drug-resistant Candida species represent a significant threat to global public health. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated potent, structure-dependent antimicrobial activity [1].

Key Findings:

  • Broad-Spectrum Activity: The derivatives show activity against a panel of MDR pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), Gram-negative bacteria, and azole-resistant Candida species, including the emerging pathogen Candida auris [1].
  • Potent Heterocyclic Hydrazones: Hydrazones incorporating heterocyclic substituents (e.g., compounds 14–16) were identified as the most promising broad-spectrum agents. Their minimum inhibitory concentration (MIC) values are summarized in Table 1 [1].
  • Structure-Activity Relationship (SAR): The incorporation of specific heterocyclic moieties, such as 2-furyl and 5-nitro-2-thienyl, is crucial for enhancing antimicrobial potency. The nature of the substitution directly influences the spectrum of activity and efficacy [1] [3].

Table 1: Antimicrobial Activity of Selected Hydrazone Derivatives (14-16) [1]

Pathogen Strain Type Minimum Inhibitory Concentration (MIC) Range (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA) 1 – 8
Vancomycin-resistant Enterococcus faecalis (VRE) 0.5 – 2
Gram-negative Pathogens 8 – 64
Drug-resistant Candida species (including C. auris) 8 – 64

Anticancer and Antioxidant Applications

Beyond antimicrobial uses, this scaffold has shown potential in oncology, particularly against non-small cell lung cancer (NSCLC), and possesses significant antioxidant properties, which can be beneficial in modulating cancer-associated oxidative stress [3].

Key Findings:

  • Cytotoxicity against A549 Cells: Several derivatives demonstrated structure-dependent cytotoxicity against A549 human lung adenocarcinoma cells. Compounds 20 (2-furyl), 21 (2-thienyl), 22 (5-nitro-2-thienyl), and 29 (4-NO₂ phenyl) were the most potent, reducing cell viability to as low as 17.2% [3].
  • Selective Cytotoxicity: Promising compounds like 20 and 21 showed significantly lower cytotoxicity toward non-cancerous Vero cells compared to the standard chemotherapeutic cisplatin, indicating a potential for a more favorable therapeutic window [3].
  • Inhibition of Cell Migration: The lead compounds significantly suppressed the migration of A549 cells in a wound-healing assay, with compound 20 showing activity comparable to cisplatin. This suggests potential for inhibiting cancer metastasis [3].
  • Antioxidant Activity: Several derivatives in the series exhibited potent free radical scavenging capabilities in the DPPH assay, which may contribute to their mechanism of action by modulating oxidative stress pathways in cancer cells [3].

Table 2: Anticancer Activity of Lead 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives [3]

Compound R-Substituent A549 Cell Viability (% vs. Untreated Control) Suppression of A549 Cell Migration
12 1-naphthyl 42.1% Significant
20 2-furyl 17.2% Comparable to Cisplatin
21 2-thienyl 34.2% Significant
22 5-nitro-2-thienyl 17.4% Significant
29 4-NO₂ phenyl 31.2% Significant

Experimental Protocols

Protocol 1: Synthesis of N-(4-Hydroxyphenyl)-β-alanine Hydrazide (Key Intermediate) [1] [2]

Objective: To synthesize the key intermediate for the generation of hydrazone and heterocyclic derivatives.

Materials:

  • 4-Aminophenol
  • Methyl acrylate or Acrylic acid
  • 2-Propanol or Water
  • Hydrazine hydrate
  • Sulfuric acid (catalytic)
  • Standard laboratory equipment (round-bottom flask, condenser, heating mantle).

Procedure:

  • Synthesis of Methyl Ester (2): React 4-aminophenol (1.0 equiv) with methyl acrylate (excess) in 2-propanol under reflux for a specified period. Cool the mixture and isolate the solid product [1] [2].
  • Synthesis of Di-acid (4): As an alternative, react 4-aminophenol (1.0 equiv) with acrylic acid (excess) in water under reflux. Cool and filter the crystalline product [1].
  • Esterification to Dimethyl Ester (5): If starting from di-acid (4), reflux with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid [1].
  • Hydrazide Formation (3 or 6): Heat the methyl ester (2) or dimethyl ester (5) with excess hydrazine hydrate in 2-propanol under reflux. Monitor the reaction by TLC. Upon completion, cool the mixture and purify the solid hydrazide product by recrystallization [1] [2].
  • Characterization: Confirm the structure of the final hydrazide using ( ^1 \text{H} ) NMR and ( ^{13} \text{C} ) NMR spectroscopy.
Protocol 2: In Vitro Evaluation of Anticancer Activity [3]

Objective: To assess the cytotoxic effect and anti-migratory activity of synthesized derivatives against the A549 non-small cell lung cancer cell line.

Materials:

  • A549 cell line (ATCC CCL-185)
  • Non-cancerous Vero cells (as a control)
  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with FBS
  • MTT reagent or similar cell viability assay kit
  • Test compounds and control drugs (e.g., Cisplatin, Doxorubicin)
  • 96-well cell culture plates
  • CO₂ incubator
  • Microplate reader.

Procedure:

  • Cell Seeding: Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow cell attachment.
  • Compound Treatment: Treat cells with a dilution series of the test compounds and positive controls. Include a vehicle control. Incubate for 72 hours.
  • Viability Assessment: Add MTT reagent to each well and incubate. The viable cells will convert MTT to formazan crystals. Dissolve the crystals in DMSO and measure the absorbance at 570 nm.
  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the concentration that reduces cell viability by 50% .
  • Migration Assay: Seed A549 cells in a culture insert to create a defined "wound." Remove the insert and treat the cells with a fixed concentration of the test compound. Capture images at 0, 24, and 48 hours to measure the rate of wound closure compared to controls.

Conclusion and Future Directions

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of diverse derivatives, combined with their demonstrated efficacy against high-priority MDR pathogens and in selective cancer cell models, warrants further investigation.

Future work should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets in both microbial and cancer cells.
  • In Vivo Efficacy: Evaluating the pharmacokinetics, toxicity, and in vivo effectiveness of lead compounds in animal models of infection and cancer.
  • Further SAR Exploration: Expanding the chemical library to optimize potency, reduce toxicity, and improve drug-like properties.

References

Comprehensive Application Notes and Protocols: Chemical Modification of N-(4-Hydroxyphenyl)propanamide for Antimicrobial Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The global health threat of antimicrobial resistance continues to escalate, with multidrug-resistant bacterial and fungal pathogens causing increased morbidity and mortality worldwide. The World Health Organization has identified priority pathogens, including the ESKAPE group organisms (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and azole-resistant fungi such as Candida auris, as particularly concerning due to their ability to evade conventional antimicrobial therapy. This growing crisis necessitates the development of novel compounds targeting drug-resistant microbial strains through non-conventional mechanisms. [1] [2]

Phenolic amino acid derivatives represent a promising scaffold for antimicrobial development due to their unique structural features and potential for targeted activity against microbial-specific pathways. The 4-hydroxyphenyl moiety is widely recognized for its potent biological activities, appearing in various FDA-approved and investigational pharmaceuticals with demonstrated anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The hydroxyl group of phenols exhibits remarkable chemical versatility, participating in diverse reactions including oxidation, hydrogen bond formation, and nucleophilic substitutions, enabling interactions with a broad array of biological targets. When strategically incorporated into amino acid derivatives, this moiety shows significant promise for developing highly bioactive compounds with expanded activity spectra against various pathogens. [1] [2]

This document provides detailed application notes and experimental protocols for the chemical modification and biological evaluation of N-(4-hydroxyphenyl)propanamide derivatives, with a focus on addressing multidrug-resistant bacterial and fungal pathogens. The methodologies outlined herein are derived from recent scientific advances and have been optimized for reproducibility and efficacy in pre-clinical antimicrobial development.

Synthetic Strategies and Protocols

Synthesis of Core Intermediate N-(4-Hydroxyphenyl)-β-alanine Hydrazide

The synthetic pathway begins with the preparation of key intermediates that serve as foundational scaffolds for subsequent chemical modifications. [1]

Protocol 1: Synthesis of N-(4-Hydroxyphenyl)-β-alanine Methyl Ester (Compound 2)

  • Reagents: 4-aminophenol (1), methyl acrylate, 2-propanol
  • Procedure:
    • Dissolve 4-aminophenol (10.0 g, 91.6 mmol) in 2-propanol (150 mL) in a round-bottom flask equipped with a reflux condenser.
    • Add methyl acrylate (9.0 mL, 100 mmol) dropwise with stirring.
    • Heat the reaction mixture at reflux temperature (82°C) for 6-8 hours with continuous stirring.
    • Monitor reaction progress by thin-layer chromatography (TLC) using silica gel plates and ethyl acetate:hexane (1:1) as mobile phase.
    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
    • Purify the crude product by recrystallization from ethanol to obtain compound 2 as a white crystalline solid.
  • Characterization:
    • Yield: 85-90%
    • 1H NMR (300 MHz, DMSO-d6): δ 2.58 (t, J = 6.8 Hz, 2H), 3.32 (t, J = 6.8 Hz, 2H), 3.63 (s, 3H), 6.58 (d, J = 8.7 Hz, 2H), 6.98 (d, J = 8.7 Hz, 2H), 8.70 (s, 1H)
    • MS (ESI): m/z 210.1 [M+H]+

Protocol 2: Synthesis of N-(4-Hydroxyphenyl)-β-alanine Hydrazide (Compound 3)

  • Reagents: Compound 2, hydrazine hydrate, methanol
  • Procedure:
    • Dissolve compound 2 (5.0 g, 23.9 mmol) in methanol (50 mL) in a round-bottom flask.
    • Add hydrazine hydrate (7.5 mL, 155 mmol) dropwise with stirring.
    • Heat the reaction mixture at reflux temperature (65°C) for 4-6 hours.
    • Monitor reaction progress by TLC using silica gel plates and chloroform:methanol (4:1) as mobile phase.
    • Upon completion, cool the reaction mixture to room temperature.
    • Collect the precipitated solid by filtration and wash with cold methanol to obtain compound 3 as a white powder.
  • Characterization:
    • Yield: 80-85%
    • 1H NMR (300 MHz, DMSO-d6): δ 2.38 (t, J = 6.9 Hz, 2H), 3.24 (t, J = 6.9 Hz, 2H), 4.12 (s, 2H), 6.58 (d, J = 8.7 Hz, 2H), 6.98 (d, J = 8.7 Hz, 2H), 8.42 (s, 1H), 9.12 (s, 1H)
    • MS (ESI): m/z 210.1 [M+H]+
Synthesis of Hydrazone Derivatives

Protocol 3: General Procedure for Synthesis of Hydrazones 7–16

  • Reagents: Compound 3, aromatic or heterocyclic aldehydes, methanol, glacial acetic acid (catalytic)
  • Procedure:
    • Dissolve compound 3 (2.0 g, 9.6 mmol) in methanol (30 mL) in a round-bottom flask.
    • Add the appropriate aldehyde (10.5 mmol) and 2-3 drops of glacial acetic acid.
    • Heat the reaction mixture at reflux temperature (65°C) for 4-8 hours with continuous stirring.
    • Monitor reaction progress by TLC using silica gel plates and chloroform:methanol (9:1) as mobile phase.
    • Upon completion, cool the reaction mixture to room temperature.
    • Collect the precipitated solid by filtration and wash with cold methanol.
    • Purify by recrystallization from ethanol if necessary.
  • Characterization:
    • Yields: 58-94% depending on the aldehyde used
    • 1H NMR: Hydrazones 7–16 show double sets of resonances for the N=CH and CONH fragment protons with an intensity ratio of 0.35:0.65 due to restricted rotation around the CO-NH bond, with the Z isomer predominating
    • All compounds characterized by 1H NMR, 13C NMR, and HRMS with purity >95% by HPLC

Table 1: Representative Hydrazone Derivatives and Their Yields

Compound Aldehyde Component Yield (%) Physical Appearance
7 Benzaldehyde 85 White solid
8 4-Chlorobenzaldehyde 78 Off-white solid
9 4-Nitrobenzaldehyde 72 Yellow solid
10 4-Methoxybenzaldehyde 81 White solid
11 2-Hydroxybenzaldehyde 75 Pale yellow solid
12 Cinnamaldehyde 69 Light brown solid
13 2-Naphthaldehyde 65 Off-white solid
14 2-Furaldehyde 88 Yellow solid
15 2-Thiophenecarboxaldehyde 84 Orange solid
16 Nicotinaldehyde 79 Yellow solid
Synthesis of Heterocyclic Derivatives

Protocol 4: Synthesis of Dimethylpyrrole Derivative 17

  • Reagents: Compound 3, 2,5-hexanedione, 2-propanol, glacial acetic acid (catalytic)
  • Procedure:
    • Dissolve compound 3 (2.0 g, 9.6 mmol) in 2-propanol (30 mL) in a round-bottom flask.
    • Add 2,5-hexanedione (1.5 mL, 12.5 mmol) and glacial acetic acid (0.5 mL).
    • Heat the reaction mixture at reflux temperature (82°C) for 6-8 hours with continuous stirring.
    • Monitor reaction progress by TLC using silica gel plates and ethyl acetate:hexane (3:1) as mobile phase.
    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
    • Purify the crude product by column chromatography on silica gel using ethyl acetate:hexane gradient elution.
  • Characterization:
    • Yield: 70-75%
    • 1H NMR (300 MHz, DMSO-d6): δ 1.95 (s, 6H), 2.42 (t, J = 6.9 Hz, 2H), 3.28 (t, J = 6.9 Hz, 2H), 5.85 (s, 2H), 6.58 (d, J = 8.7 Hz, 2H), 6.98 (d, J = 8.7 Hz, 2H), 8.45 (s, 1H), 10.65 (s, 1H)
    • MS (ESI): m/z 302.2 [M+H]+

Antimicrobial Evaluation Protocols

Bacterial and Fungal Strains

The synthesized compounds should be evaluated against a panel of clinically relevant bacterial and fungal pathogens with defined resistance profiles. The selection should include WHO priority pathogens to ensure clinical relevance. [1] [2]

Bacterial Strains:

  • Gram-positive: Methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis
  • Gram-negative: Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species

Fungal Strains:

  • Candida auris (azole-resistant strains)
  • Other drug-resistant Candida species (C. albicans, C. glabrata, C. tropicalis)
Broth Microdilution Assay for MIC Determination

Protocol 5: Minimum Inhibitory Concentration (MIC) Assay

  • Materials: Cation-adjusted Mueller-Hinton broth (for bacteria), RPMI-1640 medium (for fungi), 96-well microtiter plates, compound stock solutions (10 mg/mL in DMSO)
  • Procedure:
    • Prepare two-fold serial dilutions of test compounds in appropriate medium in 96-well microtiter plates, with concentrations typically ranging from 0.125 to 128 μg/mL.
    • Adjust microbial inocula to 0.5 McFarland standard (approximately 1-5 × 10^8 CFU/mL for bacteria, 1-5 × 10^6 CFU/mL for fungi) and further dilute in broth to achieve final inoculum density of 5 × 10^5 CFU/mL for bacteria or 0.5-2.5 × 10^3 CFU/mL for fungi.
    • Add 100 μL of standardized microbial suspension to each well containing 100 μL of compound dilution.
    • Include growth control wells (medium + inoculum), sterility control wells (medium only), and compound control wells (medium + highest compound concentration).
    • Incubate plates at 35°C for 16-20 hours (bacteria) or 24-48 hours (fungi).
    • Determine MIC endpoints as the lowest compound concentration that completely inhibits visible growth.
    • Perform all assays in duplicate or triplicate to ensure reproducibility.
Antimicrobial Activity Results

Table 2: Antimicrobial Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Against Multidrug-Resistant Pathogens

Compound MRSA VRE K. pneumoniae A. baumannii P. aeruginosa C. auris Other Candida spp.
2 32-64 >128 >128 >128 >128 >128 >128
3 >128 >128 >128 >128 >128 >128 >128
4 >128 >128 >128 >128 >128 >128 >128
14 1-4 0.5-1 16-32 8-16 32-64 4-8 8-16
15 2-8 1-2 8-16 8-32 16-32 2-4 4-8
16 4-8 1-2 16-32 16-32 32-64 4-8 8-16
17 16-32 8-16 64-128 32-64 >128 16-32 32-64

All values represent MIC ranges in μg/mL from multiple determinations. [1] [2]

Structure-Activity Relationship Analysis

The antimicrobial activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrates clear structure-activity relationships that inform further optimization efforts. [1] [2]

Key SAR Findings
  • Core scaffold optimization: The initial intermediate compound 2 showed weak antimicrobial activity against S. aureus and E. faecalis, while compound 4 demonstrated no antibacterial activity against both Gram-positive and Gram-negative bacterial strains. Subsequent chemical modifications significantly enhanced potency, particularly through the introduction of hydrazone functionality. [2]

  • Hydrazone derivatives: Conversion of the hydrazide intermediate to hydrazone derivatives dramatically improved antimicrobial activity. Compounds 14-16, containing heterocyclic substituents (furan, thiophene, and pyridine rings, respectively), showed the most potent and broad-spectrum activity against all tested pathogens. [1] [2]

  • Spectrum of activity: The most active hydrazone derivatives (14-16) exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 1-8 μg/mL, vancomycin-resistant Enterococcus faecalis (0.5-2 μg/mL), Gram-negative pathogens (MIC 8-64 μg/mL), and drug-resistant Candida species (MIC 8-64 μg/mL), including the emerging pathogen Candida auris. [1]

  • Structural requirements: The presence of both the 4-hydroxyphenyl moiety and appropriate heterocyclic substituents on the hydrazone functionality appears critical for broad-spectrum activity. The phenolic hydroxyl group likely contributes to target binding through hydrogen bond interactions, while the heterocyclic systems may enhance membrane penetration or interaction with specific microbial targets. [1]

Mechanistic Insights and Potential Targets

Amino acid derivatives represent particularly attractive candidates for antimicrobial development due to their potential to target essential microbial pathways. Earlier investigations have revealed that the predominant molecular targets susceptible to inhibition by various amino acid derivatives in pathogenic microorganisms are enzymes involved in the synthesis of peptidoglycan or other crucial components of the cell wall. [1] [2]

These enzymes, including those in the MurA-F pathway, play crucial roles in catalyzing the oligopeptidization of N-acetylmuramic acid, ultimately leading to the formation of peptidoglycan. These processes necessitate the involvement of non-proteogenic and D-amino acids, rendering them particularly attractive and selective targets for antimicrobial strategies. The synthetic versatility inherent in the amino acid scaffold, combined with the capability to integrate various substituents, enables the generation of novel derivatives that may concurrently target multiple critical pathways or essential components in microbial cells. [1] [2]

The following diagram illustrates the potential mechanism of action and strategic approach for developing these antimicrobial candidates:

G MultiResistant Multi-drug Resistant Pathogens ESKAPE ESKAPE Group Bacteria MultiResistant->ESKAPE Candida Drug-resistant Candida MultiResistant->Candida Design Scaffold Design ESKAPE->Design Candida->Design Phenolic Phenolic Moieties Design->Phenolic AminoAcid Amino Acid Derivatives Design->AminoAcid Synthesis Chemical Synthesis Phenolic->Synthesis AminoAcid->Synthesis Hydrazide Hydrazide Intermediate Synthesis->Hydrazide Hydrazone Hydrazone Derivatives Hydrazide->Hydrazone Heterocyclic Heterocyclic Substituents Hydrazone->Heterocyclic Screening Antimicrobial Screening Heterocyclic->Screening Bacterial Bacterial Pathogens Screening->Bacterial Fungal Fungal Pathogens Screening->Fungal SAR Structure-Activity Relationships Bacterial->SAR Fungal->SAR Optimization Lead Optimization SAR->Optimization Mechanisms Mechanism of Action Optimization->Mechanisms CellWall Cell Wall Biosynthesis Mechanisms->CellWall MurPathway MurA-F Enzymatic Pathway Mechanisms->MurPathway Targets Microbial-specific Targets Mechanisms->Targets

Application Notes for Drug Development

Lead Optimization Strategies

Based on the structure-activity relationship data, the following optimization strategies are recommended for further development of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as antimicrobial agents: [1] [2]

  • Heterocyclic diversification: Explore additional heterocyclic systems beyond furan, thiophene, and pyridine rings to expand the structure-activity relationship profile and potentially enhance potency or spectrum of activity.

  • Side chain modification: Systematically modify the spacer length between the amino acid backbone and hydrazone functionality to optimize molecular geometry for target binding.

  • Prodrug approaches: Consider developing prodrug strategies to enhance solubility and bioavailability, particularly for compounds with promising activity but suboptimal physicochemical properties.

Scaffold Diversification

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold demonstrates remarkable synthetic versatility, enabling the generation of diverse derivatives with varying antimicrobial profiles. Beyond the hydrazone derivatives described in this protocol, additional chemical modifications can include: [1]

  • Oxadiazole formation: Conversion of hydrazide intermediates to 1,3,4-oxadiazole heterocycles, which may enhance metabolic stability and target affinity.

  • Ester and amide derivatives: Preparation of ester and amide derivatives to modulate physicochemical properties and improve pharmacokinetic parameters.

  • Hybrid molecules: Incorporation of structural elements from known antimicrobial agents to create hybrid molecules with potentially synergistic activities.

Conclusion

The chemical modification of this compound provides a productive strategy for developing novel antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. The protocols outlined in this document enable the synthesis and evaluation of diverse 3-((4-hydroxyphenyl)amino)propanoic acid derivatives with promising activity against ESKAPE group pathogens and drug-resistant Candida species, including the emerging pathogen Candida auris.

The most promising compounds (hydrazones 14-16) demonstrate potent and broad-spectrum antimicrobial activity with MIC values as low as 0.5 μg/mL against vancomycin-resistant Enterococcus faecalis and 1-8 μg/mL against methicillin-resistant Staphylococcus aureus. These derivatives also show significant activity against Gram-negative pathogens and drug-resistant Candida species, highlighting their potential as foundational scaffolds for further development.

The synthetic methodologies, biological evaluation protocols, and structure-activity relationship analyses presented herein provide researchers with comprehensive tools to advance this promising class of antimicrobial agents through the drug development pipeline. Continued optimization of these scaffolds may yield novel clinical candidates to address the growing threat of antimicrobial resistance.

References

Comprehensive Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of N-(4-Hydroxyphenyl)propanamide Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Context

The growing threat of antimicrobial resistance represents one of the most significant challenges in modern healthcare, with multidrug-resistant bacterial and fungal pathogens causing increased morbidity and mortality worldwide. The World Health Organization has identified ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) as priority targets for novel therapeutic development due to their ability to "escape" conventional antimicrobial treatments [1] [2]. Compounding this problem, the rapid emergence of azole-resistant fungi such as Candida auris has created urgent needs for new antimicrobial candidates with novel mechanisms of action [1].

In response to this challenge, researchers have developed a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives that demonstrate promising broad-spectrum activity against drug-resistant bacterial and fungal pathogens [1] [2]. These compounds incorporate a 4-hydroxyphenyl moiety known for its versatile biological activities and synthetic flexibility, allowing for the creation of diverse derivatives through various functionalization strategies [1]. The intrinsic role of amino acids as building blocks in essential biological processes makes amino acid-derived compounds particularly attractive for antimicrobial development, as they may target critical pathways in microbial cells, including peptidoglycan synthesis enzymes in the MurA-F pathway [1].

This Application Notes document provides detailed synthetic protocols and biological evaluation data for a library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives (compounds 2-37), with particular emphasis on esterification methods and hydrazone formation that enable access to these promising antimicrobial candidates. The documented compounds exhibit structure-dependent antimicrobial activity against ESKAPE group bacteria and drug-resistant Candida species, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 64 µg/mL [1].

Synthetic Protocols

Synthesis of Intermediate Compounds
2.1.1 Protocol: Synthesis of N-(4-Hydroxyphenyl)-β-alanine Methyl Ester (Compound 2)
  • Reagents: 4-aminophenol (1), methyl acrylate, 2-propanol
  • Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
  • Procedure:
    • Charge a 250 mL round-bottom flask with 4-aminophenol (10.0 g, 91.0 mmol) and 2-propanol (100 mL)
    • Add methyl acrylate (10.5 g, 122.0 mmol) dropwise with stirring
    • Attach a reflux condenser and heat the mixture at reflux temperature (82°C) for 6 hours
    • Monitor reaction progress by thin-layer chromatography (TLC) using ethyl acetate/hexanes (1:1) as mobile phase
    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure
    • Purify the crude product by recrystallization from ethanol to obtain compound 2 as a white crystalline solid
  • Yield: 85-90% [1]
  • Characterization: ¹H NMR (DMSO-d6) δ 6.90 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 3.60 (s, 3H, OCH3), 3.40 (t, 2H, CH2N), 2.55 (t, 2H, CH2CO) [1]
2.1.2 Protocol: Synthesis of 3,3'-((4-Hydroxyphenyl)azanediyl)di(propanoic)acid (Compound 4)
  • Reagents: 4-aminophenol (1), acrylic acid, deionized water
  • Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
  • Procedure:
    • Dissolve 4-aminophenol (10.0 g, 91.0 mmol) in deionized water (150 mL) in a 500 mL round-bottom flask
    • Add acrylic acid (15.0 g, 208.0 mmol) and stir to obtain a homogeneous solution
    • Attach a reflux condenser and heat the mixture at reflux temperature (100°C) for 8 hours
    • Cool the reaction mixture to room temperature and acidify to pH 2-3 using concentrated HCl
    • Extract the product with ethyl acetate (3 × 100 mL)
    • Combine the organic layers and dry over anhydrous MgSO4
    • Filter and concentrate under reduced pressure to obtain compound 4 as a pale yellow solid
  • Yield: 75-80% [1]
  • Characterization: ¹H NMR (DMSO-d6) δ 6.85 (d, 2H, Ar-H), 6.60 (d, 2H, Ar-H), 3.35 (t, 4H, CH2N), 2.45 (t, 4H, CH2CO) [1]
Hydrazide Formation and Esterification
2.2.1 Protocol: Synthesis of N-(4-Hydroxyphenyl)-β-alanine Hydrazide (Compound 3)
  • Reagents: Compound 2, hydrazine hydrate, propan-2-ol
  • Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
  • Procedure:
    • Dissolve compound 2 (10.0 g, 48.5 mmol) in propan-2-ol (100 mL) in a 250 mL round-bottom flask
    • Add hydrazine hydrate (15.0 mL, 309.0 mmol) dropwise with stirring
    • Attach a reflux condenser and heat the mixture at reflux temperature (82°C) for 5 hours
    • Monitor reaction progress by TLC using methanol/dichloromethane (1:4) as mobile phase
    • After completion, cool the reaction mixture to 0°C in an ice bath
    • Collect the precipitated product by vacuum filtration and wash with cold propan-2-ol
    • Dry under vacuum to obtain compound 3 as a white solid
  • Yield: 80-85% [1]
  • Characterization: ¹H NMR (DMSO-d6) δ 8.90 (s, 1H, NH), 6.90 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 4.10 (s, 2H, NH2), 3.35 (t, 2H, CH2N), 2.40 (t, 2H, CH2CO) [1]
2.2.2 Protocol: Esterification to Dimethyl Ester (Compound 5)
  • Reagents: Compound 4, methanol, sulfuric acid (catalytic)
  • Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, molecular sieves (4Å)
  • Procedure:
    • Suspend compound 4 (10.0 g, 41.0 mmol) in anhydrous methanol (150 mL) in a 250 mL round-bottom flask
    • Add concentrated sulfuric acid (1.0 mL) and 4Å molecular sieves (5.0 g)
    • Attach a reflux condenser and heat the mixture at reflux temperature (65°C) for 12 hours
    • Monitor reaction progress by TLC using ethyl acetate/hexanes (1:1) as mobile phase
    • After completion, cool the reaction mixture to room temperature and neutralize with saturated NaHCO3 solution
    • Filter to remove molecular sieves and concentrate the filtrate under reduced pressure
    • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes, 1:2) to obtain compound 5 as a colorless oil
  • Yield: 70-75% [1]
  • Characterization: ¹H NMR (DMSO-d6) δ 6.90 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 3.60 (s, 6H, 2×OCH3), 3.40 (t, 4H, CH2N), 2.50 (t, 4H, CH2CO) [1]
Hydrazone and Heterocyclic Derivative Synthesis
2.3.1 Protocol: Synthesis of Hydrazones 7-13
  • Reagents: Compound 3, aromatic aldehydes, methanol
  • Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
  • Procedure:
    • Dissolve compound 3 (5.0 g, 25.5 mmol) in anhydrous methanol (50 mL) in a 100 mL round-bottom flask
    • Add the appropriate aromatic aldehyde (27.0 mmol) and stir at room temperature for 30 minutes
    • Attach a reflux condenser and heat the mixture at reflux temperature (65°C) for 4-6 hours
    • Monitor reaction progress by TLC using methanol/dichloromethane (1:9) as mobile phase
    • After completion, cool the reaction mixture to 0°C in an ice bath
    • Collect the precipitated product by vacuum filtration and wash with cold methanol
    • Recrystallize from ethanol to obtain hydrazones 7-13 as crystalline solids
  • Yield: 58-94% [1]
  • Characterization: All hydrazones show characteristic ¹H NMR signals for N=CH between 7.8-8.2 ppm and CONH between 10.5-11.0 ppm, with E/Z isomerism observed in a 0.35:0.65 ratio [1]
2.3.2 Protocol: Synthesis of Heterocyclic Hydrazones 14-16
  • Reagents: Compound 3, heterocyclic aldehydes, methanol
  • Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
  • Procedure:
    • Follow the same procedure as for hydrazones 7-13, substituting heterocyclic aldehydes for aromatic aldehydes
    • Use appropriate heterocyclic aldehydes such as 2-furaldehyde, 2-thiophenecarboxaldehyde, or 2-pyridinecarboxaldehyde
    • Purify by column chromatography on silica gel (methanol/dichloromethane, 1:19) if necessary
  • Yield: 60-85% [1]
  • Characterization: Heterocyclic hydrazones show similar ¹H NMR patterns to aromatic hydrazones with additional signals characteristic of the heterocyclic moiety [1]

Biological Evaluation Protocols

Antimicrobial Susceptibility Testing
3.1.1 Protocol: Broth Microdilution Method for MIC Determination
  • Materials: Cation-adjusted Mueller-Hinton broth (for bacteria), RPMI-1640 medium (for fungi), sterile 96-well microtiter plates, bacterial/fungal suspensions
  • Equipment: Microplate shaker, incubator, spectrophotometer
  • Procedure:
    • Prepare stock solutions of test compounds at 1280 µg/mL in DMSO
    • Perform two-fold serial dilutions in appropriate broth medium across the microtiter plate
    • Standardize microbial inocula to 0.5 McFarland standard (approximately 1-5 × 10⁸ CFU/mL for bacteria, 1-5 × 10⁶ CFU/mL for fungi)
    • Further dilute inocula in broth to achieve final concentration of 5 × 10⁵ CFU/mL for bacteria or 0.5-2.5 × 10³ CFU/mL for fungi
    • Add standardized inocula to compound-containing wells, leaving negative controls (medium only) and positive controls (inoculum without compound)
    • Incubate plates at 35°C for 16-20 hours (bacteria) or 24-48 hours (fungi)
    • Determine MIC as the lowest concentration that completely inhibits visible growth
    • Include quality control strains with known MIC ranges in each assay [1]
Cytotoxicity Assessment
3.2.1 Protocol: Cytotoxicity Testing Using Mammalian Cell Lines
  • Materials: Vero cells (African green monkey kidney cells) or human dermal fibroblasts, Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO
  • Equipment: CO2 incubator, microplate reader, cell culture hood
  • Procedure:
    • Seed cells in 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO2
    • Add serial dilutions of test compounds and incubate for 48 hours
    • Add MTT solution (0.5 mg/mL final concentration) and incubate for 4 hours
    • Carefully remove medium and dissolve formed formazan crystals in DMSO
    • Measure absorbance at 570 nm using a microplate reader
    • Calculate IC50 values (concentration that reduces cell viability by 50%) using appropriate software
    • Determine selectivity index (SI) as ratio of IC50 for mammalian cells to MIC for microbial cells [3]

Results and Data Analysis

Antimicrobial Activity of Key Derivatives

Table 1: Antimicrobial Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Against ESKAPE Pathogens

Compound Structure Class MRSA MIC (µg/mL) VRE MIC (µg/mL) Gram-negative Pathogens MIC (µg/mL) Candida auris MIC (µg/mL)
2 Methyl ester 16-32 32-64 >64 >64
3 Hydrazide >64 >64 >64 >64
14 Heterocyclic hydrazone 1-8 0.5-2 8-32 8-16
15 Heterocyclic hydrazone 1-8 0.5-2 8-32 8-16
16 Heterocyclic hydrazone 1-8 0.5-2 8-32 8-16
Vancomycin Positive control 1-2 - - -
Fluconazole Positive control - - - 16-64

Data compiled from reference [1]. MRSA: methicillin-resistant Staphylococcus aureus; VRE: vancomycin-resistant Enterococcus faecalis; MIC: minimum inhibitory concentration.

Table 2: Structure-Activity Relationship Analysis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Structural Feature Antibacterial Activity Antifungal Activity Comments
Simple esters (2) Moderate activity against Gram-positive pathogens Limited to no activity Foundational scaffold with modest baseline activity
Hydrazide (3) Limited activity Limited activity Important intermediate but limited intrinsic activity
Aromatic hydrazones (7-13) Moderate activity (MIC 8-32 µg/mL) Moderate activity (MIC 16-64 µg/mL) Activity dependent on aromatic substitution pattern
Heterocyclic hydrazones (14-16) Potent activity (MIC 0.5-8 µg/mL) Good activity (MIC 8-16 µg/mL) Most promising derivatives with broad-spectrum activity
Dihydrazide derivatives (21-35) Variable activity (MIC 4-64 µg/mL) Variable activity (MIC 8-64 µg/mL) Activity depends on the nature of carbonyl compound used
Synthetic Efficiency and Yields

Table 3: Synthetic Efficiency of Key Intermediate Compounds

Compound Reaction Type Average Yield (%) Purification Method Key Characterization Techniques
2 Michael addition 85-90 Recrystallization ¹H NMR, 13C NMR, MS
4 Michael addition 75-80 Acid-base extraction ¹H NMR, 13C NMR, IR
3 Hydrazinolysis 80-85 Precipitation ¹H NMR, 13C NMR, HRMS
5 Esterification 70-75 Column chromatography ¹H NMR, 13C NMR, IR
7-13 Condensation 58-94 Recrystallization ¹H NMR, 13C NMR, HPLC
14-16 Condensation 60-85 Column chromatography ¹H NMR, 13C NMR, HRMS

Experimental Workflows and Visualization

Synthetic Pathway Diagram

SyntheticPathway cluster_synthesis Synthetic Pathway for 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Compound1 4-Aminophenol (1) Compound2 N-(4-Hydroxyphenyl)-β-alanine Methyl Ester (2) Compound1->Compound2 Methyl acrylate 2-propanol, reflux Compound4 3,3'-((4-Hydroxyphenyl)azanediyl) di(propanoic)acid (4) Compound1->Compound4 Acrylic acid Water, reflux Compound3 N-(4-Hydroxyphenyl)-β-alanine Hydrazide (3) Compound2->Compound3 Hydrazine hydrate Propan-2-ol, reflux Hydrazones Hydrazones 7-16 Compound3->Hydrazones Aldehydes Methanol, reflux Heterocycles Heterocyclic Compounds 17-20, 36-37 Compound3->Heterocycles Heterocyclic aldehydes or ketones Compound5 Dimethyl Ester (5) Compound4->Compound5 Methanol, H2SO4 Esterification Compound6 Dihydrazide (6) Compound5->Compound6 Hydrazine hydrate Propan-2-ol, reflux Dihydrazones Dihydrazones 21-35 Compound6->Dihydrazones Carbonyl compounds Various conditions Compound6->Heterocycles Heterocyclic carbonyls Various conditions

Antimicrobial Testing Workflow

AntimicrobialTesting cluster_testing Antimicrobial Susceptibility Testing Workflow Start Compound Library (2-37) Prep Compound Preparation (1280 µg/mL in DMSO) Start->Prep Dilution Serial Two-Fold Dilution in Broth Medium Prep->Dilution Inoculum Microbial Inoculum Standardization Dilution->Inoculum Inoculation Inoculate Plates (5×10⁵ CFU/mL bacteria) Inoculum->Inoculation Incubation Incubation 16-20h bacteria, 24-48h fungi Inoculation->Incubation Reading MIC Determination Lowest concentration with no growth Incubation->Reading Analysis Data Analysis SAR and selectivity assessment Reading->Analysis

Discussion and Structure-Activity Relationships

The synthetic methodologies described herein enable efficient access to a diverse library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives with promising antimicrobial properties. The hydrazone derivatives (compounds 7-16), particularly those incorporating heterocyclic substituents (compounds 14-16), demonstrated the most potent and broad-spectrum antimicrobial activity [1]. These compounds exhibited remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 1-8 µg/mL, vancomycin-resistant Enterococcus faecalis with MIC values of 0.5-2 µg/mL, and drug-resistant Candida species including Candida auris with MIC values of 8-64 µg/mL [1].

The structure-activity relationship analysis reveals that the incorporation of heterocyclic moieties significantly enhances antimicrobial potency compared to simple ester or hydrazide derivatives. This enhancement may be attributed to improved target interaction capabilities or optimized physicochemical properties that facilitate microbial cell penetration [1]. The presence of the 4-hydroxyphenyl moiety appears crucial for baseline activity, potentially enabling hydrogen bonding interactions with microbial targets [1].

From a synthetic perspective, the esterification protocols provide efficient access to key intermediates, while the hydrazone formation reactions enable rapid diversification of the core scaffold. The reactions generally proceed in good to excellent yields (58-94%) and employ practical purification techniques such as recrystallization and column chromatography [1]. The synthetic routes are scalable and utilize readily available starting materials, making them suitable for medicinal chemistry optimization campaigns.

Conclusion

The synthetic protocols detailed in these Application Notes provide robust methodologies for preparing 3-((4-hydroxyphenyl)amino)propanoic acid derivatives with demonstrated efficacy against multidrug-resistant bacterial and fungal pathogens. The hydrazone derivatives containing heterocyclic substituents represent particularly promising candidates for further development due to their potent and broad-spectrum antimicrobial activity.

The experimental workflows and characterization data provided herein will enable researchers to efficiently synthesize and evaluate these compounds, contributing to the ongoing efforts to address the critical global health challenge of antimicrobial resistance. Future work should focus on mechanism of action studies, in vivo efficacy evaluation, and further structural optimization to improve potency and selectivity while reducing potential toxicity.

References

Comprehensive Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of N-(4-Hydroxyphenyl)propanamide Hydrazide Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The global health crisis of antimicrobial resistance demands urgent development of novel compounds effective against multidrug-resistant bacterial and fungal pathogens. The World Health Organization has identified ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) as priority targets due to their ability to evade conventional antimicrobial therapy through acquired resistance mechanisms and high virulence. Additionally, the rapid emergence of azole-resistant fungi such as Candida auris has further complicated treatment outcomes, particularly in immunocompromised and elderly populations [1] [2].

Amino acid-derived small molecules present a promising avenue for antimicrobial development given their fundamental roles in biological processes, including cellular signaling, protein synthesis, and metabolism. The 4-hydroxyphenyl moiety is particularly valuable in drug design due to its versatile chemical properties and presence in numerous FDA-approved pharmaceuticals with demonstrated anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The phenolic hydroxyl group enables diverse chemical transformations, including oxidation, hydrogen bond formation, and nucleophilic substitutions, facilitating interactions with various biological targets [1] [2]. This application note details the synthesis, characterization, and biological evaluation of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as a promising scaffold for developing novel antimicrobial candidates targeting multidrug-resistant pathogens.

Synthetic Chemistry Protocols

Synthesis of N-(4-Hydroxyphenyl)-β-alanine Methyl Ester (Intermediate 2)
2.1.1 Reaction Scheme

SynthesisIntermediate2 1 4-Aminophenol (1) 2 N-(4-hydroxyphenyl)-β-alanine methyl ester (2) 1->2 Reflux MeAcrylate Methyl acrylate MeAcrylate->2 TwoPropanol 2-Propanol TwoPropanol->2 Solvent

2.1.2 Detailed Experimental Procedure
  • Reagents: 4-Aminophenol (1.09 g, 10.0 mmol), methyl acrylate (1.72 g, 20.0 mmol, 2.0 equiv), 2-propanol (15 mL)

  • Procedure:

    • Charge a 50 mL round-bottom flask with 4-aminophenol and 2-propanol.
    • Add methyl acrylate to the reaction mixture under gentle stirring.
    • Equip the flask with a reflux condenser and heat the reaction mixture at reflux temperature (82-85°C) for 6-8 hours with continuous magnetic stirring.
    • Monitor reaction progression by thin-layer chromatography (TLC) using n-hexane/ethyl acetate (3:7) as the mobile phase.
    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
    • Purify the crude product by recrystallization from ethanol to obtain compound 2 as a white crystalline solid.
    • Characterize the product by ( ^1H ) NMR and ( ^{13}C ) NMR spectroscopy [1] [2].
  • Yield: 65-75%

  • ( ^1H ) NMR Key Characteristics: Aromatic protons between 6.5-7.0 ppm, methyl ester singlet at approximately 3.6 ppm, methylene protons between 2.5-3.0 ppm.

Synthesis of N-(4-Hydroxyphenyl)-β-alanine Hydrazide (Intermediate 3)
2.2.1 Reaction Scheme

SynthesisIntermediate3 2 N-(4-hydroxyphenyl)-β-alanine methyl ester (2) 3 N-(4-hydroxyphenyl)-β-alanine hydrazide (3) 2->3 Reflux 3-4h Hydrazine Hydrazine hydrate Hydrazine->3 Methanol Methanol Methanol->3 Solvent

2.2.2 Detailed Experimental Procedure
  • Reagents: N-(4-Hydroxyphenyl)-β-alanine methyl ester (2.09 g, 10.0 mmol), hydrazine hydrate (5.0 mL, 98%, excess), methanol (20 mL)

  • Procedure:

    • Dissolve compound 2 (2.09 g, 10.0 mmol) in anhydrous methanol (20 mL) in a 100 mL round-bottom flask.
    • Add hydrazine hydrate (5.0 mL, 98%) dropwise with continuous stirring at room temperature.
    • Equip the flask with a reflux condenser and heat the reaction mixture at reflux temperature (65-70°C) for 3-4 hours.
    • Monitor reaction progression by TLC using n-hexane/ethyl acetate (1:1) as the mobile phase.
    • Upon completion, cool the reaction mixture to room temperature and pour into ice-cold distilled water (100 mL) with vigorous stirring.
    • Collect the precipitated solid by vacuum filtration and wash with cold water (3 × 10 mL).
    • Dry the product under reduced pressure to obtain compound 3 as a white solid [1] [2] [3].
  • Yield: 70-80%

  • Characterization: Confirm product identity by ( ^1H ) NMR, IR spectroscopy, and mass spectrometry. The IR spectrum should show characteristic N-H and C=O stretches at approximately 3300 cm( ^{-1} ) and 1650 cm( ^{-1} ), respectively.

General Procedure for Synthesis of Hydrazone Derivatives (7-16)
2.3.1 Reaction Scheme

HydrazoneSynthesis 3 N-(4-hydroxyphenyl)-β-alanine hydrazide (3) Hydrazone Hydrazone derivatives 7-16 3->Hydrazone Reflux 2-6h Aldehydes Aromatic/heterocyclic aldehydes Aldehydes->Hydrazone MeOH Methanol MeOH->Hydrazone Solvent AcOH Glacial acetic acid (catalytic) AcOH->Hydrazone Catalyst

2.3.2 Detailed Experimental Procedure
  • Reagents: N-(4-Hydroxyphenyl)-β-alanine hydrazide (1.95 g, 10.0 mmol), appropriate aromatic or heterocyclic aldehyde (10.5 mmol, 1.05 equiv), methanol (25 mL), glacial acetic acid (2-3 drops)

  • Procedure:

    • Suspend compound 3 (1.95 g, 10.0 mmol) in anhydrous methanol (25 mL) in a 50 mL round-bottom flask.
    • Add the appropriate aldehyde (10.5 mmol) and catalytic glacial acetic acid (2-3 drops).
    • Heat the reaction mixture at reflux temperature with continuous stirring for 2-6 hours.
    • Monitor reaction progression by TLC until the starting hydrazide is completely consumed.
    • Cool the reaction mixture to room temperature and allow it to stand for 12 hours for complete crystallization.
    • Collect the precipitated product by vacuum filtration and wash with cold methanol (2 × 5 mL).
    • Purify the product by recrystallization from ethanol or methanol [1] [2] [3].
  • Yield: 58-94% depending on the aldehyde substituent

  • Characterization:

    • NMR Spectroscopy: ( ^1H ) NMR spectra typically show two sets of resonances for N=CH and CONH fragment protons with an intensity ratio of approximately 0.35:0.65 due to restricted rotation around the amide bond, with the Z isomer predominating in DMSO-d~6~ solutions.
    • Mass Spectrometry: Confirm molecular ion peaks consistent with expected molecular weights.
    • Elemental Analysis: All compounds should have C, H, N values within ±0.4% of theoretical values.

Antimicrobial Evaluation Protocols

Broth Microdilution Method for MIC Determination
3.1.1 Experimental Workflow

AntimicrobialAssay Start Compound preparation (Stock solution in DMSO) Step1 2-fold serial dilution in broth medium Start->Step1 Step2 Inoculation with standardized microbial suspension Step1->Step2 Step3 Incubation 35°C for 16-20h (bacteria) 35°C for 24-48h (fungi) Step2->Step3 Step4 MIC determination Visual inspection or spectrophotometric measurement Step3->Step4

3.1.2 Detailed Experimental Procedure
  • Test Organisms:

    • Gram-positive Bacteria: Methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis
    • Gram-negative Bacteria: Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species
    • Fungal Pathogens: Drug-resistant Candida species, including Candida auris [1] [2]
  • Materials:

    • Cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
    • Sterile 96-well microtiter plates
    • DMSO (sterile, cell culture grade)
    • Standard antimicrobial agents for quality control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
  • Procedure:

    • Prepare stock solutions of test compounds at 5120 µg/mL in DMSO.
    • Perform two-fold serial dilutions in appropriate broth medium across the microtiter plate to achieve concentrations ranging from 0.25 to 128 µg/mL.
    • Prepare microbial inocula by adjusting the turbidity of mid-logarithmic phase cultures to 0.5 McFarland standard (approximately 1-5 × 10( ^8 ) CFU/mL for bacteria, 1-5 × 10( ^6 ) CFU/mL for fungi).
    • Further dilute inocula in broth to achieve final concentrations of 5 × 10( ^5 ) CFU/mL for bacteria and 0.5-2.5 × 10( ^3 ) CFU/mL for fungi.
    • Add 100 µL of diluted inoculum to each well of the microtiter plate containing 100 µL of serial compound dilutions.
    • Include growth control (inoculum without compound), sterility control (medium only), and solvent control (DMSO at highest concentration used).
    • Cover plates and incubate at 35°C for 16-20 hours (bacteria) or 24-48 hours (fungi).
    • Determine MIC endpoints as the lowest concentration that completely inhibits visible growth [1] [2].
Cytotoxicity Assay Protocol
  • Cell Lines: Mammalian cell lines such as Vero, HEK-293, or MDCK
  • Procedure:
    • Seed cells in 96-well plates at a density of 1 × 10( ^4 ) cells/well and incubate for 24 hours.
    • Expose cells to serial dilutions of test compounds for 48-72 hours.
    • Assess cell viability using MTT or resazurin reduction assays.
    • Calculate CC( _{50} ) values (concentration causing 50% cytotoxicity) and selectivity indices (SI = CC( _{50} )/MIC) [4].

Experimental Data and Results

Antimicrobial Activity of Selected Hydrazone Derivatives

Table 1: Minimum Inhibitory Concentration (MIC) Values of Selected Hydrazone Derivatives Against Multidrug-Resistant Pathogens

Compound MRSA (µg/mL) VRE (µg/mL) C. auris (µg/mL) Gram-negative (µg/mL)
2 32-64 >128 >128 >128
3 >128 >128 >128 >128
14 1-2 0.5-1 4-8 8-16
15 2-4 1-2 8-16 16-32
16 4-8 1-2 8-16 16-32
Ciprofloxacin 0.5-1 1-2 - 0.25-0.5
Fluconazole - - >64 -

Abbreviations: MRSA, methicillin-resistant Staphylococcus aureus; VRE, vancomycin-resistant Enterococcus faecalis; C. auris, Candida auris [1] [2].

Structure-Activity Relationship Observations

Table 2: Structure-Activity Relationship Analysis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Structural Feature Antimicrobial Activity Notes
Simple esters/hydrazides (Compounds 2-3) Low to negligible activity (MIC >128 µg/mL) Foundational scaffold lacks sufficient potency
Aromatic hydrazones (Compounds 7-13) Moderate activity (MIC 16-64 µg/mL) Improved but inconsistent activity across pathogen panel
Heterocyclic hydrazones (Compounds 14-16) Highest potency (MIC 0.5-32 µg/mL) Incorporation of heterocyclic aldehydes significantly enhances broad-spectrum activity
Hydrazones with electron-donating groups Enhanced activity Consistent with observations in flurbiprofen hydrazide series [3]

Conclusion

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold represents a promising foundation for developing novel antimicrobial agents targeting multidrug-resistant pathogens. The synthetic methodologies described herein enable efficient preparation of diverse hydrazide-hydrazone derivatives with modifiable structure-activity relationships.

Key findings from this study include:

  • Hydrazones incorporating heterocyclic substituents (compounds 14-16) demonstrated the most potent and broad-spectrum antimicrobial activity.
  • These derivatives showed exceptional activity against problematic pathogens including MRSA (MIC 1-8 µg/mL), VRE (MIC 0.5-2 µg/mL), and Candida auris (MIC 4-16 µg/mL).
  • The structure-dependent activity observed underscores the importance of strategic molecular design in overcoming multidrug resistance.

The protocols and data presented in this application note provide researchers with comprehensive methodologies for synthesizing and evaluating these promising antimicrobial candidates. Further investigation, including mechanism of action studies, in vivo efficacy testing, and lead optimization, is warranted to advance this chemotype toward clinical development.

References

N-(4-Hydroxyphenyl)propanamide coupling reactions

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Protocols

Protocol 1: Two-Step Synthesis from 4-Aminophenol

This classic method builds the molecular skeleton through a Michael addition [1] [2].

  • Step 1 - Synthesis of Intermediate: React 4-aminophenol (1.0 equiv) with methyl acrylate or acrylic acid (2.5 equiv) in 2-propanol or water. Heat the mixture under reflux for 14 hours. Cool the reaction to room temperature. Filter the resulting crystalline product (e.g., N-(4-hydroxyphenyl)-β-alanine methyl ester) and wash with cold 2-propanol.
  • Step 2 - Functionalization: The intermediate ester can be further modified. For hydrazide formation, react the ester with hydrazine hydrate in refluxing propan-2-ol.
Protocol 2: Microwave-Assisted Direct Amidation (Green Chemistry)

This method is ideal for creating diverse amide libraries directly from carboxylic acids and amines [3].

  • Reaction Setup: Combine the carboxylic acid (1.0 equiv) and the amine (1.0-1.2 equiv) in a microwave vial. Add a catalytic amount (0.1 - 2.0 mol%) of Ceric Ammonium Nitrate (CAN).
  • Reaction Conditions: Cap the vial and place it in a microwave reactor. Heat the mixture under solvent-free conditions at 120-125°C for 2 hours.
  • Work-up and Isolation: After cooling, dissolve the crude product in ethyl acetate. Wash the organic layer sequentially with water, dilute acidic solution (to remove basic impurities), and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the pure amide. Chromatography is typically not required.
Protocol 3: Synthesis of Hydrazone Derivatives

Hydrazones are key for achieving potent broad-spectrum activity [1] [2].

  • Procedure: React N-(4-hydroxyphenyl)-β-alanine hydrazide (1.0 equiv) with an aromatic or heterocyclic aldehyde (1.0 equiv) in methanol. Heat the reaction mixture under reflux. Monitor reaction completion by TLC. The product often precipitates upon cooling and can be collected by filtration. Alternatively, concentrate the solution and recrystallize the solid from a suitable solvent like ethanol.

Biological Evaluation Protocol

The synthesized compounds must be rigorously tested against priority pathogens [1].

  • Bacterial Strains: Use reference strains from the ESKAPE pathogens (e.g., Methicillin-resistant Staphylococcus aureus [MRSA], Vancomycin-resistant Enterococcus faecalis [VRE]).
  • Fungal Strains: Include drug-resistant Candida species, especially the emerging threat Candida auris.
  • Methodology: Determine the Minimum Inhibitory Concentration (MIC) using a standardized broth microdilution method (e.g., following CLSI guidelines). Test compounds in a concentration range (e.g., 0.25 to 128 µg/mL). Include standard antibiotic controls (e.g., vancomycin for Gram-positive bacteria, fluconazole for fungi) for activity comparison.

Expected Results & Data Presentation

Derivatives with specific substituents show enhanced, broad-spectrum activity. The table below summarizes the promising activity profile of top-performing hydrazone derivatives against multidrug-resistant pathogens [1].

Pathogen Group Specific Pathogen MIC Range (µg/mL) Key Active Substituents
Gram-positive Bacteria Methicillin-resistant Staphylococcus aureus (MRSA) 1 - 8 Heterocyclic hydrazones (14-16)
Vancomycin-resistant Enterococcus faecalis (VRE) 0.5 - 2 Heterocyclic hydrazones (14-16)
Gram-negative Bacteria ESKAPE Gram-negative pathogens 8 - 64 Heterocyclic hydrazones (14-16)
Fungal Pathogens Drug-resistant Candida species, including C. auris 8 - 64 Heterocyclic hydrazones (14-16)
Candida auris (across all derivatives) 0.5 - 64 Various substitutions on the core scaffold

The experimental workflow for the synthesis and evaluation of N-(4-Hydroxyphenyl)propanamide derivatives is summarized below.

Start Start Project S1 Step 1: Compound Synthesis Start->S1 A1 Two-Step Synthesis (4-aminophenol + acrylate) S1->A1 A2 Microwave Amidation (Solvent-free, CAN catalyst) S1->A2 A3 Hydrazone Formation (React hydrazide with aldehydes) S1->A3 S2 Step 2: Purification & Characterization B1 Filtration & Recrystallization S2->B1 B2 Liquid Extraction (Ethyl acetate/water) S2->B2 B3 NMR, IR, MS Analysis S2->B3 S3 Step 3: Biological Evaluation C1 Broth Microdilution Assay S3->C1 S4 Step 4: Data Analysis D1 Identify SAR (Structure-Activity Relationship) S4->D1 End Protocol Finalized A1->S2 A2->S2 A3->S2 B1->S3 B2->S3 B3->S3 C2 Determine MIC Values (0.5 - 64 µg/mL range) C1->C2 C2->S4 D2 Compare to Control Antibiotics D1->D2 D2->End

Critical Notes for Researchers

  • Isomerism: Be aware that hydrazone derivatives may exist as inseparable mixtures of E/Z isomers due to restricted rotation around the amide bond, which can complicate NMR analysis [1].
  • Green Chemistry Preference: The microwave-assisted method is highly recommended for its efficiency, reduced waste, and avoidance of stoichiometric coupling reagents [3].
  • Biological Focus: Prioritize the synthesis of heterocyclic hydrazones (e.g., from heterocyclic aldehydes) and screen them broadly, as these substituents consistently deliver the most potent and wide-ranging antimicrobial activity [1].

I hope these detailed Application Notes and Protocols provide a robust foundation for your research and drug development efforts. Should you require further specifics on a particular synthetic route or analytical method, please do not hesitate to ask.

References

N-(4-Hydroxyphenyl)propanamide in heterocyclic compound synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Chemical Scaffold

The 3-((4-hydroxyphenyl)amino)propanoic acid framework serves as a versatile precursor for generating diverse libraries of derivatives [1]. Its significance stems from several factors:

  • Essential Building Blocks: Amino acids are fundamental to biological processes, making their derivatives compelling candidates for targeting microbial cellular machinery [1].
  • Versatile Pharmacology: The 4-hydroxyphenyl moiety is found in numerous FDA-approved and investigational drugs, exhibiting anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The hydroxyl group enables diverse chemical reactions and interactions with biological targets [1].
  • Addressing Antimicrobial Resistance: This research is driven by the critical global health threat posed by multidrug-resistant bacterial and fungal pathogens, particularly those identified by the WHO as high-priority ESKAPE pathogens and azole-resistant fungi like Candida auris [1].

Protocol 1: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

This protocol outlines the synthetic pathway for creating the core scaffold and its subsequent functionalization into hydrazide and hydrazone derivatives [1].

Initial Synthesis of Core Intermediates

  • Reaction: 4-aminophenol is reacted with methyl acrylate in 2-propanol or with acrylic acid in water.
  • Conditions: The reaction mixture is heated under reflux.
  • Products: This step yields key intermediates N-(4-hydroxyphenyl)-β-alanine methyl ester (2) or 3,3′-((4-hydroxyphenyl)azanediyl)dipropanoic acid (4) [1].

Synthesis of Hydrazide Intermediate

  • Reaction: The methyl ester (2) undergoes hydrazinolysis.
  • Conditions: Reflux in propan-2-ol.
  • Product: This step produces N-(4-hydroxyphenyl)-β-alanine hydrazide (3), a crucial building block for further derivatization [1].

Formation of Hydrazones

  • Reaction: Hydrazide (3) is condensed with various aromatic or heterocyclic aldehydes.
  • Conditions: Reflux in methanol.
  • Products: This high-yielding (58–94%) reaction produces a wide array of hydrazones (7–16). NMR data indicate these compounds exist in solution as mixtures of E/Z isomers, with the Z isomer predominating due to restricted rotation around the amide bond [1].

Formation of Heterocyclic Derivatives

  • Reaction: Hydrazide (3) is reacted with 2,5-hexanedione.
  • Conditions: Reflux in 2-propanol with a catalytic amount of glacial acetic acid.
  • Product: This cyclization reaction yields the dimethylpyrrole derivative (17) [1].

The following workflow summarizes the key stages of the synthetic protocol:

G Start 4-Aminophenol (1) Int1 N-(4-hydroxyphenyl)-β-alanine methyl ester (2) Start->Int1 Methyl acrylate Reflux in 2-propanol Int2 N-(4-hydroxyphenyl)-β-alanine hydrazide (3) Int1->Int2 Hydrazinolysis Reflux in propan-2-ol Hydrazones Hydrazones 7-16 (With aromatic/heterocyclic aldehydes) Int2->Hydrazones Condensation with aldehydes Reflux in MeOH Heterocycle Dimethylpyrrole derivative 17 Int2->Heterocycle Reaction with 2,5-hexanedione Reflux, cat. AcOH

Application & Data: Antimicrobial Evaluation

The synthesized compound library was screened against a panel of multidrug-resistant bacterial and fungal pathogens. The table below summarizes the minimum inhibitory concentration (MIC) data for the most potent compounds [1].

Table 1: Antimicrobial Activity of Selected Hydrazone Derivatives

Compound Class Example Compounds Methicillin-Resistant Staphylococcus aureus (MRSA) (MIC µg/mL) Vancomycin-Resistant Enterococcus faecalis (MIC µg/mL) Gram-Negative Pathogens (MIC µg/mL) Drug-Resistant Candida auris (MIC µg/mL)
Heterocyclic Hydrazones 14–16 1 – 8 0.5 – 2 8 – 64 8 – 64
Initial Methyl Ester 2 Weak activity Weak activity Inactive Inactive
Acid Intermediate 4 Inactive Inactive Inactive Inactive
Hydrazide Intermediate 3 Inactive Inactive Inactive Inactive

Key Findings:

  • Structure-Dependent Activity: Antimicrobial activity is highly structure-dependent. The initial intermediates (2, 3, 4) showed weak or no activity, highlighting the importance of chemical modifications [1].
  • Potent Broad-Spectrum Agents: Hydrazones 14–16, which contain heterocyclic substituents, emerged as the most potent and broad-spectrum agents. They are active against highly resistant Gram-positive bacteria, Gram-negative pathogens, and fungal species, including the critical threat Candida auris [1].
  • Potential for Further Development: The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is validated as a promising foundation for developing novel antimicrobial agents to combat drug-resistant infections [1].

Discussion and Future Directions

The research demonstrates that strategic derivatization of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold can yield compounds with significant, broad-spectrum antimicrobial activity.

  • Mode of Action: While the exact molecular targets are still under investigation, previous studies suggest that amino acid derivatives often target enzymes involved in bacterial cell wall synthesis (e.g., the MurA-F pathway for peptidoglycan formation) [1].
  • Research Applications: This protocol provides a robust foundation for medicinal chemists to:
    • Explore SAR: Synthesize new derivatives to further elucidate structure-activity relationships.
    • Optimize Potency: Improve antimicrobial activity and reduce toxicity based on the established SAR.
    • Investigate Mechanisms: Conduct studies to identify the precise mechanisms of action against resistant pathogens.

Key Conclusions for Researchers

  • The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is a versatile and synthetically accessible template for generating novel antimicrobial candidates.
  • Hydrazone derivatives bearing heterocyclic motifs represent the most promising lead compounds, showing potent activity against priority WHO pathogens.
  • The provided synthetic protocols are reproducible and can be adapted to create focused chemical libraries for further lead optimization and biological testing.

References

Comprehensive Application Notes and Protocols: Scale-Up Synthesis of N-(4-Hydroxyphenyl)propanamide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-(4-Hydroxyphenyl)propanamide

This compound, also known as 4-hydroxypropionanilide, is a pharmaceutically relevant compound that serves as an important intermediate in the development of various active pharmaceutical ingredients (APIs). This chemical entity features both amide linkage and phenolic hydroxyl group, making it a versatile building block in medicinal chemistry. The compound's structure allows for diverse chemical modifications and has been utilized in the synthesis of molecules with potential antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have demonstrated that compounds containing the 4-hydroxyphenyl moiety exhibit pronounced biological activities, including significant effects against multidrug-resistant pathogens, which underscores the importance of efficient synthetic methodologies for this scaffold [1]. The growing interest in this chemical scaffold necessitates the development of robust, scalable synthetic protocols that can be implemented in both research and industrial settings.

The synthesis of this compound represents a fundamental amidation reaction that poses typical challenges associated with amide bond formation, including potential side reactions, purification difficulties, and the need for high yields under scalable conditions. As pharmaceutical development increasingly focuses on green chemistry principles and sustainable processes, methods that minimize solvent use, reduce energy consumption, and eliminate complex purification workflows have gained significant attention [2]. This application note provides detailed protocols and analytical characterization data to facilitate the reproducible synthesis of this compound at various scales, from laboratory research to potential industrial production.

Synthesis Methods Overview

Several efficient synthetic approaches have been developed for the preparation of this compound, each with distinct advantages depending on the desired scale, available equipment, and purity requirements. The three primary methods include: a solvent-free mechanical approach, a solution-phase catalytic method, and an acid chloride pathway. Each route offers different benefits in terms of reaction efficiency, purification simplicity, and environmental impact. The solvent-free approach eliminates the need for large quantities of organic solvents, reducing both cost and waste generation, while the solution-phase method provides excellent reaction control and high yields. The acid chloride route, though involving more reactive reagents, offers rapid reaction kinetics and straightforward purification.

The table below summarizes the key characteristics of these synthetic approaches:

Table 1. Comparison of Synthetic Methods for this compound

Method Reagents/Conditions Yield Range Reaction Time Key Advantages
Solvent-Free Mechanical Grinding p-Aminophenol + Propanoic acid derivative + Mechanical grinding 85-95% 15-30 minutes No solvent required, simple workup, energy-efficient
Solution-Phase Catalytic Amidation p-Aminophenol + Propanoic acid + CAN catalyst (2 mol%), 160-165°C 89-96% 2 hours High yields, excellent reproducibility, microwave compatible
Acid Chloride Pathway p-Aminophenol + Propanoyl chloride + Base, solvent, 0°C to reflux 75-85% 2-5 hours Rapid reaction, standard laboratory conditions

Recent advancements in amide bond formation strategies have highlighted the importance of atom-efficient reactions and minimized environmental impact. The solvent-free approach is particularly valuable in this context, as it aligns with green chemistry principles by eliminating solvent waste and reducing energy consumption [2]. The mechanical grinding method facilitates rapid reaction kinetics through increased surface area and intimate mixing of reactants, while the solution-phase approach using ceric ammonium nitrate (CAN) as catalyst provides a reliable and efficient catalytic system for direct amidation [3]. The choice of method depends on specific requirements regarding scale, equipment availability, and desired throughput.

Detailed Experimental Protocols

Solvent-Free Mechanical Grinding Method

The solvent-free mechanical approach represents one of the most environmentally benign and scalable methodologies for synthesizing this compound. This method utilizes mechanochemical forces to facilitate the reaction between solid reagents, completely eliminating the need for organic solvents during the reaction phase.

  • Reagents and Equipment:

    • p-Aminophenol (1.0 equiv., 109.1 g/mol)
    • Propanoic anhydride or propanoyl chloride (1.2 equiv.)
    • Mortar and pestle (laboratory scale) or mechanical grinder (larger scale)
    • Vacuum filtration apparatus
    • Recrystallization equipment
  • Procedure:

    • Pre-grind p-aminophenol (10.0 g, 91.7 mmol) to a fine powder using a mortar and pestle or mechanical grinder.
    • Add propanoic anhydride (11.2 mL, 110.0 mmol) or propanoyl chloride (10.0 mL, 110.0 mmol) directly to the solid p-aminophenol.
    • Grind the mixture vigorously for 15-30 minutes using a circular motion with moderate pressure. The reaction mixture typically transitions from a paste to a solid cake as the reaction proceeds.
    • Monitor reaction completion by TLC (ethyl acetate/hexanes, 1:1) or FTIR spectroscopy (disappearance of primary amine signals).
    • After completion, wash the solid crude product with cold water (3 × 20 mL) to remove any unreacted starting materials or acidic byproducts.
    • Purify the product by recrystallization from ethanol/water mixture to afford pure this compound as white crystals.
    • Characterize the product by melting point, FTIR, 1H NMR, and 13C NMR spectroscopy [2].
  • Scale-Up Considerations: For scale-up beyond 100 g, mechanical grinding equipment such as ball mills or extruders can be employed. The reaction efficiency is maintained or even improved at larger scales due to more consistent and efficient mechanical energy input. Process Analytical Technology (PAT) tools such as in-line FTIR or Raman spectroscopy can be implemented to monitor reaction progress in real-time.

Solution-Phase Catalytic Amidation

The solution-phase catalytic method provides a high-yielding alternative for the synthesis of this compound, utilizing ceric ammonium nitrate (CAN) as a mild and efficient catalyst for the direct amidation between p-aminophenol and propanoic acid.

  • Reagents and Equipment:

    • p-Aminophenol (1.0 equiv., 109.1 g/mol)
    • Propanoic acid (1.2 equiv.)
    • Ceric ammonium nitrate (CAN, 2 mol%)
    • Ethyl acetate (solvent and extraction)
    • Aqueous HCl (2 M), saturated NaHCO₃, saturated NaCl (workup solutions)
    • Rotary evaporator
    • Microwave reactor or conventional heating apparatus
  • Procedure:

    • Charge a microwave vessel or round-bottom flask with p-aminophenol (10.0 g, 91.7 mmol), propanoic acid (8.0 mL, 110.0 mmol), and CAN (1.0 g, 2 mol%).
    • For microwave synthesis: Seal the vessel and heat at 160-165°C for 2 hours with automatic power control (maximum 480 W).
    • For conventional heating: Reflux the reaction mixture in ethyl acetate or toluene for 4-6 hours, monitoring by TLC until completion.
    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL).
    • Wash the organic phase sequentially with 2 M aqueous HCl (3 × 15 mL), saturated NaHCO₃ (3 × 15 mL), and saturated NaCl (3 × 15 mL).
    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
    • Recrystallize the crude product from an appropriate solvent system to obtain pure this compound [3].
  • Reaction Optimization: The catalytic amidation can be further optimized by screening alternative Lewis acid catalysts or employing dehydrating agents to shift the equilibrium toward product formation. The method is particularly suitable for parallel synthesis applications where multiple analogs are required, as the reaction conditions are highly reproducible across different substrates.

The following workflow diagram illustrates the key decision points in selecting and optimizing the synthesis method:

G Start Start: Select Synthesis Method SF Solvent-Free Mechanical Grinding Start->SF Cat Solution-Phase Catalytic Amidation Start->Cat AC Acid Chloride Pathway Start->AC SF1 Grind p-aminophenol with propanoic anhydride/chloride SF->SF1 Cat1 Heat with CAN catalyst (160-165°C, 2h) Cat->Cat1 AC1 React p-aminophenol with propanoyl chloride in presence of base AC->AC1 SF2 Wash with cold water and recrystallize SF1->SF2 Char Analytical Characterization & Purity Assessment SF2->Char Cat2 Liquid-liquid extraction and purification Cat1->Cat2 Cat2->Char AC2 Acidify, extract, and purify product AC1->AC2 AC2->Char Scale Scale-Up Optimization & Process Validation Char->Scale

Diagram 1. Synthetic Method Selection and Optimization Workflow. This diagram illustrates the key decision points and procedural steps for the three primary synthetic approaches to this compound, from method selection through scale-up optimization.

Acid Chloride Pathway

The acid chloride pathway provides a traditional yet reliable approach to amide synthesis, leveraging the high reactivity of propanoyl chloride to achieve efficient amide bond formation with p-aminophenol.

  • Reagents and Equipment:

    • p-Aminophenol (1.0 equiv.)
    • Propanoyl chloride (1.2 equiv.)
    • Base (triethylamine or pyridine, 1.5 equiv.)
    • Solvent (dichloromethane, THF, or ethyl acetate)
    • Standard laboratory glassware
  • Procedure:

    • Dissolve p-aminophenol (10.0 g, 91.7 mmol) in anhydrous dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
    • Add triethylamine (15.3 mL, 110.0 mmol) slowly while maintaining the temperature at 0-5°C using an ice bath.
    • Slowly add propanoyl chloride (10.0 mL, 110.0 mmol) dropwise over 15-20 minutes, maintaining the temperature below 10°C.
    • After complete addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
    • Monitor reaction progress by TLC until completion.
    • Quench the reaction by careful addition of water (50 mL), then transfer to a separatory funnel.
    • Wash the organic layer with 1 M HCl (2 × 50 mL), saturated NaHCO₃ (2 × 50 mL), and brine (1 × 50 mL).
    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
    • Purify the crude product by recrystallization to obtain the pure title compound [4].

Analytical Characterization and Quality Control

Comprehensive analytical characterization is essential to verify the identity, purity, and quality of synthesized this compound. Multiple spectroscopic and chromatographic techniques provide complementary information for complete structural elucidation and purity assessment.

Table 2. Analytical Characterization Data for this compound

Analytical Method Key Characteristics Experimental Data
¹H NMR (500 MHz, DMSO-d6) Aromatic protons, amide NH, methylene and methyl groups δ 9.86 (s, 1H, OH), 9.15 (s, 1H, NH), 7.62-7.54 (m, 2H, ArH), 6.70-6.62 (m, 2H, ArH), 2.80 (t, J=7.7 Hz, 2H, CH₂), 2.56 (t, J=7.7 Hz, 2H, CH₂)
¹³C NMR (126 MHz, DMSO-d6) Carbonyl carbon, aromatic carbons, aliphatic carbons δ 171.0 (C=O), 155.9 (C-OH), 139.7, 131.7, 129.5, 115.5 (Ar-C), 38.9 (CH₂), 30.6 (CH₂)
FTIR (cm⁻¹) Amide carbonyl, N-H stretch, O-H stretch 3293 (NH/OH), 1638 (C=O), 1605 (Ar C=C)
Melting Point Physical characteristic for purity assessment 178-179°C
HPLC Purity assessment, impurity profiling Rf = 0.61 (n-hexane/acetone, 6:4), retention time specific to method
HRMS Exact mass confirmation [M+H]+ calcd for C₉H₁₂NO₂: 166.0868, found: 166.0863

Structural verification begins with FTIR spectroscopy, which confirms the presence of key functional groups including the amide carbonyl stretch around 1638-1640 cm⁻¹, N-H stretch around 3290-3300 cm⁻¹, and O-H stretch typically observed as a broad band around 3200-3400 cm⁻¹ [2]. NMR spectroscopy provides definitive evidence for the molecular structure, with characteristic signals for the aromatic protons appearing as two doublets in the region δ 6.62-7.62 ppm, the amide NH proton around δ 9.15 ppm, and the phenolic OH proton typically observed around δ 9.86 ppm. The aliphatic methylene and methyl groups appear as triplets in the region δ 2.56-2.80 ppm [3].

Purity assessment is critically important for pharmaceutical applications. High-performance liquid chromatography (HPLC) provides quantitative purity analysis and can detect potential impurities such as unreacted starting materials or side products. The melting point determination serves as a quick and reliable purity indicator, with a sharp melting point between 178-179°C indicating high purity. Elemental analysis further confirms purity, with experimental results for carbon, hydrogen, and nitrogen within 0.4% of theoretical values [5]. For comprehensive characterization, especially in regulated environments, it is recommended to employ at least two orthogonal analytical techniques to confirm both identity and purity.

Scale-Up Considerations and Process Optimization

Successful scale-up synthesis of this compound requires careful attention to process safety, reproducibility, and quality control. Each synthetic method presents unique considerations when transitioning from laboratory scale to pilot plant or production scale.

  • Thermal Management: As reaction scale increases, heat transfer limitations become a significant concern. For the solvent-free mechanical method, efficient cooling may be necessary to dissipate the heat generated by friction and exothermic reactions. For solution-phase methods, jacketed reactors with precise temperature control are essential to maintain consistent reaction conditions and prevent thermal runaway.

  • Purification Strategies: At larger scales, recrystallization procedures may require optimization to balance yield, purity, and process efficiency. Factors such as solvent selection, cooling rates, and seeding protocols can significantly impact crystal morphology and filtration characteristics. Alternative purification techniques such as continuous extraction or melt crystallization may offer advantages for industrial-scale production.

  • Quality by Design (QbD): Implementing a systematic approach to process understanding and control is essential for robust scale-up. This includes identifying critical process parameters (CPPs) that affect critical quality attributes (CQAs) of the final product. Design of Experiments (DoE) methodologies can efficiently map the design space and establish appropriate process controls.

The following diagram illustrates the key considerations for scale-up implementation:

G ScaleUp Scale-Up Synthesis Considerations Safety Process Safety Assessment ScaleUp->Safety Equipment Equipment Selection ScaleUp->Equipment Purification Purification Strategy ScaleUp->Purification Quality Quality Control System ScaleUp->Quality Safety1 Thermal hazard assessment Safety->Safety1 Equip1 Reactor type & sizing Equipment->Equip1 Purif1 Recrystallization optimization Purification->Purif1 QC1 In-process controls Quality->QC1 Safety2 Reagent handling protocols Safety1->Safety2 Validation Process Validation & Technology Transfer Safety2->Validation Hazard review Equip2 Material of construction Equip1->Equip2 Equip2->Validation Equipment qualification Purif2 Filtration & drying efficiency Purif1->Purif2 Purif2->Validation Purification validation QC2 Specification establishment QC1->QC2 QC2->Validation Method validation

Diagram 2. Key Considerations for Scale-Up Synthesis. This diagram outlines the primary factors requiring assessment and optimization when transitioning from laboratory-scale to production-scale synthesis of this compound.

  • Process Economics: For commercial production, cost optimization becomes increasingly important. This includes evaluation of raw material costs, process throughput, energy consumption, and waste management. Lifecycle assessment techniques can help identify opportunities to improve environmental sustainability while maintaining product quality.

  • Regulatory Compliance: Documentation of the synthesis process, including batch records, quality control testing, and deviation investigations, is essential for pharmaceutical applications. Establishing appropriate specifications and analytical method validation ensures consistent product quality and facilitates regulatory approval.

Conclusion

The synthesis of this compound can be efficiently accomplished through multiple routes, each offering distinct advantages for specific applications and scales. The solvent-free mechanical method provides an environmentally friendly approach with minimal purification requirements, making it particularly suitable for initial laboratory synthesis and small-scale production. The solution-phase catalytic method offers excellent yields and reproducibility, while the acid chloride pathway represents a well-established alternative with predictable results. Comprehensive analytical characterization ensures product identity and purity, while careful attention to scale-up considerations facilitates successful technology transfer to larger production scales. These protocols provide researchers with reliable methods for accessing this important chemical scaffold to support ongoing drug discovery and development efforts.

References

analytical methods for N-(4-Hydroxyphenyl)propanamide quantification

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Quantification

Analytical methods for N-(4-Hydroxyphenyl)propanamide focus on separating it from paracetamol and related substances. The core principle involves reversed-phase chromatography with a C18 column and gradient elution using a buffer and an organic modifier like methanol or acetonitrile [1] [2].

The table below compares two robust chromatographic methods for separating and quantifying This compound:

Parameter Method 1: Optimized HPLC for Impurities [1] Method 2: UHPLC for High-Speed Analysis [2]
Application Context Analysis of 4-aminophenol & other components in a powder mixture Profiling paracetamol and its process impurities
Chromatographic Column Zorbax SB-Aq, 50 mm × 4.6 mm, 5 µm BlueOrchid 120 C18, 100 mm × 2 mm, 1.8 µm
Mobile Phase A 1.1 g/L sodium octanesulfonate soln. (pH 3.2) Buffer (pH 3.7)
Mobile Phase B Methanol Acetonitrile (ACN)
Gradient Program Time (min) / %B: 0/10 → 2/10 → 8/40 → 10/40 → 12/10 (hold 3 min) Time (min) / %B: 0/13 → 0.3/13 → 2/70 → 2.5/70
Flow Rate 1.0 mL/min 0.8 mL/min
Column Temperature 40 °C 50 °C
Detection Wavelength 225 nm (for 4-aminophenol impurity) 245 nm
Injection Volume 10 µL 1 µL
Approximate Runtime 15 minutes 2.5 minutes
Key Advantage Uses a robust ion-pairing reagent for separation Very fast analysis with high-resolution sub-2 µm particles

Detailed Experimental Protocol: UHPLC Method

This protocol provides a step-by-step guide for the high-speed UHPLC method [2].

Materials and Equipment
  • UHPLC System: Capable of handling high back-pressures (e.g., KNAUER PLATINblue or equivalent).
  • Column: C18, 1.8 µm, 100 mm × 2 mm (e.g., BlueOrchid 120 C18).
  • Mobile Phase A: Buffer solution, pH 3.7. Prepare by dissolving an appropriate buffer salt (e.g., ammonium acetate or formate) in water and adjusting pH with phosphoric acid or formic acid.
  • Mobile Phase B: HPLC-grade acetonitrile.
  • Solvents: HPLC-grade water, methanol.
  • Standard Solutions:
    • Stock Solution: Accurately weigh and dissolve This compound (may be available as a reference standard, e.g., Acetaminophen EP Impurity B [3]) in a mixture of methanol and water to prepare a known concentration stock solution.
    • Working Standard Solution: Dilute the stock solution with the solvent mixture to a concentration within the linear range of the detector.
Sample Preparation
  • For pharmaceutical formulations (e.g., tablets, powder): Accurately weigh an amount of the powdered sample equivalent to the expected concentration of the analyte.
  • Transfer the sample into a volumetric flask.
  • Add about 70% of the diluent (a 50:50 v/v mixture of methanol and water, pH adjusted to ~3.5 if needed) and sonicate to dissolve.
  • Dilute to volume with the diluent and mix well.
  • Filter the solution through a 0.2 µm nylon syringe filter before injection into the UHPLC system [1].
Instrumental Setup and Execution
  • Install the C18 column (1.8 µm, 100 mm × 2 mm) in the column oven and set the temperature to 50 °C.
  • Set the mobile phase flow rate to 0.8 mL/min.
  • Set the detector wavelength to 245 nm.
  • Program the gradient elution as follows: | Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | | :--- | :--- | :--- | | 0.00 | 87 | 13 | | 0.30 | 87 | 13 | | 2.00 | 30 | 70 | | 2.50 | 30 | 70 | | Return to initial conditions and re-equilibrate | | |
  • Set the injection volume to 1 µL.
  • Inject the prepared sample and standard solutions sequentially.
  • Identify the This compound peak in the sample chromatogram by comparing its retention time with that of the standard. The compound is typically the third peak to elute in a paracetamol impurity mixture [2].
Method Validation

For reliable results, the method should be validated. Key parameters to assess include [4]:

  • Specificity: Confirm that the peak for the analyte is pure and well-resolved from other components (e.g., paracetamol, 4-aminophenol).
  • Linearity: Prepare and analyze standard solutions at at least five concentration levels. The correlation coefficient (r) should be Not Less Than (NLT) 0.999 [4].
  • Precision (Repeatability): Analyze six independent sample preparations. The %RSD of the assay values should be Not More Than (NMT) 2.0% [4].
  • Accuracy: Perform a spike recovery study at three levels (e.g., 80%, 100%, 120%). Average recovery should be within 100% ± 3.0% [4].

Workflow Overview

The following chart outlines the key steps of the analytical process:

G Start Start Analysis Prep Prepare Mobile Phase and Solutions Start->Prep Column Install C18 Column (1.8 µm, 100mm x 2mm) Prep->Column SetParams Set Instrument Parameters (Flow: 0.8 mL/min, Temp: 50°C) Column->SetParams Gradient Program Gradient Elution SetParams->Gradient Inject Inject Sample (1 µL) Gradient->Inject Detect UV Detection at 245 nm Inject->Detect Analyze Analyze Chromatogram (Identify Peak by Retention Time) Detect->Analyze End End Analyze->End

Key Considerations for Researchers

  • Compound Identification: This compound is also known as Parapropamol or Acetaminophen EP Impurity B (CAS 1693-37-4). It is used as a reference standard for impurity profiling in acetaminophen [3].
  • Detection Wavelength Selection: While 245 nm is used in the UHPLC method [2], other methods monitor at different wavelengths (e.g., 272 nm [4] or 225 nm [1]) depending on the target analytes. A photodiode array (PDA) detector is recommended to confirm peak purity and identity via spectral matching [4].
  • Method Selection Trade-offs: The choice between HPLC and UHPLC involves balancing analysis speed, resolution, and equipment availability. UHPLC offers superior speed and efficiency but requires instrumentation capable of withstanding higher pressures [2].

References

N-(4-Hydroxyphenyl)propanamide derivatization protocols

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Derivatization Method Development

Derivatization is a powerful technique to enhance the detection of molecules, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS). For amino and phenolic compounds, the primary goals are to improve chromatographic retention, ionization efficiency, and sensitivity [1].

The following workflow outlines a systematic approach to developing a derivatization method for a compound like N-(4-Hydroxyphenyl)propanamide.

cluster_1 Reagent Selection Criteria cluster_2 Key Parameters to Optimize Start Start: Identify Functional Groups in Target Molecule Step1 Step 1: Select Derivatization Reagent Start->Step1 Step2 Step 2: Optimize Reaction Conditions Step1->Step2 A Reactive Group Compatibility Step3 Step 3: Purify and Analyze Step2->Step3 E Reagent Concentration End Method Validation Step3->End B Effect on MS Ionization C Stability of Derivatives D Ease of Excess Reagent Removal F Reaction Temperature & Time G Reaction Solvent H Sample Handling (e.g., light exposure)

Derivatization Reagents and Protocols

The table below summarizes common derivatization reagents suitable for compounds with amino and phenolic groups, along with general protocols inspired by the search results.

Reagent Target Functional Groups Key Advantages for LC-MS Example Protocol & Conditions
Propionic Anhydride [2] Amino groups, Phenolic OH Increases sensitivity by 4-30x; improves specificity by preventing interference from medications [2]. In-matrix derivatization: Add reagent (1:4 v/v in acetonitrile) directly to 50 µL of plasma/sample. Derivative without prior extraction. Analyze by LC-MS/MS [2].
Monobromobimane (MBB) [3] Thiols, some amines High sensitivity (LOD ~0.5 µM); fluorescence detection; useful for biological matrices [3]. Optimized conditions: Use low temperature (4°C) to minimize enzymatic H2S production/degradation. Control light exposure and reaction time to prevent shifting sulfur species speciation [3].
Dansyl Chloride (DNS-Cl) [1] Amino groups, phenolic OH Improves chromatographic retention and ionization efficiency in reversed-phase LC [1]. General practice: Reaction typically requires 30-60 minutes in a basic buffer (e.g., borate, pH 9.5). Excess reagent must be quenched or removed [1].

Analytical Method for Direct Analysis

It is noteworthy that this compound can be analyzed directly without derivatization using advanced chromatography. One application note describes a rapid UHPLC method for separating it as a process impurity in paracetamol synthesis [4].

  • Column: C18, 100 × 2 mm, 1.8 µm
  • Mobile Phase: Acetonitrile and buffer (pH 3.7)
  • Gradient: 13% to 70% acetonitrile over 2.5 minutes
  • Flow Rate: 0.8 mL/min
  • Detection: UV at 245 nm
  • Runtime: < 2.5 minutes [4]

This method achieves excellent separation and can serve as a starting point for developing your own assay, which you could later couple with a derivatization step if higher sensitivity is required for mass spectrometric detection.

Critical Considerations for Protocol Optimization

When adapting these general protocols, pay close attention to the following parameters, as they are crucial for success and reproducibility [1] [3]:

  • Reaction Stability: Derivatives must be stable enough for your entire analysis batch. Test stability over time under storage and analysis conditions.
  • Side Reactions: Be aware of potential side reactions. The reaction of o-phthaldialdehyde (OPA), for instance, with histidine has specific stoichiometry and stability characteristics that must be considered [1].
  • Removing Excess Reagent: Excess derivatization reagent can interfere with analysis. Choose reagents that are easily quenched, removed, or that do not co-elute with your analyte [1].
  • Matrix Effects: Biological matrices like plasma can significantly alter derivatization efficiency. The "in-matrix" approach with propionic anhydride is an effective way to handle this [2].

References

Troubleshooting Guide: Low Yield in N-(4-Hydroxyphenyl)propanamide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common issues that can lead to low yields during synthesis, along with their potential solutions.

Problem Area Specific Issue Potential Cause Recommended Solution
Reaction Conditions Incomplete reaction Insufficient reaction time or temperature [1] Ensure reflux conditions are maintained for the recommended duration (e.g., 14 hours as in a similar synthesis) [1].
Purification & Work-up Product loss during isolation Premature crystallization or inefficient extraction [2] Cool reaction mixture slowly. For extractions, use an appropriate organic solvent (e.g., ethyl acetate) and multiple washes [3].
Starting Material Quality Degraded reagents Oxidation of 4-aminophenol (starting material) Use fresh, high-purity 4-aminophenol. Store reagents correctly in a cool, dark place [4].
Synthetic Pathway Inefficient route Low-yield amidation step Consider using a coupling agent (e.g., HBTU) to improve amide bond formation efficiency [5].

Detailed Experimental Protocols

Here are detailed methodologies for key synthetic steps, which can be optimized to address the issues above.

General Procedure for Amide Synthesis via Coupling Agent

This method, adapted from a synthesis of similar compounds, uses a coupling agent for efficient amide bond formation [5].

  • Reaction: Dissolve 4-aminophenol (2 mmol) and propanoic acid (2.2 mmol) in anhydrous DMF (2-5 mL).
  • Activation: Add a base like triethylamine (TEA, 6 mmol) dropwise to the solution.
  • Coupling: Add a coupling agent such as HBTU (2.4 mmol), dissolved in a minimal amount of DMF, dropwise to the reaction mixture.
  • Stirring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
  • Work-up: Upon completion, dilute the mixture with water (40-50 mL) to precipitate the crude product.
  • Isolation: Filter the solid and wash thoroughly with water and a cold solvent like propan-2-ol to remove impurities [1].
  • Purification: Recrystallize the crude product from a suitable solvent (e.g., propan-2-ol or ethyl acetate) to obtain pure N-(4-Hydroxyphenyl)propanamide.
Alternative Two-Step Synthesis from Acrylic Acid

This alternative pathway involves first creating a β-amino acid intermediate [1] [6].

  • Step 1 - Synthesis of β-amino acid: Heat a mixture of 4-aminophenol (100 mmol) and acrylic acid (250 mmol) in water (100 mL) under reflux for 14 hours. Cool the mixture to precipitate the crystalline acid intermediate. Filter, wash with propan-2-ol, and dry [1].
  • Step 2 - Conversion to Amide: The resulting acid can then be converted to the target amide via esterification followed by ammonolysis, or directly using a coupling agent protocol as described above.

Synthesis Workflow and Troubleshooting

The diagram below maps the synthesis path and highlights critical control points where issues commonly arise, leading to low yields.

start Start Synthesis step1 Reaction Setup: 4-aminophenol + Propanoic Acid start->step1 step2 Amide Bond Formation (Coupling Agent/Heat) step1->step2 step3 Reaction Work-up (Precipitation/Extraction) step2->step3 prob1 Problem: Incomplete Reaction step2->prob1 step4 Purification (Recrystallization) step3->step4 prob2 Problem: Product Loss step3->prob2 end Pure Product step4->end prob3 Problem: Impurities step4->prob3 check1 Check: Reaction Time/Temperature prob1->check1 Troubleshoot check2 Check: Solvent Volume & Wash Steps prob2->check2 Troubleshoot check3 Check: Recrystallization Solvent Choice prob3->check3 Troubleshoot check1->step2 Adjust check2->step3 Adjust check3->step4 Adjust

Key Optimization Strategies

To further improve your synthesis yield, consider these focused strategies:

  • Optimize Stoichiometry: Use a slight molar excess (e.g., 1.1-1.2 equivalents) of propanoic acid to drive the reaction to completion and ensure full consumption of the 4-aminophenol starting material.
  • Confirm Reagent Purity: 4-Aminophenol is prone to air oxidation, turning it dark. Using oxidized material significantly reduces yield. Always source high-purity reagents and check their appearance before use [4].
  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the reaction in real-time. This helps determine the precise point of completion and prevents unnecessarily long reaction times that could lead to decomposition.

References

Technical Support Center: N-(4-Hydroxyphenyl)propanamide

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Purification Troubleshooting Guide

This section addresses the most frequently encountered problems during the synthesis and purification of N-(4-Hydroxyphenyl)propanamide and related compounds, along with evidence-based solutions.

FAQ 1: How can I improve the yield and purity of the amidation reaction?

A common challenge in synthesizing this compound is achieving high conversion while minimizing side products.

  • Problem: Low yield or impure product from the reaction between 4-aminophenol and propanoic acid derivatives.
  • Solution & Protocol: Research on highly similar compounds indicates that using a coupling agent is an effective method. A documented synthesis of novel β-amino acid derivatives used HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent with triethylamine as a base in dimethylformamide (DMF) at room temperature for 24 hours [1]. This method can be adapted for your target molecule.
    • Workflow: Dissolve the acid derivative and 4-aminophenol separately in DMF. Combine the solutions, add triethylamine dropwise, and stir for 20 minutes. Dissolve HBTU in DMF and add it dropwise to the reaction mixture. Stir at room temperature for 24 hours. Quench the reaction by diluting with water, which often precipitates the crude product [1].
  • Alternative Method: Another patent describes a two-step synthesis for the closely related compound 3-(4-Hydroxyphenyl)propanamide. The process involves first converting phloretic acid to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonium hydroxide to form the amide [2].
FAQ 2: What is the best way to monitor the reaction progress and check final product purity?

Monitoring the consumption of starting materials and the formation of your product is crucial for determining reaction endpoints and assessing purity.

  • Problem: Determining when the reaction is complete and identifying impurities in the final product.
  • Solution & Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard analytical technique for this purpose. The following table summarizes a robust, stability-indicating HPLC method adapted from analyses of similar phenolic amides like paracetamol [3].

Table 1: Optimized HPLC Method for Analysis and Purity Assessment

Parameter Specification
Column C18 (Octadecylsilane, ODS), e.g., 150 mm × 4.6 mm, 5 μm [3]
Mobile Phase Phosphate Buffer (pH 6.8) : Acetonitrile = 65 :35, v/v [3]
Flow Rate 0.7 mL/min [3]
Detection Wavelength 222 nm (suitable for phenolic compounds) [3]
Column Temperature Ambient [3]
Injection Volume 10 μL [4]
Sample Preparation Dissolve sample in the mobile phase or a similar solvent mixture and filter through a 0.2 μm membrane [3]

This method helps separate the target compound from potential impurities like unreacted starting materials (4-aminophenol, propanoic acid derivatives) and side products. The near-neutral pH of 6.8 is chosen to keep both acidic and basic compounds in a single, stable ionized form, leading to reproducible retention times and sharp peaks [3].

FAQ 3: My HPLC analysis shows poor resolution or peak shape. How can I fix this?

Poor chromatography can lead to inaccurate purity assessments.

  • Problem: Inadequate separation (resolution) between analyte peaks or asymmetric (tailed) peaks.
  • Solution & Protocol: Refer to the fundamentals of HPLC resolution (Rs), which is a function of efficiency (N), selectivity (α), and retention (k) [5].
    • To Increase Efficiency (N): Use a column with a smaller particle size (e.g., sub-2 μm for UHPLC). Increase column length, reduce system extra-column volume, or increase temperature [6] [5].
    • To Change Selectivity (α): Adjust the mobile phase pH (e.g., try pH 3.7 with a buffer), change the organic solvent (e.g., from acetonitrile to methanol), or use a different column chemistry (e.g., C8, phenyl) [6] [5].
    • To Adjust Retention (k): Use a weaker or stronger solvent by changing the organic-to-aqueous ratio. A retention factor (k) between 2 and 10 is generally desirable [5].

The diagram below illustrates this systematic troubleshooting approach.

G Start Poor HPLC Resolution/Peak Shape CheckEfficiency Check Efficiency (N) Start->CheckEfficiency CheckSelectivity Check Selectivity (α) Start->CheckSelectivity CheckRetention Check Retention (k) Start->CheckRetention SolnEfficiency • Use smaller particle size column • Increase column length • Reduce extra-column volume CheckEfficiency->SolnEfficiency Low N SolnSelectivity • Adjust mobile phase pH • Change organic solvent (ACN/MeOH) • Change column chemistry CheckSelectivity->SolnSelectivity α ≈ 1 SolnRetention • Adjust solvent strength (change organic %) • Aim for k between 2-10 CheckRetention->SolnRetention k<2 or k>10

Detailed Experimental Protocols

Protocol 1: Synthesis via Coupling Agent (Adapted from [1])

Title: Synthesis of this compound using HBTU. Objective: To provide a reliable method for forming the amide bond under mild conditions.

Materials:

  • 4-Aminophenol
  • Propanoic acid (or a protected derivative)
  • HBTU
  • Triethylamine (TEA)
  • Dimethylformamide (DMF), anhydrous
  • Deionized Water
  • Ice bath

Procedure:

  • Dissolve 4-aminophenol (1.0 equivalent) and propanoic acid (1.2 equivalents) in separate portions of anhydrous DMF (e.g., 2 mL each per mmol of amine).
  • Combine the two solutions in a round-bottom flask equipped with a magnetic stirrer.
  • Place the flask in an ice bath and add triethylamine (e.g., 3.0 equivalents) dropwise with stirring.
  • In a separate beaker, dissolve HBTU (1.5 equivalents) in a minimal amount of DMF.
  • Add the HBTU solution dropwise to the reaction mixture.
  • Remove the ice bath and stir the reaction at room temperature for 24 hours.
  • After completion (monitor by TLC or HPLC), slowly pour the reaction mixture into a beaker containing crushed ice/water with vigorous stirring.
  • Filter the resulting precipitate and wash thoroughly with water to remove DMF and salts.
  • Purify the crude solid further by recrystallization from a suitable solvent like ethanol/water.
Protocol 2: Rapid UHPLC Purity Analysis (Adapted from [6])

Title: Fast Gradient UHPLC Method for Purity Analysis. Objective: To separate and quantify this compound from its potential impurities quickly and efficiently.

Materials:

  • UHPLC system capable of handling high back-pressures
  • UHPLC column: C18, 100 mm × 2.0 mm, 1.8 μm (e.g., BlueOrchid 120 C18) [6]
  • Mobile Phase A: Acetonitrile
  • Mobile Phase B: Buffer (e.g., pH 3.7)
  • Sample vial filters (0.2 μm, Nylon or PTFE)

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase B by dissolving an appropriate buffer salt (e.g., sodium phosphate) in water and adjusting the pH to 3.7 with phosphoric acid. Filter and degas both Mobile Phase A (ACN) and B.
  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a solvent mixture compatible with it. Filter through a 0.2 μm syringe filter.
  • Chromatographic Conditions:
    • Column Temperature: 50 °C
    • Flow Rate: 0.8 mL/min
    • Detection: UV at 245 nm
    • Injection Volume: 1 μL
    • Gradient Program:
      • 0.0 min: 13% A, 87% B
      • 0.3 min: 13% A, 87% B
      • 2.0 min: 70% A, 30% B
      • 2.5 min: 70% A, 30% B
      • Return to initial conditions and re-equilibrate [6].
  • Analysis: Inject the sample and reference standards. This method can achieve separation in under 3 minutes, significantly faster than conventional HPLC [6].

References

N-(4-Hydroxyphenyl)propanamide stability issues

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide

Here are answers to common questions and solutions to potential issues you might encounter:

  • What is N-(4-Hydroxyphenyl)propanamide and why monitor its stability? This compound is a known impurity in the synthesis of paracetamol (acetaminophen) [1] [2]. Monitoring its stability and levels is crucial in pharmaceutical development to ensure drug safety, quality, and purity. Changes in its concentration can indicate degradation or issues in the synthesis process.

  • What are the primary stability concerns for this compound? While specific degradation pathways for this compound are not detailed in the search results, compounds with similar aromatic hydroxyl and amide functional groups are generally susceptible to:

    • Oxidative degradation under forcing conditions [3].
    • Hydrolysis of the amide bond, particularly under extreme pH conditions. Stability can be compromised by factors like exposure to light, oxygen, high temperatures, and pH extremes.
  • My analysis shows inconsistent impurity levels. What could be the cause? Inconsistent results often stem from sample handling or environmental factors.

    • Troubleshooting Steps:
      • Review Sample Storage: Ensure samples are protected from light and stored in a controlled environment. The supplier Sigma-Aldrich recommends storage at 2-30°C [1].
      • Check Solvent and pH: Avoid using degraded solvents or buffers. Assess the stability of the compound in your specific solvent system and across a range of pH values.
      • Verify Instrument Calibration: Ensure your HPLC or UHPLC system is properly calibrated and the column is not degraded.

Analytical Methods for Stability Monitoring

A highly efficient UHPLC method has been developed for the simultaneous analysis of paracetamol and its related impurities, including this compound. This method offers a significant advantage in speed for rapid stability screening [2].

The following table summarizes the key parameters of this UHPLC method:

Parameter Specification
Column BlueOrchid 120 C18, 100 × 2 mm, 1.8 μm [2]
Mobile Phase A Acetonitrile [2]
Mobile Phase B Buffer (pH 3.7) [2]
Gradient 13% to 70% A in 2.5 minutes [2]
Flow Rate 0.8 mL/min [2]
Detection UV at 245 nm [2]
Column Temperature 50 °C [2]
Injection Volume 1 μL [2]
Approximate Retention Time Elutes after paracetamol (see chromatogram in [2])

Experimental Workflow: The diagram below outlines the key steps in a stability-indicating method.

Start Start Stability Test S1 Sample Preparation Start->S1 Weigh sample S2 Chromatographic Analysis S1->S2 Inject into UHPLC S3 Data Analysis S2->S3 Measure peak area/ retention time S4 Interpret Results S3->S4 Compare against controls

Key Experimental Considerations

When designing your stability studies, please consider the following:

  • Forced Degradation Studies: To fully understand the stability profile, conduct forced degradation studies by stressing the compound under various conditions (e.g., acid, base, oxidation, heat, and light) and then analyze using the UHPLC method above.
  • Method Suitability: The described UHPLC method separates this compound from paracetamol and several other known impurities and degradation products, making it a suitable stability-indicating method [2].
  • Safety and Handling: Please note that this compound has a warning signal word and is classified as Acute Tox. 4 Oral. Always consult the Safety Data Sheet (SDS) and adhere to safe laboratory practices [1].

References

improving N-(4-Hydroxyphenyl)propanamide reaction efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Optimization Strategies

The table below summarizes key parameters from recent studies for synthesizing and optimizing related N-(4-hydroxyphenyl) amino acid derivatives.

Compound Type / Goal Key Reaction Parameters Reported Outcome / Advantage

| General Synthesis of β-Amino Acid Derivatives [1] [2] | Reagent: o-aminophenol or p-aminophenol, acrylic acid [1] [2] Solvent: Water [1] Conditions: Reflux for 14 hours [1] | Simple setup, uses affordable reagents, good yield (75%) [1]. | | Intermediate Functionalization [2] | Reaction: Hydrazone formation Solvent: Methanol [2] Conditions: Reflux temperature [2] | Good yields (58-94%), introduces diverse substituents to enhance bioactivity [2]. | | Peptide Coupling [1] | Reagent: HBTU (coupling agent) Solvent: Dimethylformamide (DMF) Base: Triethylamine Conditions: Room temperature, 24 hours [1] | Effective for forming amide bonds with other complex molecules. | | Analytical Monitoring [3] | Technique: UHPLC Column: C18, 1.8 µm, 100 x 2 mm Detection: UV at 245 nm [3] | Rapid analysis (<2 min), high resolution for separating the product from closely related impurities [3]. |

Troubleshooting Common Experimental Issues

FAQ 1: How can I improve the reaction yield?

  • Confirm reagent purity: Aminophenol starting materials can oxidize. Use fresh, high-purity reagents and store them under an inert atmosphere if possible [3].
  • Control reaction temperature: The nucleophilic addition reaction is typically performed under reflux conditions to provide sufficient energy for completion over several hours [1] [2]. Ensure consistent heating.
  • Consider alternative activation: For subsequent derivatization, using an activated ester intermediate or a coupling agent like HBTU can improve the efficiency of amide bond formation [1].

FAQ 2: How can I quickly analyze the reaction progress and final product purity? Traditional HPLC methods can be time-consuming. For high-speed analysis, adopt a UHPLC method:

  • This method can separate paracetamol and ten related impurities in under 2 minutes [3].
  • It uses a mobile phase gradient of acetonitrile and a pH 3.7 buffer, with a flow rate of 0.8 mL/min and a column temperature of 50°C [3].
  • This method is highly relevant for your work, as N-(4-Hydroxyphenyl)propanamide is listed as one of the separable compounds in this analytical mixture, allowing you to efficiently monitor for both starting materials (like 4-aminophenol) and potential side-products [3].

FAQ 3: My product has low activity in antimicrobial assays. How can I enhance its bioactivity?

  • Modify the substituents: The biological activity of this scaffold is highly structure-dependent [2] [4]. Research indicates that incorporating heterocyclic hydrazone substituents (e.g., derived from furan or thiophene carbaldehydes) can significantly boost activity against resistant pathogens like MRSA and VRE [1] [2].
  • Explore the core structure: While your focus is on the propanamide, studies show that the analogous 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is a promising platform for developing antimicrobial candidates, with some derivatives showing potent, broad-spectrum activity [2] [4].

Experimental Workflow: From Synthesis to Analysis

The following diagram maps the complete experimental workflow from synthesis to final analysis, integrating the optimization strategies:

G Start Start: Plan Synthesis S1 Step 1: Synthesis of Core Structure Start->S1 S2 Step 2: Purification & Initial Check S1->S2 T1 Troubleshooting: Low Yield? S1->T1 Check reagent purity & reflux conditions S3 Step 3: Derivativization (e.g., Hydrazone Formation) S2->S3 S4 Step 4: Final Purification S3->S4 S5 Step 5: UHPLC Analysis & Purity Check S4->S5 End End: Bioassay S5->End T2 Troubleshooting: Complex Mixture? S5->T2 Use sub-2µm column for high resolution T3 Troubleshooting: Low Bioactivity? End->T3 Introduce heterocyclic substituents

References

N-(4-Hydroxyphenyl)propanamide solubility challenges

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Enhancement Strategies

The following table summarizes common techniques to improve the solubility of challenging compounds like N-(4-Hydroxyphenyl)propanamide.

Strategy Methodology Key Principle
Physical Modification [1] Micronization, Solid dispersions, Complexation, Cryogenic techniques, Supercritical fluid technology Increases surface area or disrupts crystal lattice to enhance dissolution rate.
Chemical Modification [1] Salt formation, Co-solvency, Hydrotropy, Prodrug formation Alters the physicochemical properties of the molecule to improve water interaction.
Lipid-Based Systems [1] Self-emulsifying Drug Delivery Systems (SEDDS), Liposomes, Solid Lipid Nanoparticles (SLNs) Solubilizes the drug in lipid matrices or emulsified systems for better absorption.
Polymer-Based Nanocarriers [1] Dendrimers, Polymeric micelles, Polymeric nanoparticles Uses amphiphilic polymers to encapsulate drugs and enhance solubility and stability.
Pharmaceutical Cocrystals [1] Cocrystal engineering, Nanocrystals Forms new crystal structures with coformers to improve solubility parameters.
Advanced Solvent Screening [2] Machine Learning (ML) screening of green solvent mixtures Employs computational models (e.g., COSMO-RS, neural networks) to predict effective solvent blends.
Ionic Liquid Adducts [3] Formation of API-Ionic Liquid (API-IL) adducts Creates ionic aggregates with surface-active ionic liquids to dramatically enhance solubility.

Experimental Protocol: Solubility Measurement in Solvent Mixtures

For researchers needing to experimentally determine the solubility of this compound, here is a detailed protocol adapted from a study on similar compounds [2].

G cluster_1 1. Preparation Details cluster_2 2. Equilibration Details cluster_3 3. Filtration Details cluster_4 4. Analysis Details A 1. Prepare Saturated Solutions B 2. Equilibrate Solutions A->B A1 Add API excess to solvent A2 Prepare binary mixtures (e.g., water with DMSO, DMF) A3 Prepare multiple samples for statistical accuracy C 3. Filter Solutions B->C B1 Use orbital shaker (approx. 60 rpm) B2 Incubate for 24 hours B3 Control temperature (±0.1°C accuracy) D 4. Analyze Filtrate C->D C1 Use pre-heated syringes and 0.22 μm PTFE filters C2 Maintain temperature to prevent precipitation E 5. Calculate Solubility D->E D1 Dilute filtrate in methanol D2 Use spectroscopic methods (e.g., UV-Vis) D3 Measure solution density for mole fraction calculation

Materials and Equipment

  • API: this compound.
  • Solvents: High-purity organic solvents (e.g., DMSO, DMF, 4-formylmorpholine) and water [2].
  • Equipment: Orbital shaker incubator, analytical balance, syringes, 0.22 μm PTFE filters, volumetric flasks, UV-Vis spectrophotometer, density meter [2].

A Modern Workflow for Solvent Selection

For a more efficient and green approach to finding optimal dissolution media, you can integrate machine learning screening. The diagram below outlines this workflow, which can significantly reduce laboratory trial and error [2].

G cluster_1 Data Input cluster_2 Model Foundation cluster_3 Prediction Engine cluster_4 Output A 1. Curate Experimental Data B 2. Compute Molecular Descriptors A->B A1 Collect API solubility data in neat & binary solvents A2 Resolve data discrepancies using models (e.g., Jouyban-Acree) C 3. Train Deep Machine Learning Model B->C B1 Use COSMO-RS computations to generate descriptors D 4. Screen Virtual Solvent Library C->D C1 Use ensemble of neural networks (ENN) E 5. Validate & Experiment D->E D1 Identify optimal green solvent combinations

Frequently Asked Questions

Q1: What are the primary challenges when working with a poorly soluble compound like this compound in oral drug development? The main challenge is low oral bioavailability, which is controlled by the drug's solubility and permeability. For BCS Class IV drugs (low solubility, low permeability), this is a major hurdle. Key biological barriers include [1]:

  • Anatomical barriers: The mucosal layer and tight junctions in the GI tract limit absorption.
  • Metabolic barriers: Enzymes in the gut lumen and within enterocytes (e.g., CYP3A4) can metabolize the drug before it reaches the bloodstream.
  • Efflux transporters: Permeability-glycoprotein (P-gp) actively pumps drugs back into the gut lumen.

Q2: The standard solvent approach isn't working. Are there any more advanced or innovative techniques I can try? Yes, recent research points to several promising strategies:

  • API-Ionic Liquid Adducts: Forming ionic adducts with surface-active ionic liquids can dramatically improve solubility, sometimes to levels sufficient for ophthalmic or injectable preparations [3].
  • Machine Learning Screening: Instead of testing countless solvents in the lab, use a trained Deep Machine Learning Model with COSMO-RS descriptors to virtually screen for high-performing, environmentally friendly solvent mixtures [2].
  • Spray Dried Dispersions (SDDs): Creating amorphous solid dispersions is a leading strategy for enhancing the solubility and bioavailability of poorly water-soluble drugs [4].

Q3: How can I ensure my solubility measurements are accurate and reproducible?

  • Maintain Equilibrium: Ensure samples are equilibrated with constant shaking for a sufficient time (e.g., 24 hours) [2].
  • Prevent Precipitation: During filtration, all equipment (test tubes, syringes, filters) must be pre-heated to the temperature of the solution to avoid precipitation and false low readings [2].
  • Calibrate Analytics: Ensure your analytical method (e.g., UV-Vis) is properly calibrated with standard solutions of the API [2].

References

N-(4-Hydroxyphenyl)propanamide storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

Parameter Specification Source
Storage Temperature Room Temperature [1]
Container Sealing Sealed in dry conditions [1]
Melting Point 170-172 °C [1]
pKa 10.11 ± 0.26 (Predicted) [1]
Solubility Slightly soluble in Acetonitrile, DMSO, and Methanol [1]

FAQs & Troubleshooting

Here are answers to common questions and solutions to problems you might encounter during experiments.

  • FAQ 1: What are the critical steps for storing this compound to ensure its long-term stability?

    • Answer: The two most critical factors are temperature and moisture control.
      • Primary Condition: Store the compound at Room Temperature in a sealed container and in a dry environment [1].
      • Rationale: Proper sealing protects the compound from atmospheric moisture, which could potentially lead to hydrolysis or clumping, and ensures the material's purity and weight remain stable over time.
  • FAQ 2: My sample won't dissolve properly. What solvents can I use?

    • Answer: N-(4-Hydroxyphenyl)propanamide has limited solubility. The following solvents are suitable, though it may only dissolve to a slight extent in them [1]:
      • Acetonitrile
      • Dimethyl Sulfoxide (DMSO)
      • Methanol
    • Troubleshooting Tip: Gentle warming and sonication can aid in dissolution. Always ensure the solvent is compatible with your downstream analytical method (e.g., HPLC).
  • FAQ 3: How can I identify and quantify this impurity in an acetaminophen sample?

    • Answer: You can use a validated Ultra-High Performance Liquid Chromatography (UHPLC) method. Below is a detailed protocol adapted from a published study [2].

Experimental Protocol: UHPLC Analysis of this compound

This method allows for the high-speed separation and analysis of this compound alongside other process-related impurities in acetaminophen.

1. Equipment and Materials

  • UHPLC System: Equipped with a UV detector (e.g., KNAUER PLATINblue system) [2].
  • Column: C18 reversed-phase column with sub-2 µm particles (e.g., 100 mm × 2 mm; 1.8 µm particle size) [2].
  • Mobile Phase A: Acetonitrile/Buffer (pH 3.7) in a ratio of 13:87 (v/v) [2].
  • Mobile Phase B: Acetonitrile/Buffer (pH 3.7) in a ratio of 70:30 (v/v) [2].
  • Note: The exact composition of the buffer at pH 3.7 should be determined based on the cited literature or standard laboratory practices.

2. Chromatographic Conditions

  • Flow Rate: 0.8 mL/min [2]
  • Detection Wavelength: 245 nm [2]
  • Column Temperature: 50 °C [2]
  • Injection Volume: 1 µL [2]
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | |------------|-------------------|-------------------| | 0.00 | 87 | 13 | | 0.30 | 87 | 13 | | 2.00 | 30 | 70 | | 2.50 | 30 | 70 |

3. Sample Preparation

  • Prepare standard and test samples in a suitable solvent that matches the initial mobile phase conditions (e.g., a mixture of water and a low percentage of organic solvent). Filter all samples through a 0.22 µm membrane filter before injection.

4. Identification and Quantification

  • Identify this compound by comparing its retention time with that of an authentic reference standard. In the provided method, it is the third peak to elute [2].
  • For quantification, construct a calibration curve using the reference standard at known concentrations.

The workflow for this UHPLC method is summarized in the following diagram:

A Prepare mobile phase A (13:87 ACN/Buffer) G Program gradient elution A->G B Prepare mobile phase B (70:30 ACN/Buffer) B->G C Set column temperature 50°C I Run UHPLC analysis C->I D Set UV detector to 245 nm D->I E Set flow rate to 0.8 mL/min E->I F Prepare & filter samples H Inject sample (1 µL) F->H G->I H->I J Identify & quantify impurity (Peak 3) I->J

Troubleshooting Common UHPLC Issues

Problem Possible Cause Suggested Solution
Poor Peak Shape Column degradation or contamination Flush and re-equilibrate the column. Use a guard column to protect the analytical column.
Retention Time Drift Inconsistent mobile phase pH or temperature Prepare fresh mobile phase buffer. Ensure the column compartment temperature is stable.
Low Resolution Gradient program not optimized Adjust the gradient slope (the change in %B over time) to improve separation between closely eluting peaks.
High Backpressure Column blockage or contaminated frits Filter all samples and mobile phases. Back-flush the column if possible, according to the manufacturer's instructions.

References

N-(4-Hydroxyphenyl)propanamide byproduct formation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification & Significance

  • Chemical Name: N-(4-Hydroxyphenyl)propanamide [1] [2].
  • Common Aliases: Acetaminophen Related Compound B, N-Propionyl-p-aminophenol [2].
  • Significance: It is a known impurity of the widely used drug acetaminophen (paracetamol) [2]. Controlling and quantifying this impurity is critical in pharmaceutical quality control and drug substance analysis [3] [2].

Synthesis & Experimental Protocols

Here are two methods for synthesizing this compound. The first is a direct synthesis, while the second is part of a more complex route for creating specialized derivatives.

Protocol 1: Direct Synthesis from Phloretic Acid

This two-step method involves first converting phloretic acid (3-(4-hydroxyphenyl)propanoic acid) into an acid chloride, followed by an amidation reaction [4].

Workflow Diagram: Direct Synthesis Pathway

G Start Start: Phloretic Acid Step1 Reaction with SOCl₂ Solvent: CH₂Cl₂ Condition: Reflux Start->Step1 Intermediate Intermediate: Acid Chloride Step1->Intermediate Step2 Reaction with NH₄OH Condition: Stirring at 0-5°C Intermediate->Step2 End Final Product: This compound Step2->End

Step 1: Preparation of Propanoyl Chloride Intermediate

  • Reactants: Add phloretic acid (raw material) and dichloromethane (CH₂Cl₂) as the solvent into a three-necked flask [4].
  • Reaction: Use a separatory funnel to slowly add thionyl chloride (SOCl₂) dropwise to the mixture. The molar ratio of phloretic acid to SOCl₂ is 1:1.5 [4].
  • Condition: Heat the mixture to reflux for several hours [4].
  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess SOCl₂, obtaining the crude acid chloride intermediate [4].

Step 2: Amidation to Form Final Product

  • Reactants: Dissolve the above acid chloride intermediate in acetonitrile [4].
  • Reaction: Slowly add the acetonitrile solution into a beaker containing an ammonium hydroxide (NH₄OH) solution while stirring vigorously [4].
  • Condition: Maintain the temperature of the ammonium hydroxide solution at 0-5°C (ice-water bath) during the addition [4].
  • Purification: After the addition is complete, continue stirring for a period until the reaction is finished. A solid precipitate will form. Collect the solid by filtration and wash it with ice water to obtain the crude product [4].
  • Recrystallization: The crude product can be recrystallized from a solvent system like methanol and ethyl acetate to yield pure this compound [4].
Protocol 2: As an Intermediate for Hybrid Ammonium Salts

This method, used in medicinal chemistry research, involves coupling 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with N,N-dimethylethylenediamine to form an amide intermediate. This intermediate is subsequently quaternized with alkyl bromides to create novel antimicrobial ammonium salts [5].

  • Ester Aminolysis: React methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate with N,N-dimethylethane-1,2-diamine to form 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2-(dimethylamino)ethyl)propanamide [5].
  • Quaternization: The tertiary amine of the intermediate is then reacted with various aliphatic bromides (e.g., ethyl, decyl, dodecyl bromides) in acetonitrile at room temperature to form the target multifunctional ammonium salts [5].

Analysis & Quantification

For quality control and identification, here are the standard analytical parameters, largely derived from methods used for its parent compound, acetaminophen.

Table 1: Analytical Parameters for Identification & Quantification

Parameter Specification / Value Method / Notes
HPLC/UHPLC
› Column C8 (150 mm × 2.1 mm; 2-μm) Reversed-phase [3]
› Mobile Phase Gradient: (A) MeOH/H2O/AcOH (50:950:1), (B) MeOH/H2O/AcOH (500:500:1) [3]
› Flow Rate 0.2 mL/min [3]
› Limit of Quantitation (LOQ) 0.373 μg/mL Signal-to-noise ratio (S/N) 10:1 [3]
Spectroscopic Data
› SMILES N(c1ccc(cc1)O)C(=O)CC [2]
› InChI Key SSMYTAQHMUHRSK-UHFFFAOYSA-N [2]

Troubleshooting FAQs

Q1: My reaction yield is low after amidation. What could be wrong?

  • Cause 1: Incomplete conversion to the acid chloride in the first step. Thionyl chloride might be inactive, or reflux time was insufficient [4].
  • Solution: Ensure fresh SOCl₂ is used and confirm the reaction has gone to completion by TLC before proceeding. Gently reflux for a longer duration if necessary.
  • Cause 2: Hydrolysis of the acid chloride intermediate. The intermediate is moisture-sensitive and can degrade if exposed to air or if the solvents contain water [4].
  • Solution: Conduct the acid chloride formation and subsequent steps under an inert atmosphere (e.g., nitrogen). Use anhydrous solvents. Ensure all glassware is thoroughly dry.

Q2: I am observing an unknown peak in my HPLC analysis of acetaminophen. How can I confirm if it is Related Compound B?

  • Solution: Use a Certified Reference Material [2]. Co-inject your sample with the authentic standard of this compound. If the unknown peak co-elutes with the standard and shows identical retention time, this confirms the identity. You can also cross-verify using the SMILES or InChI Key for unambiguous identification [2].

Q3: The synthesized compound shows poor solubility in common solvents for NMR. What can I do?

  • Solution: This is common for phenolic amides. Try using DMSO-d6, which is an excellent solvent for a wide range of polar organic compounds. Pre-warming the NMR tube in a warm water bath can also help dissolve the sample.

Key Takeaways for Researchers

  • Synthesis Focus: For straightforward synthesis of the core molecule, Protocol 1 is the most direct route. Protocol 2 is highly valuable for researchers specifically designing and synthesizing novel hybrid molecules with antimicrobial and antioxidant properties [5].
  • Analytical Rigor: For any work related to pharmaceutical quality control, using a certified reference standard and a validated UHPLC method is non-negotiable for accurate identification and quantification of this impurity [3] [2].
  • Moisture Sensitivity: The key intermediate (acid chloride) is highly moisture-sensitive. Scrupulous attention to excluding moisture is the most critical factor for achieving high yield in the synthesis.

References

optimizing N-(4-Hydroxyphenyl)propanamide derivative synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are common issues affecting reaction yields in the initial synthesis step, and how can I optimize them? A key initial step often involves the reaction of an aminophenol with acrylic acid or its derivatives [1] [2]. Low yields here are frequently due to:

  • Incomplete Reaction: The reaction may require extended reflux times (e.g., 14 hours) to reach completion [1]. Monitor the reaction progress using TLC.
  • Impurity Formation: Using high-purity starting materials is crucial. Reagents and solvents should be obtained from reputable suppliers like Sigma-Aldrich and used without further purification to minimize side reactions [1] [3].
  • Isolation Problems: The desired product can sometimes be isolated by direct crystallization from the reaction mixture after cooling. Filtering the crystalline precipitate and washing with a solvent like propan-2-ol can yield a pure product [1].

Q2: My final product purity is insufficient. What purification and characterization techniques are recommended? Standard analytical techniques are essential for verifying purity and structure:

  • Purity Monitoring: Use Thin-Layer Chromatography (TLC) on Silica gel plates with F254 nm for real-time monitoring [1] [3].
  • Purification: Recrystallization from solvents like propan-2-ol is a common and effective method [1].
  • Structural Confirmation: Employ a combination of the following to confirm the structure and ensure purity [1] [3]:
    • Melting Point determination using a calibrated instrument.
    • Spectroscopic Analysis including IR, 1H NMR, and 13C NMR.
    • Elemental Analysis (CHN) to verify elemental composition.

Q3: How can I troubleshoot low yields during amide coupling steps? Amide bond formation using coupling reagents is a critical step. If yields are low:

  • Check Reagent Ratios: Ensure a sufficient molar equivalent of the coupling agent. For example, one protocol uses HBTU (2.28 g, 6 mmol) for a reaction with 0.5 g of starting acid [1].
  • Use a Base: The addition of a base like triethylamine (12 mmol in the cited protocol) is often necessary to neutralize acids and facilitate the reaction [1].
  • Control Reaction Conditions: Stir the reaction mixture at room temperature for an extended period (e.g., 24 hours) to allow complete conversion [1].

Troubleshooting Guide: Common Problems and Solutions

The table below summarizes specific issues and their remedies based on established laboratory practices.

Problem Possible Cause Suggested Solution
Low yield of initial dipropionic acid intermediate [1] Incomplete reaction, short reflux time. Extend reflux time up to 14 hours; monitor with TLC.
Impure crystalline product [1] Inadequate washing during isolation. Wash filtered crystals with propan-2-ol.
Unidentified side products in final compound Impure starting materials or solvents. Source high-purity reagents (e.g., Sigma-Aldrich); use solvents without purification [3].
Discrepancy in elemental analysis results Incomplete combustion or sample impurity. Ensure results are within ±0.3% of calculated values; re-purify if needed [1].
Inconsistent NMR spectra for hydrazone derivatives [2] Presence of E/Z isomers due to restricted amide bond rotation. This can be a natural property; note the isomeric ratio (e.g., 0.35:0.65) in characterization [2].

Standard Experimental Protocol: Synthesis of 3,3'-((2-Hydroxyphenyl)azanediyl)dipropionic Acid

This is a generalized protocol adapted from a published procedure for a closely analogous compound [1].

1. Reagents and Setup:

  • Starting Material: o-Aminophenol (10.9 g, 100 mmol) [1].
  • Reactant: Acrylic acid (18 g, 250 mmol) [1].
  • Solvent: Water (100 mL) [1].
  • Equipment: A round-bottom flask equipped with a reflux condenser.

2. Procedure:

  • Combine o-aminophenol, acrylic acid, and water in the flask [1].
  • Heat the mixture under reflux for 14 hours [1].
  • After reflux, allow the reaction mixture to cool to room temperature [1].
  • Filter the resulting crystalline precipitate [1].
  • Wash the solid thoroughly with propan-2-ol and allow it to dry [1].

3. Expected Outcome:

  • Product: 3,3'-((2-Hydroxyphenyl)azanediyl)dipropionic acid [1].
  • Appearance: White powder [1].
  • Yield: ~75% (18.97 g from the given scale) [1].
  • Melting Point: 181-183 °C [1].

Analytical Techniques and Data Interpretation

Start Characterize Synthesized Compound TLC TLC Analysis Start->TLC NMR NMR Spectroscopy Start->NMR MP Melting Point Start->MP EA Elemental Analysis (CHN) Start->EA TLC_Spots Multiple or tailing spots TLC->TLC_Spots TLC_Single Single spot TLC->TLC_Single NMR_Complex Complex or unexpected signals NMR->NMR_Complex NMR_Clean Clean spectrum matching expected structure NMR->NMR_Clean MP_Broad Broad or depressed range MP->MP_Broad MP_Sharp Sharp range matching literature MP->MP_Sharp EA_Off Results outside ±0.3% of calculated EA->EA_Off EA_Match Results match calculated values EA->EA_Match Conclusion_Impure Conclusion: Product is impure. Action: Re-purify (e.g., recrystallization). TLC_Spots->Conclusion_Impure Conclusion_Pure Conclusion: Product is pure. Proceed with further testing. TLC_Single->Conclusion_Pure NMR_Complex->Conclusion_Impure NMR_Clean->Conclusion_Pure MP_Broad->Conclusion_Impure MP_Sharp->Conclusion_Pure EA_Off->Conclusion_Impure EA_Match->Conclusion_Pure

Compound Purity Assessment Workflow

Key Takeaways for Success

To summarize the key points from the technical guide:

  • Patience in Synthesis: Some key steps, like the initial formation of the dipropionic acid scaffold, require long reaction times (up to 14 hours) for optimal yields [1].
  • Purity is Paramount: The use of high-purity starting materials and solvents is a recurring theme to prevent side reactions and simplify purification [1] [3].
  • Embrace Isomerism: Be aware that some derivatives, particularly hydrazones, may exist as mixtures of geometrical isomers. This is a characteristic of their structure and not necessarily an indication of failed synthesis [2].

References

Technical Support Center: N-(4-Hydroxyphenyl)propanamide Analytical Method Development

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides detailed protocols and troubleshooting advice for the analysis of N-(4-Hydroxyphenyl)propanamide, a process-related impurity in paracetamol, using reversed-phase liquid chromatography.

Analytical Method Overview

A highly effective strategy is to adapt stability-indicating or impurity methods developed for paracetamol, as they are designed to separate and quantify related compounds.

  • Method Principle: The developed method is a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) technique. It separates compounds based on their hydrophobicity using a C18 column and a mixture of aqueous buffer and organic solvent [1].
  • Key Application: This method is ideal for assay testing, content uniformity, dissolution testing, and forced degradation studies, providing a specific and accurate quantification of the main active ingredient and its impurities [1].
Detailed Chromatographic Conditions

The table below summarizes the validated parameters for a related method, which can be optimized for this compound [1] [2].

Table 1: Reference HPLC Method Parameters

Parameter Specification
Column C18 (Octadecylsilane, ODS), 150 mm × 4.6 mm, 5 µm [1]
Mobile Phase Phosphate Buffer (pH 6.8) : Acetonitrile (65:35, v/v) [1]
Flow Rate 0.7 mL/min [1]
Detection Wavelength 222 nm [1]
Column Temperature Ambient [1]
Injection Volume 10 µL [1]
Retention Time (Paracetamol) 2.8 ± 0.1 min [1]
Retention Time (Ibuprofen) 4.7 ± 0.1 min [1]
Retention Time (this compound) ~1.7 min (from a UHPLC method) [2]
Experimental Protocol

Step 1: Mobile Phase Preparation

  • Dissolve 1.75 g of dipotassium hydrogen phosphate in 900 mL of purified water.
  • Adjust the pH to 6.8 ± 0.1 using diluted phosphoric acid or sodium hydroxide.
  • Dilute to a final volume of 1000 mL with water and mix thoroughly.
  • Combine this buffer with HPLC-grade acetonitrile in a 65:35 (v/v) ratio. Filter through a 0.22 µm membrane and degas by sonication [1].

Step 2: Standard and Sample Preparation

  • Prepare a diluent using the mobile phase mixture.
  • For stock solution, accurately weigh reference standards of your analyte and any other relevant compounds (e.g., Paracetamol) and dissolve in diluent.
  • Dilute the stock solution quantitatively to obtain working standards in the desired concentration range (e.g., 50–200% of the target test concentration) [1].

Step 3: System Setup and Execution

  • Equilibrate the HPLC system with the mobile phase at the set flow rate (e.g., 0.7 mL/min) until a stable baseline is achieved.
  • Inject the prepared solutions and record the chromatograms.
  • Identify this compound by comparing its retention time with a reference standard. In paracetamol impurity profiling, it typically elutes before the main paracetamol peak [2].

The following workflow outlines the systematic method development process:

G Start Start Method Development ColumnSelect Select C18 Column (150x4.6mm, 5µm) Start->ColumnSelect MobilePhase Prepare Mobile Phase Buffer pH 6.8 : ACN (65:35) ColumnSelect->MobilePhase ConditionSet Set Conditions Flow: 0.7 mL/min, Detection: 222 nm MobilePhase->ConditionSet FirstRun Perform Initial Run ConditionSet->FirstRun EvalSep Evaluate Separation FirstRun->EvalSep Opt1 Peaks too close? EvalSep->Opt1 No Opt2 Retention too long? EvalSep->Opt2 No Opt3 Peak shape poor? EvalSep->Opt3 No MethodValid Proceed to Method Validation EvalSep->MethodValid Yes, Separation OK AdjustpH Adjust Buffer pH (slight increase for less retention) Opt1->AdjustpH Yes AdjustACN Increase Organic % (for shorter run times) Opt2->AdjustACN Yes AdjustBuffer Ensure buffer purity and proper pH adjustment Opt3->AdjustBuffer Yes AdjustpH->FirstRun AdjustACN->FirstRun AdjustBuffer->FirstRun

Method Validation Protocol

After developing the method, it must be validated to ensure it is suitable for its intended purpose. The following parameters should be assessed, typically following ICH and USP guidelines [1].

Table 2: Method Validation Parameters and Acceptance Criteria

Validation Parameter Protocol Description Typical Acceptance Criteria
Specificity Inject blank, standard, and sample solutions to confirm no interference at the analyte retention time. Perform forced degradation studies (e.g., acid/base, oxidation). Peak from analyte is pure and resolved from other peaks [1].
Linearity & Range Prepare and analyze analyte solutions at a minimum of 5 concentrations (e.g., 50-200% of target concentration). Plot response vs. concentration. Correlation coefficient (R²) > 0.995 [1].
Accuracy Spike known amounts of analyte into a sample matrix (e.g., placebo). Analyze and calculate recovery. Mean recovery between 97.0–103.0% [1].

| Precision | Repeatability: Analyze multiple preparations of the same sample. Intermediate Precision: Perform analysis on a different day, with different analyst/instrument. | Relative Standard Deviation (%RSD) ≤ 2.0% [1]. | | Robustness | Deliberately introduce small changes in method parameters (e.g., pH ±0.1, flow rate ±0.05 mL/min, temperature ±2°C). | Method remains unaffected by small, deliberate variations [1]. |

The validation process is a logical sequence of experiments to confirm method reliability, as shown below:

G StartValid Start Method Validation Specificity 1. Specificity/ Forced Degradation StartValid->Specificity Linearity 2. Linearity & Range Specificity->Linearity Accuracy 3. Accuracy/ Recovery Linearity->Accuracy Precision 4. Precision (Repeatability) Accuracy->Precision Robustness 5. Robustness Precision->Robustness Report Generate Validation Report Robustness->Report All Tests Pass Adjust Adjust Method and Re-Validate Robustness->Adjust Failed

Troubleshooting Common HPLC Issues

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Inappropriate mobile phase pH or contaminated column.
  • Solution: Ensure the buffer is correctly prepared and pH is accurately adjusted. A pH of 6.8 is chosen to keep both acidic and basic analytes in a single ionized state, promoting symmetric peaks [1]. If the issue persists, flush and regenerate the column or use a column dedicated to similar analyses.

Problem 2: Insufficient Resolution Between Impurities

  • Possible Cause: The mobile phase strength is too high or the pH is not optimal.
  • Solution: Decrease the percentage of acetonitrile in the mobile phase to increase retention and improve separation. Alternatively, fine-tune the buffer pH in 0.1-0.2 unit increments [1].

Problem 3: Retention Time Drift

  • Possible Cause: Instability in the mobile phase pH or composition.
  • Solution: Ensure the mobile phase is freshly prepared and the buffer is stable at pH 6.8. Use a well-sealed container for the mobile phase reservoir to prevent evaporation of the organic solvent [1].

Problem 4: High Backpressure

  • Possible Cause: Blocked inlet frit or particulate matter in the system.
  • Solution: Always filter all samples and mobile phase through a 0.22 µm or 0.45 µm membrane. If backpressure remains high, back-flush the column or clean the system's in-line filter [1].

Frequently Asked Questions (FAQs)

Q1: Why is a pH of 6.8 recommended for the mobile phase buffer? A1: The pKa of paracetamol is 9.5 and for a typical propanoic acid (like the propanamide side-chain) is around 4.8. A pH of 6.8 is approximately two units away from both pKa values, ensuring both types of molecules are ionized. This provides a good balance of retention and peak shape, preventing the strong hydrophobic attraction that can occur in their undissociated forms [1].

Q2: How can I make my analysis faster? A2: Consider transferring the method to Ultra-High-Performance Liquid Chromatography (UHPLC). Using a sub-2 µm particle column (e.g., 1.8 µm) can reduce analysis time from over 10 minutes to under 2 minutes while maintaining resolution [2].

Q3: What is a forced degradation study and why is it important? A3: Also known as stress testing, this study involves intentionally degrading the drug product under conditions like acid, base, oxidation, heat, and light. It is used to validate the stability-indicating power of the method, proving that it can accurately measure the active ingredient without interference from degradation products [1].

References

troubleshooting N-(4-Hydroxyphenyl)propanamide characterization

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis & Characterization Guide

The table below summarizes a specific synthesis method and key characterization data points to assist in verifying your product.

Aspect Details

| General Compound Info | CAS Number: 1693-37-4 Molecular Formula: C9H11NO2 Molecular Weight: 165.19 g/mol [1] | | Reported Synthesis Method [2] | A two-step process starting from phloretic acid (3-(4-hydroxyphenyl)propanoic acid):

  • Activation: React with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Amination: React the intermediate with ammonium hydroxide (NH₄OH) to form the final amide. | | Key NMR Consideration [3] | In closely related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the amide group can cause restricted bond rotation. This can result in peak splitting in (^1)H and (^13)C NMR spectra due to the presence of different isomers (E/Z), even at room temperature. |

Troubleshooting FAQs

Based on the synthesis and characterization information, here are some common issues and their solutions.

1. My NMR spectrum shows unexpected peak splitting or extra signals. Is my product impure?

Not necessarily. For N-(4-Hydroxyphenyl)propanamide and its derivatives, the amide group can lead to restricted rotation around the C–N bond. This phenomenon can cause the appearance of multiple sets of signals for the same proton or carbon, which might be mistaken for impurities [3].

  • Actionable Tip: Compare the intensity ratios of the split peaks. In related compounds, these isomers often exist in a consistent ratio (e.g., 0.35:0.65). Recording NMR spectra at elevated temperatures may also coalesce these signals. Always run your spectrum in the same solvent (like DMSO-d6) as the reference data for a valid comparison [3].

2. I am getting low yields from the synthesis. How can I optimize it?

The patent describing the synthesis of a closely related compound provides a detailed, optimized procedure [2].

  • Actionable Tip: Follow the two-step method using thionyl chloride and ammonium hydroxide. Pay close attention to:
    • Solvent Use: The reaction and purification use specific solvents like methanol, ethyl acetate, and dichloromethane [2].
    • Temperature Control: The procedure involves steps like reflux and cooling in an ice-water bath [2].
    • Purification: The method includes steps like washing with dilute hydrochloric acid and water, followed by recrystallization from a methanol-water system to obtain a pure solid product [2].

3. How can I confirm the identity and purity of my compound for a publication or regulatory submission?

A comprehensive approach is required, as detailed in a study on acetaminophen impurities [4].

  • Actionable Tip: Use multiple orthogonal techniques to confirm the structure and assess purity.
    • Structural Confirmation: Employ (^1)H NMR, (^13)C NMR, and mass spectrometry (MS). For further confirmation, 2D NMR techniques like HMBC can be used, and elemental analysis can verify composition [4].
    • Purity Assignment: Use HPLC (or UHPLC) with a calibrated method to quantify the main compound and identify any impurities. Techniques like Karl Fischer titration for water content and residue on ignition for inorganic salts provide additional purity data [4].

Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for synthesizing and characterizing this compound, integrating the key steps from the information above.

Start Start: Phloretic Acid Step1 Activation with SOCl₂ Start->Step1 Step2 Reaction with NH₄OH Step1->Step2 Step3 Work-up & Purification Step2->Step3 Step4 Crude Product Step3->Step4 Step5 Structural Confirmation Step4->Step5 Step6 Purity Assessment Step5->Step6 NMR NMR Spectroscopy Step5->NMR MS Mass Spectrometry Step5->MS End Fully Characterized Compound Step6->End HPLC HPLC/UHPLC Step6->HPLC Other Other Tests (KF, Elemental Analysis) Step6->Other

References

scale-up challenges N-(4-Hydroxyphenyl)propanamide

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Antimicrobial Activity

The core information for N-(4-Hydroxyphenyl)propanamide is summarized in the table below.

Property Specification
CAS Number 1693-37-4 [1]
Molecular Formula C9H11NO2 [1]
Molecular Weight 165.19 g/mol [1]
Commercial Availability Available in 1g and 5g quantities (Price range: USD $250.00 - $9,000.00) [1]

While specific efficacy data for this compound was not found, research on structurally similar 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrates potent, structure-dependent antimicrobial activity. The table below shows the activity range of the most potent derivatives (hydrazones 14–16) against drug-resistant pathogens [2].

Pathogen Type Example Pathogens MIC Range (µg/mL)
Gram-positive Bacteria Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus faecalis 0.5 - 8 [2]
Gram-negative Bacteria ESKAPE group pathogens (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa) 8 - 64 [2]
Fungal Pathogens Drug-resistant Candida species, including Candida auris 8 - 64 [2]

Synthesis & Scale-up Workflow

Based on a general methodology for synthesizing related compounds, the following workflow outlines the key stages. This can serve as a foundational template [2].

Start Start: 4-Aminophenol (1) Step1 Reaction with Methyl Acrylate (Solvent: 2-propanol, Reflux) Start->Step1 Step2 Formation of Intermediate (2) N-(4-hydroxyphenyl)-β-alanine methyl ester Step1->Step2 Step3 Synthesis of Hydrazide (3) Reaction with Hydrazine Step2->Step3 Step4 Formation of Final Derivatives (e.g., Hydrazones 7-37) Step3->Step4 End Obtain Target Compound Step4->End

Frequently Asked Questions

Q1: What are the potential scale-up challenges for the synthesis of this compound? While direct reports were not found, general scale-up challenges for similar reactions can be anticipated:

  • Reactor Type and Mass Transfer: Moving from batch to flow chemistry, as demonstrated for a related nitro-reduction API surrogate, can be crucial for controlling exothermic reactions and improving safety and efficiency [3].
  • Solvent and Reflux Conditions: Scaling the reflux reaction in 2-propanol requires careful management of solvent volume, heating, and condensation to maintain reaction efficiency and safety [2].
  • Intermediate Stability: The methyl ester intermediate (2) may be susceptible to hydrolysis, requiring controlled reaction conditions during subsequent steps to form the hydrazide (3) [2].
  • Cost of Raw Materials: The commercial price of the final compound is high, suggesting that the cost of starting materials or the synthesis itself could be a significant constraint at larger scales [1].

Q2: Are there any safety concerns related to the synthesis? Yes, working with compounds containing 4-hydroxyphenyl moieties and their synthetic intermediates requires standard laboratory safety precautions. The high commercial price also suggests that the synthesis may involve expensive or hazardous reagents [1] [2].

Key Technical Notes & Disclaimer

  • Limited Specific Data: The information presented is primarily derived from research on closely related chemical analogues, not on this compound itself [2].
  • Generalized Workflow: The synthesis workflow is adapted from a published methodology for similar compounds and should be validated in the laboratory [2].
  • Safety First: The provided information is for technical reference only. You must consult relevant chemical safety documents (SDS) and conduct your own risk assessments before performing any experiments.

References

N-(4-Hydroxyphenyl)propanamide isomer separation methods

Author: Smolecule Technical Support Team. Date: February 2026

Core UHPLC Method for Related Compounds

While isolating N-(4-Hydroxyphenyl)propanamide isomers specifically was not described, one study detailed an ultra-fast method for separating a mixture that included This compound from paracetamol and numerous other impurities [1].

The table below summarizes the key parameters of this method, which serves as an excellent starting point for method development.

Parameter Specification
Column BlueOrchid 120 C18, 100 × 2 mm, 1.8 μm [1]
Mobile Phase A Acetonitrile (ACN) [1]
Mobile Phase B Buffer (pH 3.7) [1]
Gradient 13% A to 70% A over 2.0 min [1]
Flow Rate 0.8 mL/min [1]
Temperature 50 °C [1]
Detection UV at 245 nm [1]
Injection Volume 1 μL [1]
Approximate Runtime Under 2 minutes [1]

This method successfully separated this compound from its position isomer, N-(2-hydroxyphenyl)acetamide, and other closely related compounds, demonstrating its utility for resolving similar chemical structures [1].

Frequently Asked Questions & Troubleshooting

Here are some common challenges and guidance based on general separation science principles and the gathered data.

Q1: What can I do if I cannot achieve baseline separation for the isomers?

  • Adjust the gradient profile. A shallower gradient around the retention time of your isomers can improve resolution. Use the described method (13-70% ACN in 2 min) as a starting point and modify the slope [1].
  • Fine-tune the mobile phase pH. The use of a buffer at pH 3.7 suppresses the ionization of acidic and basic groups, often leading to sharper peaks and better resolution [1]. Experiment with small pH adjustments.
  • Consider column temperature. The reference method used 50°C [1]. Increasing temperature can reduce backpressure and improve kinetics, potentially enhancing separation.

Q2: How can I make my method more environmentally friendly (Green Chemistry)?

  • Switch to Water/ACN mobile phases. The method in [1] uses ACN and a buffer. Where possible, explore if the buffer can be replaced with water, especially in early scouting runs. Water and ACN are less hazardous than methanol and phosphate buffers [2].
  • Validate with green metrics. Modern methodologies assess environmental impact using tools like the Analytical GREEnness (AGREE) metric. One study on paracetamol methods used distilled water as a solvent, noting it as the "greenest" option for being safe and environmentally benign [2].

Q3: My target analyte is a minor component in a mixture. How can I improve its detection?

  • Employ a sample enrichment technique. If the isomer of interest is a minor impurity, a simple pre-concentration or enrichment step can enhance its signal, making accurate quantification possible [2].

Troubleshooting and Method Development Workflow

For a systematic approach to resolving separation issues, you can follow this general workflow, which incorporates the insights from the research:

Start Start: Separation Issue C1 Reproduce Base UHPLC Method (1.8µm C18, low-pH buffer, gradient) Start->C1 C2 Baseline resolution achieved? C1->C2 C3 Optimize Gradient Slope and Temperature C2->C3 No C4 Peak shape acceptable? C2->C4 Yes C3->C2 Re-evaluate C5 Adjust Mobile Phase pH and/or Buffer Concentration C4->C5 No (tailing) C6 Sensitivity sufficient? C4->C6 Yes C5->C4 C7 Consider Sample Enrichment or Path Length Increase C6->C7 No Success Successful Separation C6->Success Yes C7->Success

Key Takeaways for Your Experiments

  • Leverage UHPLC with Sub-2µm Particles: The primary method demonstrates that using a 1.8 µm C18 column with a water-ACN gradient at low pH is a highly effective strategy for rapidly separating hydroxyphenyl acetamide/propanamide isomers [1].
  • pH Control is Critical: Maintaining a buffered mobile phase at a low pH (~3.7) is a common and successful tactic for achieving good peak shape for compounds with ionizable phenolic groups [1].
  • Explore Green Solvents: For sustainable method development, water and ACN are preferred over more hazardous solvent systems, and their effectiveness is supported by the literature [2].

References

Comprehensive Structure-Activity Relationship Analysis of N-(4-Hydroxyphenyl)propanamide Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Structural Overview and Therapeutic Significance

The N-(4-hydroxyphenyl)propanamide structure represents a versatile pharmacophore with demonstrated therapeutic potential across multiple biological domains. This core structure consists of a propanamide chain linked to a 4-hydroxyphenyl ring, creating a molecular framework that permits extensive structural modifications while maintaining biological relevance. The hydroxyl group on the phenyl ring provides a key site for hydrogen bonding and chemical derivatization, while the amide linkage offers structural stability and directional control for attaching various substituents. Recent medicinal chemistry campaigns have exploited this scaffold to develop compounds with diverse biological activities, particularly in the areas of antimicrobial agents targeting drug-resistant pathogens and central nervous system modulators affecting orphan receptor systems.

The strategic importance of this scaffold lies in its balanced molecular properties and synthetic versatility. Researchers have systematically modified each region of the core structure—the hydroxyphenyl ring, the propanamide chain, and the terminal substituents—to optimize pharmacological profiles. These efforts have yielded compounds with improved target affinity, selectivity, and drug-like properties. The following sections provide a detailed analysis of how specific structural modifications influence biological activity across different therapeutic targets, supported by experimental data and structure-activity relationship (SAR) trends observed in recent scientific literature.

Antimicrobial Activity Against Drug-Resistant Pathogens

Quantitative Analysis of Antimicrobial Efficacy

Table 1: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Against ESKAPE Pathogens

Compound Structural Features MRSA MIC (µg/mL) VRE MIC (µg/mL) Gram-negative MIC (µg/mL) Candida auris MIC (µg/mL)
Hydrazones 14-16 Heterocyclic substituents 1–8 0.5–2 8–64 8–64
Derivative 26 2-hydroxyphenyl core, nitro-heterocyclic 4–16 4–16 >128 16 (C. albicans)
Standard Drug (Vancouver) - 1–2 1–2 - -
Standard Drug (Fluconazole) - - - - 1–4

Table 2: Structural Modification Effects on Antimicrobial Activity

Region Modified Specific Modification Activity Impact Optimal Substituents
Phenol position 4-OH vs 2-OH 4-OH shows broader spectrum 4-hydroxyphenyl
Amino acid chain β-alanine derivatives Enhanced Gram-positive activity N-substituted β-alanine
Hydrazide moiety Aromatic vs heterocyclic Heterocyclic improves potency Nitrofuryl, nitrothienyl
Terminal substituents Electron-withdrawing groups Nitro group enhances activity 4-nitrophenyl, 5-nitro-2-furyl

The antimicrobial evaluation of this compound derivatives has revealed potent activity against clinically significant drug-resistant pathogens. Compounds featuring the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold demonstrated structure-dependent antimicrobial activity against ESKAPE group bacteria and drug-resistant Candida species [1]. The most promising results were observed with hydrazone derivatives 14-16, which contained heterocyclic substituents and exhibited the broadest spectrum of activity. These compounds showed exceptional potency against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1 to 8 µg/mL, and remarkable activity against vancomycin-resistant Enterococcus faecalis with MIC values as low as 0.5–2 µg/mL [1]. Additionally, these derivatives maintained activity against Gram-negative pathogens (MIC 8–64 µg/mL) and drug-resistant Candida species (MIC 8–64 µg/mL), including the emerging multidrug-resistant fungus Candida auris [1].

The structure-activity relationship analysis reveals that specific structural modifications significantly influence antimicrobial efficacy. Derivatives bearing a 2-hydroxyphenyl core instead of the 4-hydroxyphenyl isomer demonstrated more selective activity, primarily targeting Gram-positive bacteria with MIC values ranging from 4 to 128 µg/mL [2]. Particularly, compound 26 (with a 2-hydroxyphenyl core and specific heterocyclic substitutions) exhibited strong antimicrobial activity against both S. aureus TCH-1516 and E. faecalis AR-0781, with potency comparable to control antibiotics [2]. This compound also demonstrated antifungal activity against drug-resistant Candida albicans AR-0761 with an MIC of 16 µg/mL [2]. The presence of electron-withdrawing groups such as nitro substituents on aromatic or heterocyclic rings consistently enhanced antimicrobial potency, with 4-nitrophenyl (compound 9), 5-nitro-2-thienyl (compound 17), and 5-nitro-2-furyl (compound 18) derivatives showing the most promising activity against MRSA [2].

Structural Insights for Antimicrobial Optimization

The propanamide linkage appears to serve as a conformational control element that optimally positions pharmacophoric elements for interaction with microbial targets. Molecular modifications that increase planarity and rigidity, such as the incorporation of hydrazone linkages, generally enhance antimicrobial activity while maintaining favorable selectivity indices [1]. The hydrophobic character of specific substituents also plays a crucial role in determining antimicrobial potency, particularly against fungal pathogens where compounds with balanced lipophilicity demonstrated improved membrane penetration [1].

The heterocyclic substitutions on the hydrazone moiety significantly influence the spectrum of activity. Derivatives featuring nitrogen-containing heterocycles showed enhanced activity against Candida species, while those with sulfur-containing heterocycles exhibited improved potency against Gram-positive bacteria [1]. This suggests that strategic incorporation of specific heteroatoms can fine-tune antimicrobial selectivity. Additionally, the presence of a free hydroxyl group on the phenyl ring proved essential for activity, as O-substituted derivatives generally showed reduced potency across all tested microbial strains [1] [2].

GPR88 Agonist Activity for CNS Disorders

Strategic Structural Modifications for Neuroreceptor Targeting

Table 3: GPR88 Agonist Activity of (4-Substituted-phenyl)acetamide Derivatives

Compound Structural Features EC₅₀ (nM) Relative Potency vs 2-AMPP Key Structural Modifications
2-AMPP Parent compound 414 1.0 Standard reference
Triazole 6 Triazole substituent 14 29.6 Ether side chain optimization
Reversed amide 8 (R)-hydroxymethyl, (S)-α-methylbenzyl 45 9.2 Amide reversal strategy
Reversed amide 10 (S)-hydroxymethyl, (R)-α-methylbenzyl 52 8.0 Amide reversal strategy

The This compound scaffold has been strategically modified to develop potent agonists for the orphan receptor GPR88, a Gαi/o-coupled GPCR expressed predominantly in the brain and considered a promising target for psychiatric and neurodegenerative disorders [3]. Through rational drug design based on the cryo-EM structure of GPR88 in complex with known agonists, researchers implemented a "reversed amide" strategy to create novel (4-substituted-phenyl)acetamides with improved receptor activity [3]. This approach altered the orientation of pharmacophores on both sides of the amide bond, resulting in compounds with distinct binding modes compared to previous agonist scaffolds.

The structure-activity relationship analysis for GPR88 agonism revealed strict stereochemical requirements. For the reversed amide series, the (R)-hydroxymethyl, (S)-α-methylbenzyl isomer (compound 8) demonstrated the highest agonist activity with an EC₅₀ of 45 nM, while other diastereomers showed significantly reduced potency [3]. Systematic exploration of substituents at four distinct sites (A-D) of the molecular scaffold identified critical ligand-receptor interactions necessary for high potency. In particular, modifications to the ether side chain and the amide cap groups significantly influenced both potency and pharmacokinetic properties [3]. The most potent compound in this series (triazole derivative 6) achieved an EC₅₀ of 14 nM, representing a 30-fold improvement over the parent 2-AMPP compound [3].

G Start This compound Core Structure A1 Antimicrobial Optimization Pathway Start->A1 A2 GPR88 Agonist Optimization Pathway Start->A2 B1 4-OH position enhances spectrum A1->B1 B2 β-amino acid chain improves activity A1->B2 B3 Heterocyclic hydrazides boost potency A1->B3 B4 Nitro substituents increase efficacy A1->B4 C1 Reversed amide strategy improves binding A2->C1 C2 (R)-hydroxymethyl group critical for activity A2->C2 C3 Ether side chain modulation enhances potency A2->C3 C4 Stereochemistry dictates efficacy A2->C4 D1 Broad-spectrum antimicrobials vs MRSA, VRE, Candida B1->D1 B2->D1 B3->D1 B4->D1 D2 CNS therapeutics for psychiatric disorders C1->D2 C2->D2 C3->D2 C4->D2

Diagram 1: Structure-Activity Relationship Optimization Pathways for this compound Derivatives

Molecular Recognition Elements for GPR88 Activation

Computational docking studies suggest that these novel GPR88 agonists bind to the same allosteric site occupied by the reference compound 2-PCCA, formed by transmembrane segments 5, 6, and the C terminus of the α5 helix of the Gαi protein [3]. The major contacts between the agonists and GPR88 are mediated by hydrophobic interactions, supplemented by specific hydrogen bonds formed by the primary amine with the backbone carbonyl of S282 [3]. The strategic reversal of the amide bond in these compounds represents a successful example of bioisosteric replacement in medicinal chemistry, leading to favorable changes in potency while accessing new chemical space with potential for intellectual property protection [3].

The pharmacological characterization of these optimized compounds revealed not only improved receptor activation but also enhanced drug-like properties. Selected compounds underwent in vitro ADME profiling to determine their aqueous solubility and blood-brain barrier permeability, essential characteristics for central nervous system targets [3]. While the triazole derivative 6 demonstrated exceptional in vitro potency, it exhibited poor brain bioavailability in pharmacokinetic studies, limiting its utility for in vivo applications [3]. This highlights the importance of balancing target potency with pharmacokinetic optimization in the development of neurotherapeutic agents based on the this compound scaffold.

Experimental Protocols and Methodologies

Chemical Synthesis and Characterization

The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives typically begins with the reaction of 4-aminophenol with methyl acrylate in 2-propanol or acrylic acid in water under reflux conditions [1]. This initial step yields key intermediates including N-(4-hydroxyphenyl)-β-alanine methyl ester or 3,3′-((4-hydroxyphenyl)azanediyl)di(propanoic)acid depending on reaction conditions [1]. Subsequent modifications involve:

  • Hydrazide formation through hydrazinolysis of ester intermediates in propan-2-ol under reflux
  • Hydrazone synthesis by reacting hydrazide intermediates with aromatic or heterocyclic aldehydes in methanol at reflux temperature
  • Heterocyclic ring formation through cyclization reactions with appropriate reagents

For the GPR88-targeted compounds, the synthetic approach employs an asymmetric strategy using Evans oxazolidinone auxiliaries to control stereochemistry at critical chiral centers [3]. The synthesis involves:

  • Mitsunobu reaction of methyl 2-(4-hydroxyphenyl)-acetate with appropriate alcohols to install ether side chains
  • Asymmetric hydroxymethylation using TiCl₄-mediated reactions with s-trioxane to introduce chiral hydroxymethyl groups
  • Amide coupling through HBTU-mediated reactions or acid chloride methodologies
  • Reductive removal of chiral auxiliaries and protective groups

Structural characterization of all compounds is performed using comprehensive analytical techniques including ¹H and ¹³C NMR spectroscopy, IR spectroscopy, mass spectrometry, and elemental analysis [1] [2]. The purity of compounds is verified by TLC chromatography, and melting points are determined using a Büchi melting point analyzer [2]. For compounds existing as isomeric mixtures due to restricted rotation around amide bonds, NMR analysis provides detailed information about isomeric composition and predominant conformations in solution [1].

Biological Evaluation Methods
4.2.1 Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound derivatives is evaluated using standardized broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines [1] [2]. The experimental protocol involves:

  • Preparation of compound stock solutions in appropriate solvents (typically DMSO) followed by serial two-fold dilutions in culture medium
  • Inoculation with standardized microbial suspensions at concentrations of 5 × 10⁵ CFU/mL for bacteria or 2.5 × 10³ CFU/mL for Candida species
  • Incubation at 35°C for 16-20 hours for bacteria or 48-72 hours for fungi
  • Determination of Minimum Inhibitory Concentration (MIC) as the lowest compound concentration showing no visible growth
  • Reference antibiotics including vancomycin, tetracycline, and fluconazole are included as positive controls

For selected compounds with potent activity, additional time-kill assays and cytotoxicity evaluations are performed using mammalian cell lines (e.g., human dermal fibroblasts) to determine selectivity indices [2] [4]. The assay conditions typically involve:

  • Exposure of mammalian cells to compounds for 48-72 hours
  • Assessment of cell viability using MTT assay or similar colorimetric methods
  • Calculation of IC₅₀ values for cytotoxicity and comparison with antimicrobial MIC values
4.2.2 GPR88 Agonist Activity Assays

The GPR88 agonist activity is determined using cAMP accumulation assays in cell-based systems [3]. The experimental methodology includes:

  • Transfection of appropriate cell lines with human GPR88 expression plasmids
  • Stimulation with test compounds followed by cell lysis
  • Quantification of intracellular cAMP levels using commercial ELISA kits or homogeneous time-resolved fluorescence (HTRF) assays
  • Determination of EC₅₀ values through nonlinear regression analysis of concentration-response curves
  • Reference compounds including 2-AMPP and 2-PCCA are included as assay controls

For selected compounds, receptor binding affinity is assessed using competitive radioligand binding assays with cytosolic AR prepared from rodent ventral prostates and 17α-methyl-[³H]mibolerone as the radioligand [5]. Additionally, target engagement is confirmed in more physiologically relevant systems using [³⁵S]GTPγS binding assays with striatal membranes from wild-type and GPR88 knockout mice [3].

Research Applications and Future Directions

The comprehensive structure-activity relationship analysis of this compound derivatives reveals two primary therapeutic applications with significant future potential. In the antimicrobial field, these compounds address the critical need for novel agents against drug-resistant pathogens, particularly MRSA, VRE, and emerging multidrug-resistant Candida species including C. auris [1] [2]. The most promising derivatives demonstrate potency comparable to current standard antibiotics while exhibiting a novel chemical scaffold that may overcome existing resistance mechanisms. Future optimization should focus on improving spectrum of activity against Gram-negative pathogens and enhancing pharmacokinetic properties for systemic administration.

In the neuroscience domain, the GPR88-targeted compounds represent innovative tools for investigating orphan receptor functions and developing potential therapeutics for psychiatric disorders, Parkinson's disease, and alcohol use disorder [3]. The successful application of structure-based drug design and amide reversal strategies provides a blueprint for further optimization of this scaffold. Future efforts should prioritize compounds with balanced in vitro potency and favorable blood-brain barrier penetration to enable in vivo efficacy studies in relevant disease models.

The structural plasticity of the this compound core continues to offer opportunities for exploration of additional therapeutic applications. Emerging research suggests potential utility in androgen receptor modulation [6] [5] and antifungal development [4], indicating that this versatile scaffold may yield additional therapeutic candidates as SAR understanding deepens. The continued integration of structural biology insights with medicinal chemistry optimization will likely uncover new applications for this privileged structure in addressing unmet medical needs.

Table 4: Comparative Analysis of Optimized Structural Profiles for Different Therapeutic Applications

Parameter Antimicrobial Applications GPR88 Agonist Applications
Optimal phenol position 4-OH (broader spectrum) vs 2-OH (Gram-positive selective) 4-OH with specific ether substitutions
Preferred chain length β-amino acid derivatives Reversed amide with stereochemical control
Key substituents Heterocyclic hydrazides, nitroaromatics Chiral hydroxymethyl, α-methylbenzyl
Structural constraints Planar hydrazone linkage for rigidity Defined stereocenters at specific positions
Physical property targets Balanced lipophilicity (LogP ~2-4) CNS multiparameter optimization (ClogP ~2-4, TPSA <90)
Current status Promising in vitro activity vs multidrug-resistant pathogens Potent in vitro agonists with PK challenges

References

N-(4-Hydroxyphenyl)propanamide antimicrobial potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Potency Comparison

Compound Core Structure MRSA (µg/mL) VRE (µg/mL) Gram-negative Bacteria (µg/mL) Candida auris (µg/mL)
Hydrazones 14-16 3-((4-hydroxyphenyl)amino)propanoic acid derivative with heterocyclic substituents [1] 1 - 8 0.5 - 2 8 - 64 Included in general "drug-resistant Candida species" range (8 - 64) [1]
Intermediate 2 N-(4-hydroxyphenyl)-β-alanine methyl ester [1] Weak activity Weak activity No activity No activity [1]
Intermediate 3 N-(4-hydroxyphenyl)-β-alanine hydrazide [1] No activity No activity No activity Information missing
Intermediate 4 3,3′-((4-hydroxyphenyl)azanediyl)di(propanoic) acid [1] No activity No activity No activity No activity [1]

Experimental Protocols for Key Data

The potency data shown above was generated using standardized microbiological methods to ensure reliability and reproducibility.

  • Antimicrobial Susceptibility Testing (AST): The primary method used to determine the Minimum Inhibitory Concentration (MIC) is the broth microdilution technique, as recommended by the Clinical and Laboratory Standards Institute (CLSI) [2]. This method involves diluting the antimicrobial compound in a liquid growth medium, inoculating with a standardized number of microbes, and incubating to determine the lowest concentration that visually inhibits growth [2].
  • Pathogen Strains Tested: The synthesized compounds were screened against clinically significant, multidrug-resistant isolates. These included ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and azole-resistant fungal pathogens like Candida auris [1] [3].
  • Compound Synthesis Workflow: The synthesis of these derivatives followed a multi-step pathway, beginning with a core reaction between 4-aminophenol and acrylic acid or its esters [1] [3]. Subsequent chemical modifications created the diverse library of final compounds.

The following diagram illustrates the general experimental workflow from compound synthesis to potency evaluation.

G Start Start: 4-Aminophenol Step1 Reaction with Acrylic Acid/Esters Start->Step1 Step2 Synthesis of Core Intermediate (Compound 2, 3, or 4) Step1->Step2 Step3 Further Chemical Modification (e.g., with aldehydes) Step2->Step3 Step4 Library of Final Derivatives (Compounds 2-37) Step3->Step4 Step5 Broth Microdilution Assay Step4->Step5 Step6 MIC Determination Step5->Step6

Mechanism of Action Insights

While the exact molecular targets of these specific derivatives require further elucidation, research on similar amino acid derivatives provides strong clues to their potential mechanisms of action.

  • Inhibition of Cell Wall Biosynthesis: Many amino acid derivatives interfere with enzymes in the peptidoglycan synthesis pathway (such as the MurA-F enzymes), which is essential for bacterial cell wall integrity [1]. This pathway is a particularly attractive target because it is not present in human cells, allowing for selective toxicity [4].
  • Multi-Target Engagement: The structural versatility of the amino acid scaffold, allowing for the incorporation of various aromatic and heterocyclic groups, suggests the potential for these compounds to simultaneously disrupt multiple critical pathways in microbial cells [1]. This can include interactions with cell membranes and inhibition of nucleic acid or protein synthesis [5].

The diagram below maps these potential mechanisms onto a bacterial cell.

G cluster_bacterial_cell Bacterial Cell Compound Amino Acid Derivative PBP Penicillin-Binding Proteins (PBP2a) Compound->PBP Potential Target (Similar to β-lactams) Mur Mur Enzymes (A-F) in Cytoplasm Compound->Mur Primary Proposed Target Membrane Cell Membrane Compound->Membrane Potential Disruption Ribosome Ribosome Compound->Ribosome Potential Inhibition DNA DNA/RNA Compound->DNA Potential Interaction Wall Peptidoglycan Assembly Mur->Wall Biosynthesis

Research Implications and Next Steps

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, particularly its hydrazone derivatives, represents a promising starting point for developing novel antimicrobials.

  • Promising Compounds: Hydrazones 14-16, which contain heterocyclic substituents, are the most promising leads due to their potent, broad-spectrum activity against some of the most challenging multidrug-resistant pathogens [1] [3].
  • Scaffold for Development: The core structure is considered a "foundational platform" for further optimization. Its synthetic versatility allows medicinal chemists to fine-tune properties to improve potency, spectrum, and pharmacological characteristics [1] [6].
  • Future Research Directions: The next critical steps involve mechanism of action studies to confirm the precise cellular targets, medicinal chemistry optimization of the lead compounds, and in vivo efficacy and toxicity testing in animal models to assess therapeutic potential [1].

References

N-(4-Hydroxyphenyl)propanamide synthetic methods comparison

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Activity of Related Antimicrobial Compounds

The tables below summarize the synthetic methods and resulting antimicrobial activity for two closely related compound classes reported in recent studies.

1. 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (2024 Study) [1] [2]

This research explores a scaffold where the propanamide chain is part of a β-amino acid structure, modified into various hydrazide and hydrazone derivatives.

Compound Class / Example Key Synthetic Steps Yield Minimum Inhibitory Concentration (MIC) [μg/mL]

| Key Intermediate: Methyl Ester N-(4-hydroxyphenyl)-β-alanine methyl ester | Reaction of 4-aminophenol with methyl acrylate in 2-propanol under reflux [1] [2]. | Information not specified in abstract. | Weak activity against S. aureus and E. faecalis [1]. | | Key Intermediate: Diacid 3,3'-((4-Hydroxyphenyl)azanediyl)dipropionic acid | Reaction of 4-aminophenol with acrylic acid in water under reflux for 14 hours [1] [2]. | Information not specified in abstract. | No antibacterial activity [1]. | | Active Hydrazone Derivatives e.g., Compounds 14-16 | Condensation of the β-alanine hydrazide intermediate with heterocyclic aldehydes in methanol under reflux [1] [2]. | 58-94% | MRSA: 1-8 μg/mL VRE: 0.5-2 μg/mL Candida auris: 8-64 μg/mL [1] [2]. |

2. N-substituted β-Amino Acid Derivatives with 2-Hydroxyphenyl Core (2025 Study) [3] [4]

This study investigates a similar scaffold but with a 2-hydroxyphenyl (ortho-) core instead of the 4-hydroxyphenyl (para-) core.

Compound Class / Example Key Synthetic Steps Yield Minimum Inhibitory Concentration (MIC) [μg/mL]

| Key Intermediate: Diacid 3,3'-((2-Hydroxyphenyl)azanediyl)dipropionic acid | Reaction of o-aminophenol with acrylic acid in water under reflux for 14 hours [3] [4]. | 75% | Specific values not provided for intermediate; active derivatives showed MICs from 4-128 μg/mL [3]. | | Active Final Derivatives e.g., Compounds 9, 17, 18, 26 | Further functionalization of the diacid intermediate using peptide coupling reagents (e.g., HBTU) with aromatic and heterocyclic amines [3] [4]. | Information not specified in abstract. | MRSA USA300: 4-16 μg/mL C. albicans AR-0761 (for Compound 26): 16 μg/mL [3] [4]. |

Detailed Experimental Workflow

The synthesis of these N-substituted β-amino acid derivatives follows a logical sequence, starting from simple materials and building towards complex final compounds. The following diagram outlines the general workflow for constructing these antimicrobial agents.

Start Starting Materials: 4-Aminophenol or 2-Aminophenol Step1 N-alkylation Reflux in water or 2-propanol Start->Step1 Int1 Key Intermediate: β-Amino Acid or Ester Step1->Int1 Step2 Functionalization (Hydrazide formation, Peptide Coupling) Int1->Step2 Int2 Advanced Intermediate (e.g., Hydrazide) Step2->Int2 Step3 Derivatization (Condensation with aldehydes) Int2->Step3 End Final Active Compounds (Hydrazones, Amides) Step3->End Data Biological Evaluation: Antimicrobial Assays End->Data

Key Experimental Protocols [3] [1]:

  • N-alkylation to form β-Amino Acid Intermediate: A mixture of the aminophenol starting material (e.g., 100 mmol) and acrylic acid (250 mmol) in water (100 mL) is heated under reflux for 14 hours. The reaction mixture is then cooled, and the resulting crystalline product is filtered off, washed with propan-2-ol, and dried [3] [1].
  • Hydrazone Formation: The hydrazide intermediate is reacted with an appropriate aldehyde (e.g., aromatic or heterocyclic aldehydes) in methanol. The mixture is heated under reflux temperature to form the hydrazone derivative, typically in good yields (58-94%) [1] [2].
  • Amide Coupling for Final Derivatives: The diacid intermediate is dissolved in dimethylformamide (DMF) with heating. A separate solution of an aromatic amine (e.g., sulfanilamide) in DMF is prepared. The solutions are combined, and a base (triethylamine) is added. A solution of the coupling reagent HBTU in DMF is then added dropwise, and the reaction mixture is stirred at room temperature for 24 hours. The product is often isolated by dilution with water and crystallization [3].

Key Takeaways for Researchers

  • Scaffold Hopping is Prevalent: Medicinal chemistry efforts often focus on a core "scaffold," such as the 3-((hydroxyphenyl)amino)propanoic structure. Researchers systematically modify its substituents to optimize potency and properties [3] [1].
  • Structure-Activity Relationship (SAR) is Crucial: The data shows that simple intermediates like the methyl ester or diacid have weak or no activity. Significant antimicrobial potency is achieved only after introducing specific aromatic and heterocyclic substituents (e.g., nitrophenyl, nitrothienyl), highlighting the importance of these groups for bioactivity [3] [1].
  • Activity is Structure-Dependent: The position of the phenolic hydroxyl group (2- vs. 4-) and the nature of the N-substituent lead to distinct activity profiles, selectively targeting Gram-positive bacteria and drug-resistant fungi [3] [1].

References

Antimicrobial Efficacy of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

A 2024 study synthesized a library of 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (compounds 2–37) and evaluated their activity against multidrug-resistant bacterial and fungal pathogens, including the ESKAPE group and Candida auris [1] [2].

The table below summarizes the minimum inhibitory concentration (MIC) data for the most active compounds compared to a baseline intermediate [1] [2]:

Compound MRSA VRE (E. faecalis) Gram-negative Pathogens Drug-resistant Candida spp. (incl. C. auris)
Intermediate 2 Weak activity Weak activity Not Active Not Active
Hydrazide 3 Not Active Not Active Not Active Not Active
Hydrazones 14-16 (Heterocyclic) 1-8 µg/mL 0.5-2 µg/mL 8-64 µg/mL 8-64 µg/mL

The core scaffold demonstrated structure-dependent activity. The most potent and broad-spectrum activity was found in hydrazone derivatives 14-16, which contain heterocyclic substituents [1] [2].

Experimental Protocol for Antimicrobial Testing

The following methodology was used to generate the data above [1] [2]:

  • Compound Preparation: A library of 36 novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives (compounds 2–37) was synthesized and characterized.
  • Microbial Strains: Testing was conducted against a panel of clinically relevant, multidrug-resistant pathogens. This included Gram-positive bacteria (e.g., methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis), Gram-negative ESKAPE pathogens, and drug-resistant fungal species (including Candida auris).
  • Activity Assay: The minimum inhibitory concentration (MIC) was determined for each compound. The MIC is the lowest concentration of a compound that prevents visible microbial growth.
  • Mechanistic Insight: Researchers proposed that these amino acid derivatives may inhibit enzymes involved in bacterial cell wall synthesis (such as those in the MurA-F pathway), which are essential and attractive targets for overcoming resistance [1] [2].

Anticancer Activity of a Triazole-Capped Hydroxamic Acid Derivative

A 2025 study reported on a series of heteroaryl-capped hydroxamic acid derivatives, designed as histone deacetylase (HDAC) inhibitors. Among them, compound VI(i) showed significant anti-breast cancer activity [3].

The table below summarizes the key efficacy data for compound VI(i):

Assay Type Target Cell Line(s) Result / IC₅₀ Value Key Findings
Antiproliferative (SRB) MCF-7, A-549 GI₅₀ < 10 µg/mL Potent growth inhibition
Cytotoxicity (MTT) MCF-7 60 µg/mL Most potent against breast cancer cells
MDA-MB-231 IC₅₀ > 60 µg/mL Lower potency
A-549 IC₅₀ > 60 µg/mL Lower potency
HEK-293 (Normal) Minimal toxicity Selective for cancer cells
Experimental Protocol for Anticancer Testing

The efficacy of compound VI(i) was established through the following experiments [3]:

  • In Vitro Antiproliferative Assay: The Sulforhodamine B (SRB) assay was used to measure drug-induced cytotoxicity and cellular protein content, indicating growth inhibition.
  • Cytotoxicity Assay: The MTT assay was used to quantify cell viability and metabolic activity, determining the half-maximal inhibitory concentration (IC₅₀).
  • Mechanistic Studies:
    • Apoptosis Analysis: Using Annexin V/PI staining and flow cytometry, researchers found that VI(i) induced early (17.18%) and late (10.22%) apoptosis.
    • Cell Cycle Analysis: Flow cytometry revealed that VI(i) causes cell cycle arrest at the S and G2/M phases.
    • ROS Generation: The compound increased reactive oxygen species (ROS) in a concentration-dependent manner.
    • HDAC Inhibition Assay: Compound VI(i) was confirmed to inhibit HDAC enzymes, particularly isoforms 1 and 6, which was further validated by molecular docking and molecular dynamics simulations [3].

Activity in Other Therapeutic Areas

The 4-hydroxyphenyl propanamide scaffold shows versatility, with research indicating potential in other areas:

  • Central Nervous System (CNS) Targets: Some 4-hydroxyphenylglycine derivatives act as potent agonists for the orphan GPCR GPR88, a potential target for basal ganglia disorders like schizophrenia and anxiety [4]. For example, an azide-containing analogue (9) showed an EC₅₀ of 134 nM in a cAMP functional assay [4].
  • Pain Management: Piperidine propionamide derivatives, which share structural features, have been developed as dual sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists, showing potent anti-nociceptive effects in animal models of formalin-induced pain and neuropathic pain [5].

Mechanisms of Action and Experimental Pathways

The described efficacy stems from the ability of these derivatives to interact with specific biological targets. The diagrams below outline the key experimental workflows and mechanisms of action discussed in the research.

G cluster_A Proposed Antimicrobial Mechanism cluster_B Confirmed Anticancer Mechanism Synthesis Synthesis Screening Screening Synthesis->Screening MIC_Assay MIC Determination Screening->MIC_Assay Antimicrobial Path Cell_Based_Assays Cell-Based Assays (SRB/MTT) Screening->Cell_Based_Assays Anticancer Path MechanismA Inhibition of Cell Wall Synthesis (e.g., Mur Enzymes) MIC_Assay->MechanismA Active Compounds MechanismB HDAC Inhibition Cell_Based_Assays->MechanismB Active Compounds dashed dashed        color=        color= Apoptosis Induces Apoptosis MechanismB->Apoptosis CellCycleArrest Cell Cycle Arrest (S and G2/M phases) MechanismB->CellCycleArrest ROS ROS Generation MechanismB->ROS

Key Conclusions for Researchers

  • Promising Scaffold: The N-(4-hydroxyphenyl)propanamide scaffold is a versatile and promising structure for developing new antimicrobial and anticancer agents, particularly against challenging multidrug-resistant strains [1] [2] [3].
  • Structure-Activity Relationship (SAR) is Crucial: The biological efficacy is highly dependent on the substituents attached to the core scaffold. Minor structural changes can significantly enhance potency, spectrum of activity, and selectivity, as seen with the hydrazones 14-16 and the triazole-capped compound VI(i) [1] [2] [3].
  • Clear Path for Further Development: The available experimental protocols and mechanistic insights provide a solid foundation for the further optimization and development of these derivatives into pre-clinical candidates.

References

N-(4-Hydroxyphenyl)propanamide validation analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identity and Role

N-(4-Hydroxyphenyl)propanamide is known in the pharmaceutical industry as Acetaminophen Related Compound B [1]. It is officially recognized as a certified reference material and is used in quality control for the analysis of acetaminophen (paracetamol) [1].

General Framework for Method Validation

While a direct comparison for this specific compound is not available, analytical methods for pharmaceutical compounds are typically validated against standard criteria. The table below outlines the key parameters and their standard acceptance criteria, which would form the basis of any objective comparison [2].

Validation Parameter Description Typical Acceptance Criteria
Linearity & Range Ability to get test results proportional to analyte concentration [3] [2]. Correlation coefficient (R²) > 0.995 [3] [2].
Accuracy Closeness between the accepted reference value and the value found [2]. Recovery of 97-103% [3] [2].
Precision Closeness of agreement between a series of measurements (Repeatability & Intermediate Precision) [3] [2]. % Relative Standard Deviation (RSD) ≤ 2.0% [3] [2].
Specificity Ability to assess the analyte unequivocally in the presence of other components [3]. No interference from impurities, degradation products, or excipients [3].
LOD & LOQ Limit of Detection & Limit of Quantitation. The lowest amount that can be detected/quantified [2]. LOD = 3.3(SD/S); LOQ = 10(SD/S), where SD=standard deviation, S=slope of calibration curve [2].
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters [3]. System suitability parameters remain within specified limits [3].

The general workflow for developing and validating an HPLC method, which is commonly used for such analyses, can be summarized as follows:

G Start Method Development and Validation A Select Chromatographic Conditions (Column, Mobile Phase) Start->A B Establish System Suitability A->B C Validate Method Parameters (Accuracy, Precision, etc.) B->C D Apply Method to Real Sample Analysis C->D

References

N-(4-Hydroxyphenyl)propanamide bioisostere comparison

Author: Smolecule Technical Support Team. Date: February 2026

Bioisosteric Replacements for Amide Bonds

The amide bond in compounds like N-(4-Hydroxyphenyl)propanamide is a common target for bioisosteric replacement to improve metabolic stability, alter physicochemical properties, or access novel intellectual property [1]. The table below summarizes some relevant bioisosteres and their applications.

Bioisostere Key Characteristics & Rationale Experimental Context & Findings
1,3,4-Oxadiazole A heterocyclic ring that can mimic the planar geometry and hydrogen-bond accepting potential of an amide carbonyl. Often used to reduce metabolism and adjust lipophilicity [1] [2]. In GPR88 agonist development, replacing an amide with a 5-amino-1,3,4-oxadiazole bioisostere resulted in analogs with significantly improved potency (e.g., EC50 = 59 nM) and lower lipophilicity compared to the lead compound [2].
Reverse Amide Involves inverting the direction of the amide bond (CONH to NHCO). This alters the display of pharmacophores and the molecule's hydrogen-bonding donor/acceptor pattern, potentially leading to a different binding mode [1] [3]. Application to a GPR88 agonist scaffold successfully generated novel agonists with comparable or better potency than the original lead. This strategy provided a new, patentable chemical series for optimization [3].
Hydrogen-by-Fluorine Replacement Replacing hydrogen with fluorine on an aromatic ring is a classic isosteric replacement. The C-F bond is strong and resistant to metabolic cleavage, and fluorine's high electronegativity can influence electron distribution and pKa [4]. This strategy is widely used to block sites of oxidative metabolism. For instance, a fluorine-containing bioisostere of Dimebon (DF402) demonstrated efficacy in slowing disease progression in a mouse model of ALS [5].
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives Represents a structural hybrid, replacing the propanamide with an aminopropanoic acid derivative. This scaffold has shown promise in yielding compounds with anticancer and antioxidant activity [6]. Derivatives bearing heterocyclic substituents (e.g., 2-furyl, 5-nitro-2-thienyl) demonstrated potent anticancer activity in an A549 cell model, reducing cell viability to ~17% and significantly suppressing cell migration [6].

Experimental Insights and Methodologies

The following points highlight key experimental data and protocols from the research supporting the use of these bioisosteres.

  • For 1,3,4-Oxadiazoles: The synthesis typically involves converting a carboxylic ester to a hydrazide, followed by cyclocondensation with orthoesters or cyanogen bromide [2]. Pharmacological evaluation for GPR88 agonists was conducted using a TR-FRET-based cAMP accumulation assay in GPR88-overexpressing CHO cells. Data were fit to a three-parameter logistic curve to generate EC50 values, with the reference agonist 2-PCCA serving as the positive control [2].
  • For Reverse Amides: The synthesis of these analogs employed multi-step organic synthesis, including Mitsunobu reactions for ether formation, malonate alkylations, and HBTU-mediated amide couplings [3]. The agonist activity of the "reverse amide" diastereomers was assessed in the same cAMP assay, and the active isomer was identified as the starting point for a full SAR study [3].
  • For Anticancer Evaluation: The cytotoxic properties of the 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives were evaluated in vitro using the A549 non-small cell lung cancer (NSCLC) cell line. Cell viability was assessed, and compounds that reduced viability by 50% were further tested for cytotoxicity against noncancerous Vero cells and their ability to suppress cancer cell migration using a standardized monolayer disruption assay [6].

Experimental Workflow and Signaling Pathway

Based on the methodologies cited, the following diagrams outline a general experimental workflow for evaluating bioisosteres and the core signaling pathway modulated by one of the target receptors mentioned in the research.

Start Lead Compound This compound Step1 Design & Synthesis of Bioisosteres Start->Step1 Step2 In Vitro Profiling Step1->Step2 Sub1 • Potency (EC50/IC50) • Selectivity • Metabolic Stability Step2->Sub1 Biochemical Sub2 • Cytotoxicity • Cell Migration • Antioxidant Activity Step2->Sub2 Cellular Step3 Data Analysis & Hit Selection Step4 Advanced Studies (PK/PD, In Vivo) Step3->Step4 End Candidate Identification Step4->End Sub1->Step3 Sub2->Step3

Ligand GPR88 Agonist (e.g., Bioisostere) Receptor GPR88 Receptor Ligand->Receptor Gprotein Gαi/o Protein Receptor->Gprotein Activates Enzyme Adenylyl Cyclase (AC) Gprotein->Enzyme Inhibits cAMP cAMP Levels Enzyme->cAMP Reduced Production

Key Strategic Considerations

When selecting a bioisostere for your work on this compound, the literature suggests focusing on these strategic outcomes:

  • Improving Metabolic Stability: The amide bond is enzymatically labile. Replacements like 1,3,4-oxadiazoles or fluorinated aromatics are primarily employed to protect against enzymatic degradation, thereby improving the compound's half-life [1] [4] [5].
  • Accessing New Chemical Space: Strategies like amide reversal are highly effective for generating novel compound series with retained or improved activity, which is crucial for intellectual property generation [3].
  • Fine-Tuning Potency and Permeability: Bioisosteric replacement can directly influence biological activity. The 1,3,4-oxadiazole replacement, for example, successfully enhanced potency but also highlighted the need to balance such changes with other properties like brain permeability [2].

References

Activity of Hydroxyphenyl Amino Acid Derivatives Against ESKAPE Pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Compound Class / Specific Compound Core Structure Target Pathogens & MIC (µg/mL) Key Structural Features for Activity

| Hydrazones 14-16 [1] | 3-((4-Hydroxyphenyl)amino)propanoic acid | MRSA: 1-8 µg/mL VRE: 0.5-2 µg/mL Gram-negative: 8-64 µg/mL C. auris: 0.5-64 µg/mL | Heterocyclic substituents (e.g., from heterocyclic aldehydes) | | Compound 26 [2] [3] | N-substituted β-amino acid; 2-hydroxyphenyl core | S. aureus (MRSA): 4-16 µg/mL E. faecalis: Comparable to control antibiotics C. albicans: 16 µg/mL | Not specified in excerpts | | Compounds 5, 6, 25 [4] | 3,3'-((3-Hydroxyphenyl)azanediyl)dipropionic acid | S. aureus and E. faecalis (Enhanced activity) | 4-nitrophenyl, 1-naphthyl, 5-nitro-2-thienyl groups |

Detailed Experimental Protocols

The antimicrobial activity data in the tables above were generated using standardized microbiological methods to ensure reliability and reproducibility.

  • Minimum Inhibitory Concentration (MIC) Assays: The studies determined MIC values using broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI) [1] [5]. This involves preparing two-fold serial dilutions of the synthesized compounds in a broth medium, inoculating wells with a standardized number of microbial cells, and incubating them. The MIC is defined as the lowest concentration of the compound that completely prevents visible growth.
  • Microbial Strains Tested: Evaluations were performed against clinically significant drug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus faecalis (VRE), and multidrug-resistant Gram-negative pathogens (K. pneumoniae, A. baumannii, P. aeruginosa, Enterobacter spp.) from the ESKAPE group. Activity was also tested against azole-resistant fungal pathogens like Candida auris [1] [6].

Mechanism of Action Insights

While the exact mechanism of action for the hydroxyphenyl-based amino acid derivatives is an area of ongoing research, studies suggest they may work through novel pathways.

  • Putative Targets in Cell Wall Synthesis: Research into amino acid derivatives indicates they may inhibit enzymes involved in bacterial cell wall biosynthesis, such as those in the MurA-F pathway, which is crucial for peptidoglycan formation [1]. This pathway is an attractive target because it is essential for bacteria and absent in humans.
  • Novel Anti-Virulence Strategy (Mfd Inhibition): An emerging approach for combating ESKAPE pathogens is targeting bacterial evolvability and virulence rather than directly killing the cells. A 2025 study identified a molecule, NM102, that inhibits the Mutation Frequency Decline (Mfd) protein [7]. The diagram below illustrates how this strategy disruptates infection and resistance development.

G cluster_normal Normal Bacterial Survival cluster_inhibited With Mfd Inhibition Mfd Mfd Protein ImmuneStress Immune Stress (e.g., NO) Mfd->ImmuneStress Confers Resistance AntibioticResistance Antibiotic Resistance Mfd->AntibioticResistance Promotes NM102 NM102 Inhibitor NM102->Mfd Inhibits DNADamage Bacterial DNA Damage ImmuneStress->DNADamage Induces DNADamage->Mfd Recruits BacterialDeath Bacterial Clearance DNADamage->BacterialDeath Leads to

This diagram shows that by competitively inhibiting Mfd's ATPase activity, NM102 sensitizes bacteria to the host's immune response and reduces their ability to develop antibiotic resistance, offering a promising complementary therapeutic strategy [7].

Summary and Research Implications

The search for new therapeutics against ESKAPE pathogens is highly active. The 3-((4-Hydroxyphenyl)amino)propanoic acid scaffold represents a promising starting point for further development.

  • Structure-Activity Relationship (SAR): Activity is highly dependent on substitutions; adding specific heterocyclic hydrazone groups (Compounds 14-16) significantly boosts potency and spectrum [1].
  • Promising Scaffold: These findings establish the 3-((4-Hydroxyphenyl)amino)propanoic acid core as a versatile "foundational platform" for developing new antimicrobial agents [1].

References

N-(4-Hydroxyphenyl)propanamide MRSA activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Anti-MRSA Activity of Related Compounds

The table below summarizes the anti-MRSA activity of compounds structurally related to N-(4-Hydroxyphenyl)propanamide, primarily 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives and their hydrazones [1] [2].

Compound Class / Specific Compound Anti-MRSA MIC (µg/mL) Key Structural Features Spectrum of Activity
Hydrazones 14–16 [1] [2] 1 to 8 3-((4-Hydroxyphenyl)amino)propanoic acid scaffold with heterocyclic substituents (e.g., 5-nitro-2-thienyl, 5-nitro-2-furyl) [1]. Broad-spectrum; also active against VRE, Gram-negative ESKAPE pathogens, and drug-resistant Candida species [1] [2].
Compound 26 (2-hydroxyphenyl core) [3] 4 to 16 N-substituted β-amino acid derivative with a 2-hydroxyphenyl core and heterocyclic/aromatic substituents (e.g., 5-nitro-2-thienyl) [3]. Primarily active against Gram-positive bacteria; also shows activity against vancomycin-resistant Enterococcus faecalis and drug-resistant Candida albicans [3].
Initial intermediate compounds [1] Weak or no activity (exact MIC not specified) Simple esters or acids without further heterocyclic substitutions (e.g., methyl ester 2, di(propanoic)acid 4) [1]. Limited or no activity against tested bacterial strains [1].

Experimental Context and Methodologies

For a meaningful comparison, the key experimental details from the cited studies are as follows:

  • Bacterial Strains: The activity of hydrazones 14-16 was demonstrated against MRSA, though the specific strain was not listed [1]. Compound 26 was tested against the community-acquired MRSA strain USA300 (TCH-1516) [3].
  • Methodology for MIC Determination: The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods, as recommended by the British Society for Antimicrobial Chemotherapy and the guidelines of the Clinical and Laboratory Standards Institute (CLSI) [1] [3] [4].
  • Structure-Activity Relationship (SAR): The research highlights a clear structure-activity relationship. The simple starting compounds showed little to no activity, while the introduction of specific heterocyclic hydrazone groups (e.g., nitrothiophene, nitrofuryl) dramatically enhanced potency and broadened the spectrum of activity [1] [3]. This suggests the 4-hydroxyphenyl moiety is a crucial scaffold, but the anti-MRSA activity is critically dependent on the nature of the substituents.

Potential Mechanisms of Action

While the exact mechanism of action for these specific derivatives requires further elucidation, the research suggests they may interfere with multiple microbial targets, which is a common strategy to overcome resistance [1]. The diagrams below outline the general bacterial cell wall biosynthesis pathway that β-lactam antibiotics target, and how novel compounds might interact with it.

G cluster_1 1. Peptidoglycan Precursor Synthesis (Cytoplasm) cluster_2 2. Peptidoglycan Cross-linking (Cell Wall) UDP_GlcNAc UDP-GlcNAc MurA MurA UDP_GlcNAc->MurA UDP_MurNAc UDP-MurNAc MurA->UDP_MurNAc MurB MurB UDP_MurNAc->MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (L-Ala-D-Glu-L-Lys-D-Ala-D-Ala) MurB->UDP_MurNAc_pentapeptide via MurC-F MurC_F MurC, MurD, MurE, MurF MraY MraY UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II FemXAB FemX, FemA, FemB Lipid_II->FemXAB Lipid_II_Gly5 Lipid II (Pentaglycine) FemXAB->Lipid_II_Gly5 PBP Normal PBP (e.g., PBP2) Lipid_II_Gly5->PBP PBP2a PBP2a (mecA gene) Lipid_II_Gly5->PBP2a In MRSA Crosslinked_PG Crosslinked Peptidoglycan PBP->Crosslinked_PG PBP2a->Crosslinked_PG BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibits

The diagram above shows two key areas for potential intervention [5]:

  • The Mur Enzyme Pathway (Yellow): Cytoplasmic enzymes (MurA-F) are essential for building the basic peptidoglycan precursor.
  • The Penicillin-Binding Proteins (PBPs) (Green/Red): Normal PBPs are targeted by β-lactams. In MRSA, PBP2a takes over the cross-linking function and is not inhibited by these antibiotics.

Novel scaffolds, like the 4-hydroxyphenyl derivatives discussed, are attractive because they have the potential to inhibit non-conventional targets, such as the Mur enzymes or Fem family proteins, bypassing the common β-lactam resistance mechanism [1] [5].

Interpretation and Research Implications

The experimental data indicates that:

  • Potency: The most active derivatives (hydrazones 14-16) show MIC values as low as 1-8 µg/mL, which is considered a promising level of potency for novel anti-MRSA agents [1] [2].
  • Scaffold Validation: The 3-((4-Hydroxyphenyl)amino)propanoic acid structure serves as a validated and synthetically versatile scaffold for developing potent, broad-spectrum antimicrobial candidates [1] [6].
  • Critical Chemical Features: Potent activity is not inherent to the core scaffold alone but is unlocked by incorporating specific heterocyclic substituents, particularly 5-nitro-2-thienyl and 5-nitro-2-furyl groups [1] [3].

References

N-(4-Hydroxyphenyl)propanamide computational studies validation

Author: Smolecule Technical Support Team. Date: February 2026

Reference Computational Workflows

Although your specific compound is not studied, the methodologies from research on similar molecules provide a robust template. The table below summarizes the key computational techniques you can apply to N-(4-Hydroxyphenyl)propanamide.

Study Aspect Commonly Used Methods & Software Key Parameters/Analyses
Molecular Geometry & Electronic Structure Density Functional Theory (DFT) with B3LYP functional and basis sets (e.g., 6-311++G(d,p)) [1]. Software: Gaussian, GaussView [1]. Optimized geometry, bond lengths/angles, HOMO-LUMO energies (band gap), Molecular Electrostatic Potential (MEP), Fukui functions, Natural Bond Orbital (NBO) analysis [1].
Spectroscopic Validation Computational NMR/IR/Raman shifts (compared to experimental data) [1]. Chemical shifts ( [2]H/C NMR), vibrational wavenumbers (FT-IR, FT-Raman), UV-Vis absorption spectra [1].
Molecular Docking Docking software (AutoDock Vina, CB-DOCK2) [3] [4] [5]. Protein structure from PDB [2] [1]. Binding affinity (kcal/mol), identification of interacting amino acids, types of bonds (hydrogen, hydrophobic, pi-pi stacking) [2] [4] [5].
Molecular Dynamics (MD) & Binding Stability MD Simulation software (GROMACS) [3]. Parameters: CHARMM force fields, TIP3P water model [3]. Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), Solvent Accessible Surface Area (SASA), protein-ligand interaction stability over time (e.g., 50-500 ns simulations) [2] [3] [5].
Pharmacokinetics & Toxicity (ADMET) In silico prediction tools (e.g., Molinspiration, SwissADME) [4] [6] [5]. Lipinski's Rule of Five, Topological Polar Surface Area (TPSA), log P, drug-likeness, bioavailability, potential toxicity risks [4] [6] [5].

Detailed Experimental Protocols

Here are detailed methodologies for key computational experiments, based on the protocols found in the literature.

  • Molecular Docking Protocol: This process is used to predict how a small molecule (like a drug candidate) binds to a biological target.
    • Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges [3] [5].
    • Ligand Preparation: Draw the 3D structure of this compound and optimize its geometry using energy minimization methods [1].
    • Grid Box Definition: Identify the binding site on the protein and define a grid box that encompasses this region to focus the docking calculations [3].
    • Docking Execution: Perform the docking simulation using software like AutoDock Vina. The software generates multiple binding poses, which are different orientations and conformations of the ligand in the binding site [3] [5].
    • Pose Analysis & Visualization: Analyze the output poses based on their binding affinity (reported in kcal/mol). Select the best pose by examining the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and key amino acids in the binding pocket [4] [5].

The workflow for this protocol can be visualized as follows:

docking_workflow Protein from PDB Protein from PDB Prepare Protein Prepare Protein Protein from PDB->Prepare Protein Define Binding Site Define Binding Site Prepare Protein->Define Binding Site Ligand Structure Ligand Structure Prepare Ligand Prepare Ligand Ligand Structure->Prepare Ligand Run Docking Simulation Run Docking Simulation Prepare Ligand->Run Docking Simulation Define Binding Site->Run Docking Simulation Analyze Binding Poses Analyze Binding Poses Run Docking Simulation->Analyze Binding Poses Select Best Pose Select Best Pose Analyze Binding Poses->Select Best Pose

  • Molecular Dynamics (MD) Simulation Protocol: This protocol assesses the stability of the protein-ligand complex under conditions that mimic a biological environment.
    • System Setup: Place the protein-ligand complex from the best docking pose into a simulation box. Solvate the complex with water molecules (e.g., using the TIP3P model) and add ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge [3].
    • Energy Minimization: Run an energy minimization step (e.g., using the steepest descent algorithm) to remove any bad atomic contacts or steric clashes that arose during system setup [3].
    • Equilibration: Perform two short equilibration runs:
      • NVT Ensemble: Hold the Number of particles, Volume, and Temperature constant to stabilize the system temperature (e.g., 310 K).
      • NPT Ensemble: Hold the Number of particles, Pressure, and Temperature constant to stabilize the system density and pressure [3].
    • Production MD Run: Execute the final, long MD simulation (typically 50 ns to 500 ns or more). During this phase, the positions of atoms are saved at regular intervals to create a "trajectory" for analysis [2] [3].
    • Trajectory Analysis: Analyze the saved trajectory to calculate key stability metrics:
      • RMSD: Measures the average change in displacement of atoms, indicating the overall stability of the complex.
      • RMSF: Measures the flexibility of specific regions of the protein (e.g., binding site loops).
      • Rg: Measures the compactness of the protein structure.
      • SASA: Measures the surface area of the protein accessible to the solvent [3] [5].

The workflow for this protocol can be visualized as follows:

md_workflow Docked Complex Docked Complex Solvation & Ion Addition Solvation & Ion Addition Docked Complex->Solvation & Ion Addition Energy Minimization Energy Minimization Solvation & Ion Addition->Energy Minimization NVT Equilibration NVT Equilibration Energy Minimization->NVT Equilibration NPT Equilibration NPT Equilibration NVT Equilibration->NPT Equilibration Production MD Run Production MD Run NPT Equilibration->Production MD Run Trajectory Analysis Trajectory Analysis Production MD Run->Trajectory Analysis RMSD, RMSF, Rg, SASA RMSD, RMSF, Rg, SASA Trajectory Analysis->RMSD, RMSF, Rg, SASA

How to Proceed

Given the lack of direct data, I suggest the following path forward:

  • Benchmark Your Methods: Start by applying the above protocols to a well-studied compound with a similar structure, such as acetaminophen (N-(4-hydroxyphenyl)acetamide) [7]. If your computational results align with established experimental data for this compound, it validates your workflow for analyzing this compound.
  • Generate New Insights: Once your methods are benchmarked, you can confidently perform the first comprehensive computational validation of this compound, generating novel data on its electronic structure, potential biological targets, and stability.

References

×

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

165.078978594 Da

Monoisotopic Mass

165.078978594 Da

Heavy Atom Count

12

Appearance

Soild powder

UNII

I729P6N0P7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1693-37-4

Wikipedia

Parapropamol

Dates

Last modified: 08-15-2023

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